1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Description
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Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPVBTMLJVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626582 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171084-93-8 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Topic: Synthesis and Characterization of 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its structural motif is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to applications in areas such as anticancer and antibacterial drug design.[4] This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a key derivative, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. The strategic placement of the carbonitrile group at the C-6 position offers a versatile chemical handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. This document details two primary synthetic routes—the Pictet-Spengler and Bischler-Napieralski reactions—and outlines a rigorous analytical workflow for structural confirmation and purity assessment, intended to support researchers in the fields of synthetic organic chemistry and drug development.
Rationale and Strategic Importance
The enduring interest in the THIQ nucleus stems from its widespread presence in nature and the diverse pharmacological profiles of its derivatives.[2][3] The synthesis of specifically substituted THIQs is a critical task in medicinal chemistry. The target compound, this compound, is of particular interest. The nitrile functional group is a bioisostere for various functionalities and can be readily converted into other important groups such as amines, carboxylic acids, or tetrazoles, providing a gateway to a diverse chemical space for structure-activity relationship (SAR) studies.[5]
Synthetic Pathways and Methodologies
The construction of the THIQ core is a well-established field with several reliable methods. The choice of synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability. We will explore the two most prominent methods for synthesizing the target compound.
The Pictet-Spengler Reaction: A Convergent Approach
First described in 1911, the Pictet-Spengler reaction is a robust and widely used method for synthesizing THIQs.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[8][9]
Causality of Experimental Design: This method is often preferred for its operational simplicity and the direct formation of the tetrahydroisoquinoline ring in a single key step. The reaction's success hinges on the electronic nature of the aromatic ring; electron-donating groups facilitate the cyclization, whereas the electron-withdrawing nature of the target nitrile group presents a moderate challenge, necessitating carefully chosen reaction conditions.
Experimental Protocol: Pictet-Spengler Synthesis
-
Starting Material Synthesis (if necessary): The requisite starting material is 2-(4-cyanophenyl)ethan-1-amine. This can be synthesized from 4-cyanobenzyl bromide via a two-step process involving cyanide displacement followed by reduction.
-
Condensation and Cyclization:
-
To a solution of 2-(4-cyanophenyl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., toluene or water), add aqueous formaldehyde (37%, 1.1 eq).
-
Acidify the mixture with a strong protic acid, such as concentrated hydrochloric acid (HCl), to catalyze the reaction.[7] The acid protonates the intermediate Schiff base, activating it for the intramolecular cyclization.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Isolation (Free Base):
-
After cooling to room temperature, basify the reaction mixture with an aqueous solution of sodium hydroxide (NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a free base.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Caption: Pictet-Spengler synthesis workflow.
The Bischler-Napieralski Reaction: A Stepwise Alternative
The Bischler-Napieralski reaction provides an alternative route, proceeding in two distinct stages: cyclization to a 3,4-dihydroisoquinoline intermediate, followed by reduction.[9][10] This method involves the intramolecular cyclodehydration of an N-acyl-β-phenylethylamine.[3]
Causality of Experimental Design: This pathway is advantageous when the required aldehyde for the Pictet-Spengler reaction is unstable or unavailable. It offers different strategic possibilities for introducing substituents. The key step relies on a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the formation of a nitrilium ion intermediate that undergoes electrophilic attack on the aromatic ring.[9][10]
Experimental Protocol: Bischler-Napieralski Synthesis
-
Amide Formation:
-
React 2-(4-cyanophenyl)ethan-1-amine (1.0 eq) with an acylating agent, such as acetyl chloride or formic acid, to form the corresponding N-acyl derivative. For the synthesis of an unsubstituted THIQ at the 1-position, N-formylation is required.
-
-
Cyclization:
-
Dissolve the N-acyl intermediate in a dry, non-protic solvent (e.g., acetonitrile or toluene).
-
Add a dehydrating agent like POCl₃ (1.5-2.0 eq) dropwise at 0 °C.
-
After the addition, heat the mixture to reflux for 2-6 hours until the reaction is complete (monitored by TLC/LC-MS).
-
This step yields the 6-cyano-3,4-dihydroisoquinoline intermediate.
-
-
Reduction:
-
After careful work-up of the cyclization reaction, dissolve the crude dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to stir at room temperature for 1-3 hours.
-
-
Work-up and Salt Formation:
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Perform a standard aqueous work-up and extraction as described in the Pictet-Spengler protocol to isolate the free base.
-
Convert the purified free base to its hydrochloride salt as previously detailed.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physicochemical properties of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS RN: 171084-93-8), a key intermediate in pharmaceutical synthesis. Given the limited publicly available data for this specific salt, this document integrates established knowledge of the parent 1,2,3,4-tetrahydroisoquinoline core with specific details pertaining to the 6-carbonitrile hydrochloride derivative. Where experimental data for the title compound is not available, this guide proposes robust, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, conformationally constrained framework makes it an attractive starting point for the design of ligands targeting various receptors and enzymes. The introduction of a carbonitrile group at the 6-position and formation of the hydrochloride salt significantly alters the molecule's electronic properties, solubility, and stability, making a thorough understanding of its physicochemical characteristics essential for successful drug development. This guide will delve into these properties, providing both established data and the scientific rationale for experimental approaches to fill existing knowledge gaps.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting its chemical behavior.
Caption: Chemical structure and identifiers for this compound.
Physicochemical Properties: Knowns and Methodologies for the Unknowns
A comprehensive physicochemical profile is critical for formulation development, analytical method design, and predicting in vivo behavior.
Physical State and Appearance
The compound is described as a white to off-white solid.[2] More specific descriptors such as "crystalline" or "amorphous" are not consistently reported and should be determined experimentally, as this can significantly impact stability and dissolution.
Melting Point
The melting point of a compound is a crucial indicator of its purity and is essential for many manufacturing processes. While no specific melting point for this compound is available in the reviewed literature, a standardized experimental protocol for its determination is provided below.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Objective: To determine the melting range of this compound.
-
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a ramp rate of 10-20 °C/min for a preliminary determination.
-
Once a preliminary melting range is observed, allow the apparatus to cool.
-
For an accurate determination, prepare two more capillary tubes. Set the apparatus to heat rapidly to a temperature approximately 20 °C below the preliminary melting point.
-
Then, reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.
-
Repeat for the second sample to ensure reproducibility.
-
Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The hydrochloride salt of an amine is ionic and should be readily soluble in polar protic solvents. |
| Methanol | Soluble | A polar protic solvent that can solvate both the ionic and organic parts of the molecule. |
| Ethanol | Soluble to sparingly soluble | Less polar than methanol, solubility may be reduced. |
| Acetonitrile | Sparingly soluble to insoluble | A polar aprotic solvent, less effective at solvating the hydrochloride salt. |
| Dichloromethane | Insoluble | A non-polar solvent, unlikely to dissolve an ionic compound. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Objective: To quantitatively determine the solubility of this compound in various solvents at a controlled temperature.
-
Materials:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV)
-
Calibrated volumetric flasks and pipettes
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
-
Dissociation Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the secondary amine in the tetrahydroisoquinoline ring is the most relevant. While the pKa of the parent 1,2,3,4-tetrahydroisoquinoline is documented, the value for the 6-carbonitrile derivative needs to be determined experimentally. The electron-withdrawing nature of the nitrile group is expected to decrease the basicity of the amine, resulting in a lower pKa compared to the parent compound.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Objective: To determine the pKa of the secondary amine in this compound.
-
Apparatus:
-
Autotitrator with a calibrated pH electrode
-
Stir plate and stir bar
-
Beaker
-
Calibrated burette
-
-
Procedure:
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.
-
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on the structure and data from the parent compound.[3][4][5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the aliphatic protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the presence of the electron-withdrawing nitrile group. The protons on the carbons adjacent to the nitrogen will likely appear as broad signals due to the presence of the hydrochloride and potential proton exchange.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the ring, and the carbon of the nitrile group (expected around 118-120 ppm). The chemical shifts of the aromatic carbons will be affected by the nitrile substituent.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred technique. The expected mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base (C₁₀H₁₀N₂).
Analytical Methodology: Chromatographic Separation
A robust analytical method is necessary for quality control, stability testing, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
Caption: A typical workflow for HPLC analysis.
Proposed HPLC Method for this compound
This method is a starting point and should be optimized and validated for the specific application.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality Behind Experimental Choices:
-
Reversed-phase C18 column: This is a versatile and widely used column for the separation of small organic molecules with moderate polarity.
-
Formic acid in the mobile phase: This acts as an ion-pairing agent to improve the peak shape of the basic analyte and provides a suitable pH for analysis. It is also compatible with mass spectrometry.
-
Acetonitrile as the organic modifier: It generally provides good peak shapes and lower backpressure compared to methanol.
-
Gradient elution: This is necessary to elute the compound with a reasonable retention time and good peak shape, and to separate it from potential impurities with different polarities.
-
UV detection at 254 nm: The aromatic ring and nitrile group are expected to have significant UV absorbance at this wavelength. A full UV scan should be performed to determine the optimal wavelength for detection.
Stability Profile
Understanding the stability of a drug substance is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.
Storage and Handling
The compound should be stored in an inert atmosphere at room temperature.[2] This suggests that it may be sensitive to oxygen or moisture. It is good practice to handle the solid in a glove box or under a stream of nitrogen.
Stress Testing
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the molecule.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation Studies
-
Objective: To investigate the stability of the compound under various stress conditions.
-
Procedure:
-
Prepare solutions of the compound in:
-
0.1 M HCl (acidic hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
3% H₂O₂ (oxidative degradation)
-
-
For thermal degradation, store the solid compound at elevated temperatures (e.g., 60 °C).
-
For photostability, expose the solid compound and a solution of the compound to UV and visible light.
-
At specified time points, withdraw samples and analyze them by the validated HPLC method to determine the extent of degradation and the formation of any new peaks.
-
Use HPLC-MS to identify the structure of the major degradation products.
-
Conclusion and Future Work
This technical guide has consolidated the available physicochemical information for this compound and provided a framework of established scientific protocols to determine the missing data. While the basic identity and some properties are known, a full characterization requires experimental determination of its melting point, solubility profile, and pKa. The provided spectroscopic and chromatographic guidance will be instrumental in the quality control and further development of this important pharmaceutical intermediate. Future work should focus on executing the outlined experimental protocols to generate a complete and robust physicochemical data package for this compound.
References
-
Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
PubMed. (2005). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
-
PubMed. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2017). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3,4-Tetrahydroisoquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
PubMed. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ResearchGate. (2012). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I—Conducting Drug Substance Solid Stress to Support Phase Ia Clinical Trials. Retrieved from [Link]
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Teknokroma. (n.d.). (U)HPLC columns. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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ResearchGate. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]
-
GSRS. (n.d.). GSRS. Retrieved from [Link]
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Crystal Structure Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride: From Synthesis to Structural Elucidation
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1][2] Its rigid, three-dimensional framework allows for precise orientation of substituents to interact with biological targets. The introduction of a carbonitrile (cyano) group at the 6-position offers a versatile handle for further synthetic modification and a potent hydrogen bond acceptor, while the hydrochloride salt form enhances aqueous solubility and often promotes the formation of high-quality single crystals.[3][4] This guide provides a comprehensive, in-depth walkthrough of the entire process of determining the solid-state structure of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride via single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind experimental choices, from rational synthesis and crystallization to data collection, structure refinement, and rigorous validation, providing researchers with a framework for understanding and executing small-molecule crystal structure analysis.
Rationale and Synthesis Strategy
The first critical step in any crystal structure analysis is the synthesis and purification of the target compound. The choice of synthetic route is governed by efficiency, scalability, and the ability to yield high-purity material, which is a prerequisite for successful crystallization.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
A common and effective method for synthesizing THIQ derivatives is the Pictet-Spengler reaction.[5] However, for this specific target, a multi-step synthesis starting from a commercially available precursor is often more practical.[6] The key step often involves the cyanation of an aryl triflate or halide, using a modern palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance.[6]
Formation of the Hydrochloride Salt and Crystallization
Causality: Converting the free base to its hydrochloride salt serves two primary purposes. First, it significantly increases the polarity and potential for strong, charge-assisted hydrogen bonding, which frequently leads to more ordered crystal packing and higher quality crystals.[7][8] Second, it improves the aqueous solubility, which can be advantageous for certain biological assays and formulation studies.[3]
The selection of a crystallization solvent system is crucial and often empirical. The goal is to identify a solvent or solvent mixture in which the compound has moderate solubility, allowing for slow precipitation as the solution becomes supersaturated.
Experimental Protocol: Salt Formation and Crystallization
-
Dissolution: Dissolve 100 mg of purified 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile free base in 5 mL of anhydrous methanol.
-
Acidification: To the stirring solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation. Add a few drops of methanol to redissolve the precipitate, ensuring a clear, saturated solution.
-
Slow Evaporation (Primary Method): Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. Place the vial in a vibration-free environment at room temperature. Allow the solvent to evaporate slowly over several days. Colorless, needle-like or block-like crystals should form.[9]
-
Vapor Diffusion (Alternative Method): If slow evaporation fails, place the vial from Step 2 (uncovered) inside a larger, sealed jar containing a more non-polar "anti-solvent" such as diethyl ether or hexane. The slow diffusion of the anti-solvent vapor into the methanol solution will gradually lower the solubility of the salt, promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[11] The process involves irradiating a single crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams.[12]
Workflow: From Crystal to Diffraction Pattern
Caption: Overall workflow from synthesis to database deposition.
Experimental Protocol: Data Collection
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[12]
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.
-
Causality: Low-temperature data collection is standard practice. It minimizes atomic thermal vibrations, resulting in sharper diffraction spots, higher resolution data, and a more precise final structure.[13]
-
-
Instrumentation: Data is collected on a modern single-crystal diffractometer, which consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., CCD or CMOS).[12]
-
Data Acquisition: The crystal is rotated through a series of angles while being irradiated. A series of diffraction images ("frames") are collected.[10]
-
Data Processing: The raw images are processed using specialized software (e.g., Bruker's APEX suite or CrysAlisPro). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection. Corrections for factors like absorption are also applied.[10]
Structure Solution and Refinement
Solving a crystal structure involves overcoming the "phase problem"—the fact that while we can measure the intensities of diffracted X-rays, we lose the phase information.[10]
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem. Software like SHELXT or SIR92 uses statistical relationships between the intensities of strong reflections to generate an initial set of phases.[14][15] These phases are used to calculate an initial electron density map.
-
Model Building: The initial electron density map should reveal the positions of most non-hydrogen atoms. A molecular model is built by assigning atom types to the electron density peaks.
-
Refinement: The initial model is refined against the experimental diffraction data using a least-squares minimization process with software like SHELXL or CRYSTALS.[15][16] This process iteratively adjusts atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.
-
Self-Validation: The quality of the refinement is monitored using metrics like the R-factor (R1), which should ideally be below 5% for a well-behaved structure. A difference Fourier map is also calculated at each stage; large positive or negative peaks in this map indicate missing atoms or incorrectly assigned atom types.
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model," though they can sometimes be located in the difference Fourier map.[15]
Structural Analysis and Interpretation
With a refined crystal structure, we can now extract chemically meaningful information. This involves analyzing the molecular geometry, conformation, and the crucial intermolecular interactions that define the crystal packing.
Crystallographic Data Summary
All quantitative data from the analysis should be summarized in a standard crystallographic table.
| Parameter | Value (Illustrative) |
| Chemical Formula | C10H11N2+ · Cl- |
| Formula Weight | 194.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 9.876(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 1001.5(6) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Density (calculated, g/cm³) | 1.290 |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.105 |
| CCDC Deposition Number | XXXXXXX |
Molecular Geometry and Conformation
The analysis confirms the expected connectivity of the 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile cation. Bond lengths and angles should be compared to average values from the Cambridge Structural Database (CSD) to identify any unusual features.[17] The tetrahydroisoquinoline ring system is not planar; a puckering analysis would likely reveal a half-chair or sofa conformation for the saturated portion of the ring system.[18][19]
Intermolecular Interactions and Crystal Packing
The most insightful part of the analysis is understanding how the molecules pack in the crystal lattice. This is dictated by intermolecular forces.[20] In this hydrochloride salt, charge-assisted hydrogen bonds are expected to be the dominant interactions.[7]
-
N-H+···Cl- Hydrogen Bond: The primary and strongest interaction will be the hydrogen bond between the protonated secondary amine (the N-H+ donor) and the chloride anion (the acceptor). This interaction is a powerful structure-directing force.[7][21]
-
Role of the Cyano Group: The nitrogen atom of the cyano group is a good hydrogen bond acceptor and can participate in weaker C-H···N interactions with neighboring cations.[22][23] The linear geometry and dipole of the cyano group also influence the overall packing arrangement.[4][24]
-
π-π Stacking: The aromatic rings of the THIQ cations may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
Key Intermolecular Interactions
Caption: Key intermolecular forces stabilizing the crystal lattice.
Structure Validation and Deposition
A final, critical step is to rigorously validate the structural model to ensure its accuracy and correctness before publication or use in further studies.[16][25]
Experimental Protocol: Structure Validation
-
CIF Generation: The final refinement process generates a Crystallographic Information File (CIF). This is a standardized text file format that contains all information about the crystal, data collection, and the refined structural model.
-
checkCIF Service: The CIF is submitted to the International Union of Crystallography's (IUCr) free online checkCIF service.[26]
-
ALERT Analysis: The service runs a battery of tests based on the PLATON software and generates a validation report with a list of ALERTS.[26][27] These ALERTS are graded by severity (A, B, C, G) and highlight potential issues such as:
-
Missed symmetry or an incorrect space group assignment.[28]
-
Unusual bond lengths, angles, or displacement parameters.
-
Unaccounted-for voids in the crystal structure.
-
Inconsistent or missing data in the CIF.
-
-
Resolution: The crystallographer must carefully examine each ALERT. Most are informational, but serious ALERTS (Type A or B) may indicate an error in the model that requires further refinement or even re-solving the structure. The goal is to resolve all serious alerts or provide a scientifically sound explanation for them in the final publication.
Data Deposition
For the benefit of the scientific community, the final validated CIF and structure factor data should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31] Upon deposition, a unique CCDC number is assigned, which should be included in any publication to allow others to freely access and view the structure.
Conclusion
The determination of the crystal structure of this compound is a multi-step process that combines synthetic chemistry, precise physical measurement, and computational analysis. A successful analysis yields a highly accurate three-dimensional model of the molecule, providing unequivocal proof of its constitution and stereochemistry. Furthermore, it reveals the intricate network of intermolecular interactions, dominated by charge-assisted N-H+···Cl- hydrogen bonds, that govern the solid-state properties of this important pharmaceutical scaffold. This detailed structural knowledge is invaluable for structure-based drug design, polymorph screening, and understanding the physicochemical properties critical to drug development.
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sheldrick, G. M. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Retrieved from [Link][16]
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Richardson, J. S., & Richardson, D. C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC. Retrieved from [Link][25]
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Luger, P., et al. (2024). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link][1]
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IUCr. Crystallographic software list. Retrieved from [Link][32]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link][26]
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Remenar, J. F., et al. (2003). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents. Retrieved from [7]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link][12]
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CCDC. Validation of Experimental Crystal Structures. Retrieved from [Link][13]
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University of York. Single Crystal X-ray Diffraction. Retrieved from [Link][34]
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Fomenkov, I. S., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules. Retrieved from [Link][22]
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Al-Warhi, T., et al. (2022). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Journal of Taibah University for Science. Retrieved from [Link][2]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link][18]
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El-Sayed, N. N. E., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link][19]
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Taylor & Francis. Cyano groups – Knowledge and References. Retrieved from [Link][35]
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Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link][8]
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Ullah, F., et al. (2017). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link][9]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link][3]
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ResearchGate. Crystal structure of hydrochloride salt, 2: (a) dimeric unit of.... Retrieved from [Link][21]
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Ladnorg, T., et al. (2019). Role of Cyano Groups in the Self-Assembly of Organic Molecules on Metal Surfaces. The Journal of Physical Chemistry C. Retrieved from [Link][23]
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Aakeröy, C. B., et al. (2007). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics. Retrieved from [Link][36]
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Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved from [Link][37]
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Chemistry For Everyone. (2024). What Is The Cyano Group?. YouTube. Retrieved from [Link][4]
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Breslyn. (2022). Intermolecular Forces for HCl (Hydrogen chloride). YouTube. Retrieved from [Link][38]
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ResearchGate. (2024). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Retrieved from [Link][39]
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ResearchGate. (2024). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link][6]
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MDPI. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Retrieved from [Link][20]
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CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link][30]
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MDPI. (2010). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link][5]
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PubMed. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Retrieved from [Link][41]
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Introduction: The Enduring Legacy of the Tetrahydroisoquinoline Scaffold
An In-Depth Technical Guide to the Pictet-Spengler Synthesis of Tetrahydroisoquinoline Derivatives
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product science.[1][2] This structural motif is embedded in a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting activities that span antitumor, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][3][4] First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction has remained one of the most direct and reliable methods for constructing this essential heterocyclic system for over a century.[5][6][7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][9]
This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the Pictet-Spengler synthesis. We will delve into its core mechanism, dissect the critical parameters that govern its success, explore its powerful modern variants, and provide practical, field-proven protocols and troubleshooting advice to empower its application in the laboratory.
The Core Reaction Mechanism: A Stepwise C-C Bond Formation
The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, often mirroring the biosynthetic pathways of alkaloids in plants.[6][7] The driving force is the formation of a highly electrophilic iminium ion, which is poised for attack by the nucleophilic aryl ring.[5] The process unfolds in four key stages:
-
Schiff Base/Imine Formation: The reaction initiates with the nucleophilic attack of the β-arylethylamine's nitrogen on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a Schiff base (an imine).
-
Iminium Ion Generation: Under acidic conditions, the imine nitrogen is protonated, forming a highly electrophilic iminium ion. This activation step is critical, as the imine itself is generally not electrophilic enough to engage the aromatic ring.[5][10]
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine moiety acts as an intramolecular nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This is the key C-C bond-forming step and results in the formation of a spirocyclic intermediate, temporarily disrupting the aromaticity of the ring.[8][11]
-
Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[8]
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Causality of Experimental Choices: Optimizing for Success
The outcome of a Pictet-Spengler synthesis is highly dependent on the interplay between the substrates, catalyst, and reaction conditions. Understanding the causality behind these choices is paramount for protocol design and troubleshooting.
Substrate Scope and Limitations
-
The β-Arylethylamine: The nucleophilicity of the aromatic ring is the single most important factor for the success of the cyclization step.
-
Expertise: Aromatic rings bearing electron-donating groups (EDGs), such as alkoxy (-OR) or hydroxyl (-OH) groups, are highly activated and facilitate the reaction, often allowing for milder conditions (e.g., physiological pH).[9][10] This is why dopamine and its derivatives are excellent substrates.
-
Causality: EDGs increase the electron density of the ring, making it a more potent nucleophile for attacking the iminium ion. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction sluggish or requiring harsh conditions like high temperatures and strong acids.[5]
-
-
The Carbonyl Component:
-
Aldehydes vs. Ketones: Aldehydes are significantly more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with ketones often require higher temperatures or stronger acid catalysis.[6][12]
-
Aromatic vs. Aliphatic Aldehydes: Both are generally effective, though the specific nature of the aldehyde can influence reaction rates and the potential for side reactions.
-
Catalyst and Solvent Selection
The primary role of the catalyst is to facilitate the formation of the critical iminium ion intermediate.
| Parameter | Typical Reagents/Conditions | Rationale & Field Insights |
| Acid Catalyst | Protic Acids (TFA, HCl, H₂SO₄) | The traditional choice. Effective and inexpensive. Trifluoroacetic acid (TFA) is often preferred for its volatility and solubility in organic solvents.[13][14] |
| Lewis Acids (BF₃·OEt₂) | Useful for substrates that may be sensitive to strong protic acids. Can enhance the electrophilicity of the carbonyl.[13][14] | |
| Chiral Brønsted Acids | Employed in asymmetric variants to control the stereochemistry of the product.[5][15] | |
| Solvent | Aprotic (DCM, Toluene, Acetonitrile) | Often provide superior yields by avoiding solvent participation and improving solubility. Toluene is useful for reactions requiring heating and azeotropic removal of water.[5] |
| Protic (Methanol, Ethanol) | Traditionally used, but can sometimes lead to side reactions or lower yields.[5][13] | |
| Temperature | Room Temperature to Reflux | Highly substrate-dependent. Activated systems may proceed at 25°C, while deactivated systems or those using ketones often require heat to overcome the activation energy barrier.[13] |
Key Variants: Expanding the Synthetic Toolkit
The classical Pictet-Spengler reaction has been adapted and refined to address modern synthetic challenges, particularly the demand for stereochemical control and increased substrate scope.
Asymmetric Pictet-Spengler Reaction
Achieving enantioselectivity is critical for drug development. This has been accomplished through several elegant strategies:
-
Substrate Control: Utilizes a chiral β-arylethylamine, such as an L-tryptophan derivative. The existing stereocenter directs the cyclization to favor one diastereomer over the other.[5][16] The diastereomeric ratio is often influenced by temperature, with kinetic control at lower temperatures favoring one product.[5]
-
Catalyst Control: This is the most versatile approach. Chiral catalysts, such as BINOL-derived phosphoric acids or thioureas, create a chiral environment around the iminium ion.[17][18] They guide the nucleophilic attack of the aryl ring from a specific face, leading to a highly enantioenriched product.[15][19]
N-Acyliminium Ion Pictet-Spengler Reaction
This powerful variant overcomes the limitation of requiring activated aromatic rings. By first acylating the imine intermediate, a highly electrophilic N-acyliminium ion is formed.[5] This species is reactive enough to be attacked by even non-activated phenyl rings under mild conditions. This strategy is famously used in the industrial synthesis of Tadalafil (Cialis).[5]
Enzymatic Pictet-Spengler Reaction
Nature's catalysts, enzymes, offer unparalleled stereoselectivity under physiological conditions. Norcoclaurine synthase (NCS), for example, catalyzes the Pictet-Spengler reaction between dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast family of benzylisoquinoline alkaloids.[20][21] These enzymes are increasingly used in chemoenzymatic processes to produce optically pure THIQs.[22][23]
Applications in Drug Discovery and Natural Product Synthesis
The THIQ framework is a cornerstone of pharmacologically active molecules. The Pictet-Spengler reaction provides a direct and efficient route to this core, making it a vital tool in the synthesis of complex molecular architectures.
-
Pharmaceuticals: The reaction has been a key step in the synthesis of drugs like the orexin receptor antagonist Almorexant and the oxytocin receptor antagonist Retosiban .[6]
-
Natural Products: It is indispensable in the total synthesis of complex alkaloids, including the anti-cancer agent Saframycin A and the indole alkaloid Yohimbine .[6]
Caption: Applications of the Pictet-Spengler reaction.
Detailed Experimental Protocol: A Self-Validating System
This section provides a representative, step-by-step protocol for a classical Pictet-Spengler reaction.
Synthesis of 1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
-
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA, 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: e.g., 5% Methanol in Dichloromethane
-
-
Apparatus:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution reaches 0°C. Causality: This initial cooling helps to control the exothermic reaction upon acid addition and minimizes potential side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Aldehyde Addition: Add acetaldehyde (1.2 eq) dropwise to the reaction mixture. Self-Validation: A slight excess of the aldehyde ensures the complete consumption of the more valuable amine starting material.[9]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8). Causality: This step neutralizes the TFA catalyst and converts the protonated product into its free-base form, making it soluble in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: General experimental workflow for a Pictet-Spengler synthesis.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | Deactivated aromatic ring (EWG present). | Use stronger acid (e.g., H₂SO₄) and higher temperature. Consider switching to the N-acyliminium ion variant.[5] |
| Insufficiently electrophilic carbonyl (ketone). | Increase reaction temperature and/or use a stronger acid catalyst.[13] | |
| Steric hindrance on either substrate. | Prolong reaction time and increase temperature. | |
| Formation of Side Products | Decomposition of starting material or product. | The conditions are too harsh. Use a milder acid (e.g., TFA instead of H₂SO₄) or lower the reaction temperature.[13] |
| Polymerization or over-alkylation. | Control stoichiometry carefully. Consider slow addition of the aldehyde to the reaction mixture.[13] | |
| Poor Diastereoselectivity (in Asymmetric Variants) | Reaction run at too high a temperature. | For substrate-controlled reactions, run at lower temperatures to favor the kinetically controlled product.[5] |
| Ineffective chiral catalyst. | Screen different classes of chiral catalysts (e.g., phosphoric acids, thioureas) and solvents. |
Conclusion
The Pictet-Spengler reaction is a testament to the power and elegance of named reactions in organic chemistry. Its strategic importance has not waned but has rather been enhanced through the development of asymmetric and enzymatic variants that meet the demands of modern drug discovery and complex molecule synthesis.[24][25] By understanding the fundamental mechanism and the causal relationships between reaction parameters, researchers can confidently wield this reaction as a robust and versatile tool for constructing the invaluable tetrahydroisoquinoline scaffold.
References
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Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]
-
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Bischler-Napieralski reaction for isoquinoline synthesis
An In-Depth Technical Guide to the Bischler-Napieralski Reaction: Synthesis of the Isoquinoline Core for Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Enduring Relevance of a Classic Reaction
First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines.[1][2][3] For over a century, this transformation has remained a cornerstone of heterocyclic chemistry. Its enduring utility lies in its direct and efficient construction of the isoquinoline nucleus, a privileged scaffold found in a vast array of biologically active natural products, particularly alkaloids, and synthetic pharmaceuticals.[3][4][5] The resulting 3,4-dihydroisoquinolines can be readily oxidized to their fully aromatic isoquinoline counterparts, providing access to a chemical space rich with therapeutic potential, including anticancer and anti-inflammatory agents.[4][6]
This guide offers a detailed exploration of the Bischler-Napieralski reaction, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into its mechanistic nuances, provide field-tested protocols, and offer practical guidance for troubleshooting, empowering researchers and drug development professionals to leverage this powerful reaction with confidence.
The Reaction Mechanism: An Electrophilic Journey
The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[2][3] The process requires a dehydrating Lewis acid to activate the amide carbonyl of a β-arylethylamide, transforming it into a potent electrophile that is then attacked by the appended electron-rich aromatic ring. While several mechanistic pathways have been proposed, extensive studies, including the observation of specific side products, point toward the prevalence of a pathway involving a key nitrilium ion intermediate .[1][6][7]
The reaction conditions, particularly the choice of dehydrating agent, can influence the precise nature of the intermediates.[1][6] However, the most widely accepted mechanism proceeds as follows:
-
Amide Activation: The amide carbonyl oxygen attacks the Lewis acid (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate, such as an imidoyl phosphate.[8] This step converts the notoriously poor hydroxyl group of the amide tautomer into an excellent leaving group.
-
Formation of the Nitrilium Ion: The activated oxygen-containing group is eliminated, generating a highly electrophilic nitrilium ion. The formation of this intermediate is often the rate-determining step.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aryl ring attacks the electrophilic carbon of the nitrilium ion. This cyclization is most efficient when the ring is activated by electron-donating groups.
-
Rearomatization: A proton is lost from the sp³-hybridized carbon where the attack occurred, restoring the aromaticity of the ring and yielding the protonated 3,4-dihydroisoquinoline product.
-
Deprotonation: A final neutralization step provides the stable 3,4-dihydroisoquinoline.[1]
The formation of styrenes as a significant side product via a retro-Ritter reaction provides strong evidence for the existence of the nitrilium salt intermediate.[2][7][8]
Caption: The accepted mechanism proceeds via a highly reactive nitrilium ion.
Guiding Principles: Scope, Limitations, and Experimental Causality
The success of the Bischler-Napieralski reaction is not merely procedural; it is dictated by a deep understanding of substrate electronics and the deliberate choice of reagents.
Substrate Scope: The Primacy of Electronics
-
The Arene: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aryl ring.[9] Electron-donating groups (EDGs) such as alkoxy or alkyl groups are essential for activating the ring and achieving high yields.[2][3][6] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and will significantly hinder or completely shut down the cyclization.[9]
-
Regioselectivity: For arenes with meta-substituents, cyclization preferentially occurs at the para-position relative to the activating group, which is sterically and electronically favored.[2]
Key Reagents: Choosing the Right Tool for the Job
The selection of the dehydrating agent is the most critical experimental parameter and must be tailored to the reactivity of the substrate.
| Dehydrating Agent(s) | Substrate Suitability | Rationale & Key Insights |
| Phosphorus oxychloride (POCl₃) | Electron-rich (activated) β-arylethylamides | The most common, cost-effective, and reliable reagent for activated systems.[1][9] Often used as both reagent and solvent. |
| P₂O₅ in refluxing POCl₃ | Electron-deficient or neutral β-arylethylamides | A significantly more powerful system for challenging substrates.[2][9][10] P₂O₅ reacts with POCl₃ to form pyrophosphoryl chloride, which generates an even better leaving group upon amide activation.[8] |
| Polyphosphoric acid (PPA) | General use, particularly with carbamates | A strong protic acid and dehydrating agent that can facilitate cyclization, though often requiring higher temperatures.[1] |
| Triflic anhydride (Tf₂O) | Sensitive or complex substrates | Part of modern, milder protocols, often used with a non-nucleophilic base (e.g., 2-chloropyridine).[3] Allows for reactions at lower temperatures, preserving sensitive functional groups.[11] |
Limitations and Common Side Reactions
-
Retro-Ritter Fragmentation: This is the most common side reaction, where the nitrilium ion intermediate fragments to form a stable styrene derivative.[8][9] This pathway is particularly favored if the resulting styrene is highly conjugated. To mitigate this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the fragmented product.[2][8]
-
Rearrangements: In certain cases, particularly with strong dehydrating agents like P₂O₅ alone, unexpected products can form through cyclization at an ipso-carbon, leading to a spiro intermediate and subsequent rearrangement.[1]
Field-Proven Experimental Protocol
This section provides a robust, generalized protocol for a standard Bischler-Napieralski cyclization using phosphorus oxychloride.
Caption: General experimental workflow for the Bischler-Napieralski cyclization.
Step-by-Step Methodology
Materials:
-
β-arylethylamide substrate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, ~3-5 equiv)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile, or neat)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or aqueous ammonium hydroxide (NH₄OH)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser), dried thoroughly.
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-arylethylamide substrate (e.g., 10 mmol). Establish an inert atmosphere by flushing the system with nitrogen or argon. Add anhydrous toluene (e.g., 50 mL) to dissolve the substrate.[12]
-
Reagent Addition: Cool the stirred solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (e.g., 30 mmol, 3.0 equiv) dropwise via a syringe. The addition should be controlled to manage any exotherm.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for toluene, ~110 °C). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[12]
-
Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be performed in a fume hood. Cautiously neutralize the acidic solution by slowly adding saturated NaHCO₃ solution or concentrated NH₄OH until the pH is basic (~8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude 3,4-dihydroisoquinoline can then be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.[6]
From Dihydroisoquinoline to Isoquinoline: The Aromatization Step
The direct product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. For many applications, the fully aromatic isoquinoline is the desired target. This is readily achieved through a subsequent dehydrogenation (oxidation) step.[6] Common and effective methods include heating the dihydroisoquinoline with a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling solvent or using a chemical oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[13][14]
Troubleshooting and Optimization: A Self-Validating System
Even robust reactions can present challenges. The following table provides a guide to diagnosing and resolving common issues.[9]
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently activated aromatic ring. 2. Dehydrating agent is not potent enough. | 1. Use a stronger dehydrating system (e.g., P₂O₅ in refluxing POCl₃). 2. Consider a modern, milder protocol (e.g., Tf₂O, 2-chloropyridine) for sensitive substrates.[9] |
| Styrene Formation (Retro-Ritter) | Fragmentation of the nitrilium ion intermediate. | 1. Use the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium.[2][8] 2. Employ an alternative method that avoids the nitrilium ion, such as Larsen's procedure using oxalyl chloride.[9] |
| Incomplete Reaction | Reaction time is too short or the temperature is too low. | 1. Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[9] 2. Extend the reaction time, carefully monitoring by TLC to avoid degradation. |
| Tar/Complex Mixture Formation | Reaction temperature is too high or reaction time is too long for a sensitive substrate. | 1. Reduce the reaction temperature. 2. Use a milder dehydrating agent. 3. Carefully optimize the reaction time to stop the reaction as soon as the starting material is consumed. |
Conclusion
The Bischler-Napieralski reaction is more than a historical curiosity; it is a vital and practical tool in the arsenal of the modern medicinal chemist. Its ability to reliably construct the 3,4-dihydroisoquinoline core from readily available starting materials ensures its continued application in the synthesis of complex alkaloids and novel therapeutic agents. By understanding the mechanistic principles that govern substrate reactivity and by making informed choices about reagents and conditions, researchers can transform this classic reaction into a predictable and high-yielding synthetic asset.
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Wikipedia. Bischler–Napieralski reaction. [Link]
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ResearchGate. (PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]
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ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. [Link]
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YouTube. Bischler-Napieralski Reaction. [Link]
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National Institutes of Health. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. [Link]
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An In-depth Technical Guide to the Solubility and Stability Studies of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, a key pre-formulation step in drug development. Recognizing the critical role of physicochemical properties in determining a drug candidate's viability, this document outlines detailed experimental protocols, the rationale behind methodological choices, and the interpretation of resulting data. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a robust stability-indicating analytical method, conducting forced degradation studies, and assessing solubility across a pharmaceutically relevant range of conditions. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity.
Introduction: The Pivotal Role of Pre-formulation Studies
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which can be anticipated and mitigated through rigorous pre-formulation studies.[1] These initial investigations into the intrinsic physicochemical properties of a drug candidate are paramount, as they form the scientific foundation for all subsequent formulation development.[1] For this compound, a heterocyclic compound of interest, understanding its solubility and stability is not merely a data-gathering exercise; it is a critical step in de-risking the development process.
The hydrochloride salt form of this molecule suggests an effort to improve the aqueous solubility of a potentially basic parent compound, a common strategy in pharmaceutical development.[2][3] However, the presence of a nitrile group and a tetrahydroisoquinoline core introduces potential chemical liabilities that must be thoroughly investigated. The aromatic nature of the isoquinoline ring imparts a degree of stability, yet the saturated portion and the reactive nitrile group can be susceptible to hydrolysis, oxidation, and other degradation pathways.[4]
This guide will therefore detail a systematic approach to:
-
Solubility Profiling: Determining the aqueous and solvent solubility to inform formulation strategies, from early-stage in-vivo studies to the final dosage form.
-
Stability Assessment: Identifying the critical factors that can compromise the drug's integrity, including pH, temperature, light, and oxidative stress. This is accomplished through forced degradation studies and long-term stability testing as mandated by ICH guidelines.[5][6][7][8]
-
Development of a Stability-Indicating Method: Establishing a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating and quantifying the parent drug from its potential degradation products.
By following the protocols and understanding the rationale presented herein, a comprehensive data package can be generated to guide formulation decisions, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product.
Foundational Analytics: The Stability-Indicating HPLC Method
A validated stability-indicating analytical method is the cornerstone of any reliable stability study. Its primary purpose is to provide unequivocal data on the purity and concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential excipients.
Method Development Philosophy
The development of a stability-indicating HPLC method for this compound should be guided by the need to resolve the parent peak from all potential degradants generated during forced degradation studies. A reverse-phase HPLC method with UV detection is a logical starting point, given the chromophoric nature of the isoquinoline ring system.
Step-by-Step Protocol: HPLC Method Development and Validation
Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
- Initial column screening: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice. Phenyl-hexyl or cyano columns can be explored for alternative selectivity.
2. Mobile Phase Selection:
- Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier ensures the secondary amine of the tetrahydroisoquinoline is protonated, leading to better peak shape.
- Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
- Gradient Elution: A gradient from low to high organic phase concentration is essential to elute both the polar degradants and the parent compound within a reasonable run time. A starting point could be 5% to 95% B over 20 minutes.
3. Detection Wavelength:
- Utilize the PDA detector to scan the peak of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to ensure maximum sensitivity.
4. Sample Preparation:
- Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.[9]
- Further dilute to a working concentration (e.g., 0.1 mg/mL) for analysis.
5. Method Validation (as per ICH Q2(R1) Guidelines):
- Specificity: Analyze stressed samples (from forced degradation studies) to demonstrate that the method can separate the main peak from all degradation products. Peak purity analysis using a PDA detector is crucial.
- Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the working concentration). Plot a calibration curve and determine the correlation coefficient (r² > 0.999) and y-intercept.
- Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the API. The recovery should typically be within 98-102%.
- Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (RSD) should be less than 2%.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
- Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Solubility Assessment: A Multi-faceted Approach
Solubility is a critical determinant of a drug's bioavailability and dictates the potential formulation strategies.[10] For an ionizable compound like this compound, solubility is highly dependent on pH.
Thermodynamic Equilibrium Solubility
This study determines the saturation solubility of the compound in various media, providing a fundamental understanding of its dissolution behavior.
Step-by-Step Protocol: Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic solvents.
1. Materials:
- API, deionized water, 0.1 M HCl, phosphate buffers (pH 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).
- Scintillation vials or HPLC vials.
- Orbital shaker or rotator in a temperature-controlled environment (25°C and 37°C).
- Syringe filters (e.g., 0.45 µm PVDF).
2. Procedure:
- Add an excess amount of the API to each vial containing a known volume of the selected solvent/buffer. The excess solid should be clearly visible.
- Seal the vials and place them on the shaker in a temperature-controlled chamber (e.g., 25°C).
- Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the samples to stand to let the undissolved solids settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent and analyze the concentration using the validated HPLC method.
- The pH of the aqueous samples should be measured both before and after the experiment to check for any shifts.
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear, tabular format for easy comparison.
Table 1: Equilibrium Solubility of this compound at 25°C (Hypothetical Data)
| Solvent/Medium | pH (Initial) | Solubility (mg/mL) | pH (Final) |
| Deionized Water | ~5.0 | 15.2 | 4.8 |
| 0.1 M HCl | 1.0 | > 100 | 1.0 |
| pH 4.5 Acetate Buffer | 4.5 | 25.8 | 4.5 |
| pH 6.8 Phosphate Buffer | 6.8 | 2.1 | 6.8 |
| pH 7.4 Phosphate Buffer | 7.4 | 0.9 | 7.4 |
| Ethanol | N/A | 5.5 | N/A |
| Propylene Glycol | N/A | 8.3 | N/A |
Interpretation: The hypothetical data illustrates that the hydrochloride salt has high solubility at low pH, which decreases significantly as the pH approaches and surpasses the pKa of the parent compound's basic nitrogen. This pH-dependent solubility is a critical consideration for oral dosage form development.
Stability Evaluation: Uncovering Potential Liabilities
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors.[6] It involves both forced degradation and long-term stability studies.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[11] These studies are crucial for:
-
Elucidating potential degradation pathways.[12]
-
Identifying likely degradation products.
-
Demonstrating the specificity of the stability-indicating analytical method.[13]
The goal is to achieve a target degradation of 5-20% of the parent compound.[9]
Step-by-Step Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
1. Sample Preparation:
- Prepare solutions of the API at a concentration of approximately 1 mg/mL[9] in the respective stress media.
2. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The nitrile group may be susceptible to hydrolysis under these conditions.
- Neutral Hydrolysis: Water at 60°C for 24 hours.
- Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[11] The tetrahydroisoquinoline ring could be susceptible to oxidation.
- Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for 48 hours.
- Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Analysis:
- At appropriate time points, withdraw samples.
- If necessary, neutralize the acidic and basic samples before dilution and analysis.
- Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
- Calculate the percentage of degradation and identify the major degradation products by their retention times and UV spectra.
Visualization of the Experimental Workflow
Caption: Workflow for the forced degradation study of the API.
Data Presentation: Forced Degradation Summary
Table 2: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | % Assay of Parent | % Degradation | Major Degradant RRTs |
| Control (Unstressed) | 99.8 | - | - |
| 0.1 M HCl, 60°C, 24h | 95.2 | 4.6 | 0.75 |
| 0.1 M NaOH, 60°C, 24h | 88.7 | 11.1 | 0.82, 1.15 |
| 3% H₂O₂, RT, 24h | 92.5 | 7.3 | 0.91 |
| Thermal (80°C), 48h | 99.5 | 0.3 | - |
| Photostability | 98.9 | 0.9 | 0.88 |
Interpretation: The hypothetical results suggest that the molecule is most susceptible to degradation under basic conditions, potentially due to the hydrolysis of the nitrile group to a carboxylic acid or amide. It also shows some sensitivity to oxidative stress. The compound appears relatively stable to heat and light. These findings are critical for guiding formulation and packaging decisions.
Potential Degradation Pathways
Based on the structure, potential degradation pathways can be hypothesized. The nitrile group could hydrolyze to an amide and then to a carboxylic acid. The secondary amine in the tetrahydroisoquinoline ring is a potential site for oxidation.
Caption: Hypothesized degradation pathways for the molecule.
Long-Term and Accelerated Stability Studies
Formal stability studies must be conducted on at least three primary batches of the drug substance, following ICH Q1A(R2) guidelines.[5][7]
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5] The studies should monitor the assay of the API, the levels of degradation products, and physical characteristics.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the solubility and stability characterization of this compound. The successful execution of these pre-formulation studies is not an endpoint but a critical milestone. The data generated will provide invaluable insights, enabling rational formulation design, the establishment of a re-test period, and the definition of appropriate storage and handling conditions.[8]
The findings from the forced degradation studies will inform the specification for degradation products, while the solubility profile will guide the selection of excipients and the manufacturing process for the final drug product. By adhering to these principles and protocols, drug development professionals can build a robust foundation of knowledge for this promising NCE, significantly enhancing its potential for successful clinical and commercial development.
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The Strategic Role of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. This technical guide provides an in-depth analysis of a key derivative, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, as a pivotal intermediate in the synthesis of complex drug candidates. We will explore its synthesis, chemical properties, and strategic application, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting a variety of receptors and enzymes. The inherent chirality at the C-1 position, and potentially other centers, allows for the exploration of stereospecific interactions with biological targets.
Clinically relevant drugs incorporating the THIQ core span a wide range of therapeutic areas, highlighting the scaffold's versatility. This has driven significant research into the development of efficient synthetic methodologies for accessing diverse THIQ analogues.[1] The introduction of a carbonitrile group at the 6-position, as in 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, offers a valuable synthetic handle for further molecular elaboration, making it a highly strategic intermediate in drug discovery programs.
Synthesis of the Core Intermediate: this compound
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is typically achieved through two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes often depends on the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile points towards two primary synthetic strategies, each with its own set of precursors and reaction conditions.
Caption: Retrosynthetic analysis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.
Proposed Synthetic Protocol via Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[2][3][4][5] For the synthesis of the title compound, the key starting material is 4-cyano-β-phenethylamine.
Step 1: Synthesis of 4-Cyano-β-phenethylamine
A plausible route to this precursor involves the reduction of 4-cyanobenzyl cyanide.
-
Reaction: 4-Cyanobenzyl cyanide is reduced using a suitable reducing agent, such as catalytic hydrogenation over Raney Nickel in the presence of ammonia. The ammonia helps to minimize the formation of secondary amine byproducts.
-
Rationale: This method is a well-established procedure for the synthesis of β-phenethylamines from the corresponding benzyl cyanides.[6]
Step 2: Pictet-Spengler Cyclization
-
Reaction: 4-Cyano-β-phenethylamine is reacted with a formaldehyde equivalent, such as paraformaldehyde or 1,3,5-trioxane, in the presence of a strong acid like hydrochloric acid or trifluoroacetic acid.[7] The reaction mixture is typically heated to drive the cyclization.
-
Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring. The final product is isolated as its hydrochloride salt.
Caption: Workflow for the Pictet-Spengler synthesis.
Proposed Synthetic Protocol via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[8][9][10] This intermediate is then reduced to the desired tetrahydroisoquinoline.
Step 1: N-Acylation of 4-Cyano-β-phenethylamine
-
Reaction: 4-Cyano-β-phenethylamine is acylated, for example, with acetyl chloride or acetic anhydride in the presence of a base, to form the corresponding N-acetyl derivative.[11]
-
Rationale: The formation of the amide is a prerequisite for the subsequent intramolecular cyclization.
Step 2: Bischler-Napieralski Cyclization
-
Reaction: The N-acyl-4-cyano-β-phenethylamine is treated with a dehydrating agent like POCl₃ at elevated temperatures.
-
Mechanism: The amide oxygen attacks the phosphorus of POCl₃, forming a good leaving group. Subsequent intramolecular electrophilic attack of the aromatic ring on the activated carbon of the amide linkage leads to the formation of the 6-cyano-3,4-dihydroisoquinoline.[1]
Step 3: Reduction of the Dihydroisoquinoline
-
Reaction: The resulting 6-cyano-3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Rationale: The imine functionality of the dihydroisoquinoline is readily reduced to the corresponding amine by hydride reagents.
Step 4: Hydrochloride Salt Formation
-
Reaction: The free base of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt, which often has improved stability and handling properties.
Analytical Characterization
Table 1: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the 7-8 ppm region, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroisoquinoline core will appear as multiplets in the 2.5-4.5 ppm range. A broad singlet for the N-H proton (as the hydrochloride salt). |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range. The carbon of the nitrile group will appear around 120 ppm. Aliphatic carbons of the THIQ core will be observed in the 25-55 ppm range. |
| IR Spectroscopy | A characteristic sharp absorption for the C≡N stretch around 2230 cm⁻¹. N-H stretching vibrations for the secondary amine hydrochloride salt will be present in the 2400-3200 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₀H₁₀N₂). |
Application as a Pharmaceutical Intermediate: Case Study of a TRPM5 Agonist
The utility of this compound as a pharmaceutical intermediate is exemplified in the synthesis of potent and selective agonists of the Transient Receptor Potential Melastatin 5 (TRPM5) channel.[8] TRPM5 is a calcium-activated, non-selective cation channel involved in taste signaling and gastrointestinal motility, making it an attractive target for the treatment of gastrointestinal disorders.
A lead compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective TRPM5 agonist.[8] The synthesis of this molecule relies on the use of the 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile core.
Caption: Role of the intermediate in the synthesis of a TRPM5 agonist.
While the specific, step-by-step protocol for this multi-step synthesis is proprietary, the general strategy would involve the functionalization of the tetrahydroisoquinoline core at the nitrogen and C-1 positions, followed by stereoselective installation of the hydroxymethyl group at the C-3 position. The 6-carbonitrile group remains a key feature of the final active pharmaceutical ingredient (API).
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling cyano-substituted aromatic amines should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Toxicity: Cyano compounds are potentially toxic. Avoid contact with skin and eyes, and do not ingest. In case of exposure, seek immediate medical attention.[15][16]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a strategically important pharmaceutical intermediate that provides a versatile platform for the synthesis of complex and biologically active molecules. Its synthesis can be approached through established methods such as the Pictet-Spengler and Bischler-Napieralski reactions. The presence of the carbonitrile group offers a valuable point for further chemical modification, as demonstrated in its application in the synthesis of novel TRPM5 agonists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in drug discovery and development programs.
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The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically successful pharmaceuticals.[1] This guide provides a comprehensive exploration of the THIQ core, intended for scientists and professionals in the field of drug discovery. We will dissect the key synthetic methodologies for constructing this scaffold, with a detailed focus on the venerable Pictet-Spengler and Bischler-Napieralski reactions. Furthermore, this paper synthesizes the extensive biological activities associated with THIQ derivatives—ranging from anticancer and neuroprotective to antiviral and antibacterial—supported by structure-activity relationship (SAR) insights. Through detailed protocols, comparative data, and mechanistic diagrams, this document serves as a technical resource to empower the rational design and development of next-generation therapeutics built upon the versatile and potent 1,2,3,4-tetrahydroisoquinoline framework.
Introduction: The Significance of the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic secondary amine (chemical formula C₉H₁₁N) that forms the structural foundation of numerous isoquinoline alkaloids.[2][3] This scaffold is widely distributed in nature and is a key building block in many pharmacologically active molecules.[4] Its rigid, three-dimensional structure allows appended functional groups to be presented to biological targets in a well-defined spatial orientation, making it an ideal framework for drug design.
The THIQ family of compounds has been the subject of intense study for over four decades, revealing a remarkable spectrum of biological activities.[5] These include potent antitumor, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and anti-Alzheimer properties.[5][6][7] The therapeutic relevance of this core is validated by the existence of several clinically approved drugs, such as the anticancer agent Trabectedin (Yondelis) and the antihypertensive drug Quinapril.[1][5] This proven track record solidifies the THIQ moiety's status as a privileged structure, justifying its continued exploration for novel therapeutic agents.[8][9]
Caption: General structure of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core.
Foundational Synthetic Strategies for the THIQ Core
The construction of the THIQ skeleton is a well-trodden path in organic synthesis, with two primary methods reigning supreme: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between them is dictated by the desired substitution pattern and the reactivity of the starting materials.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a robust and widely used method for synthesizing THIQs.[10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[10][11]
Causality Behind the Mechanism: The reaction's driving force is the formation of a highly electrophilic iminium ion under acidic conditions.[11][12] This ion is then attacked by the electron-rich aromatic ring of the β-arylethylamine. The success of the cyclization is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups (like hydroxyl or methoxy) on the ring facilitate the reaction, sometimes allowing it to proceed under milder, even physiological, conditions.[12][13]
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Methodological & Application
Application Notes and Protocols for the Investigation of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride in Neurological Disorder Research
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Endogenously present in the mammalian brain, certain THIQ derivatives have been implicated in the modulation of dopaminergic systems and the pathogenesis of neurodegenerative conditions like Parkinson's disease.[3][4][5] Conversely, compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have demonstrated promising neuroprotective properties, suggesting a therapeutic potential for this chemical class in neurological disorders.[3][6][7] The neuroprotective mechanisms of THIQs are often multifaceted, encompassing antioxidant effects through free-radical scavenging and inhibition of glutamate-induced excitotoxicity.[4][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a specific analog, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride . While the existing literature extensively covers the broader THIQ class, this particular derivative remains largely unexplored in the context of neurological disorders. Therefore, these application notes are designed to serve as a foundational roadmap for elucidating its neuropharmacological profile and therapeutic potential. We will detail a logical, stepwise approach for its characterization, from initial in vitro screening to more complex in vivo disease models.
Hypothesized Mechanism of Action and Investigational Strategy
Based on the known activities of structurally related THIQs, we can hypothesize that this compound may exert neuroprotective effects through one or more of the following mechanisms:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a common pathological feature in neurodegenerative diseases.
-
Anti-excitotoxic Effects: Modulation of glutamatergic neurotransmission, potentially through antagonism of NMDA receptors, to prevent neuronal damage from excessive stimulation.[6]
-
Modulation of Monoaminergic Systems: Interaction with dopamine and serotonin pathways, which could be relevant for conditions like Parkinson's disease and depression.[5][8]
-
Anti-inflammatory Effects: Attenuation of neuroinflammatory processes, a key component in the progression of many neurological disorders.
Our proposed investigational strategy follows a tiered approach, beginning with fundamental in vitro assays to establish a basic pharmacological profile and progressing to more complex cell-based and in vivo models to assess efficacy in disease-relevant contexts.
Caption: A logical workflow for the investigation of this compound.
PART 1: In Vitro Neuroprotection and Mechanistic Assays
The initial phase of investigation focuses on establishing the fundamental neuroprotective and mechanistic properties of the compound using well-established in vitro models. The human neuroblastoma cell line, SH-SY5Y, is a suitable initial model due to its neuronal characteristics and widespread use in neurotoxicity studies.[9][10]
Assessment of Neuroprotective Efficacy Against Oxidative Stress
Oxidative stress is a key pathological factor in numerous neurodegenerative diseases. This protocol aims to determine if this compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂).
Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and penicillin/streptomycin, in a humidified incubator at 37°C and 5% CO₂.
-
Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[11]
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., sterile water or DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 150 µM) for another 24 hours.[12]
-
Assessment of Cell Viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[10]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[10]
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm.
-
-
Data Presentation: Hypothetical Neuroprotective Effects
| Compound Concentration (µM) | Cell Viability (% of control) (MTT Assay) | Cytotoxicity (% of max LDH release) |
| Vehicle + H₂O₂ | 52.3 ± 4.5 | 85.1 ± 6.2 |
| 0.1 + H₂O₂ | 55.8 ± 3.9 | 80.5 ± 5.5 |
| 1 + H₂O₂ | 68.2 ± 5.1 | 62.7 ± 4.8 |
| 10 + H₂O₂ | 85.7 ± 6.3 | 35.4 ± 3.9 |
| 50 + H₂O₂ | 92.1 ± 5.8 | 21.9 ± 3.1 |
| 100 + H₂O₂ | 94.6 ± 4.9 | 18.3 ± 2.7 |
Elucidation of Antioxidant Mechanism
To further understand the antioxidant properties, direct measurement of intracellular ROS and free radical scavenging can be performed.
Experimental Protocol: Intracellular ROS Measurement
-
Follow steps 1-4 of the H₂O₂-induced neurotoxicity protocol.
-
ROS Detection:
-
After H₂O₂ exposure, wash the cells with warm PBS.
-
Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescein diacetate (DCF-DA), for 30 minutes at 37°C.[13]
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Experimental Protocol: Radical-Trapping Antioxidant Activity
-
This cell-free assay assesses the compound's ability to directly scavenge free radicals.[13]
-
Reaction Mixture: Prepare a reaction mixture containing the compound, a fluorescent probe (e.g., R-phycoerythrin), and a radical initiator (e.g., AAPH).
-
Fluorescence Measurement: Monitor the decay of fluorescence over time. A slower decay in the presence of the compound indicates radical scavenging activity.
PART 2: In Vivo Pharmacological and Efficacy Studies
Following promising in vitro results, the investigation should progress to in vivo models to assess the compound's pharmacokinetic profile and its efficacy in animal models of neurological disorders.
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial. A key aspect is determining its ability to cross the blood-brain barrier (BBB), a prerequisite for centrally acting drugs.
Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents
-
Animal Model: Use healthy adult male Sprague-Dawley rats or C57BL/6 mice.
-
Compound Administration: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At the final time point, euthanize the animals and collect brain tissue.
-
Bioanalysis: Analyze the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and brain-to-plasma ratio.
Efficacy in a Parkinson's Disease Animal Model
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[14] The 6-hydroxydopamine (6-OHDA) rat model is a widely used neurotoxin-based model that recapitulates this key pathological feature.[14][15][16]
Caption: Experimental workflow for the 6-OHDA rat model of Parkinson's disease.
Experimental Protocol: 6-OHDA Rat Model of Parkinson's Disease
-
Model Induction:
-
Anesthetize adult male Sprague-Dawley rats.
-
Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum. This will induce a progressive lesion of the nigrostriatal dopamine pathway.[16]
-
-
Compound Treatment:
-
Beginning one day after surgery, administer this compound or vehicle daily for 3-4 weeks via an appropriate route (e.g., intraperitoneal injection or oral gavage), based on pharmacokinetic data.
-
-
Behavioral Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Administer a dopamine agonist and quantify the net rotations over 60-90 minutes. A reduction in rotations in the compound-treated group compared to the vehicle group indicates a therapeutic effect.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Euthanize the animals and perfuse the brains. Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum to assess the degree of neuroprotection.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.[16]
-
Data Presentation: Hypothetical Efficacy Data in the 6-OHDA Model
| Treatment Group | Net Rotations (turns/90 min) | TH+ Cell Count in SNc (% of contralateral) | Striatal Dopamine (% of contralateral) |
| Sham + Vehicle | 15 ± 8 | 98 ± 5 | 95 ± 7 |
| 6-OHDA + Vehicle | 450 ± 65 | 25 ± 10 | 18 ± 9 |
| 6-OHDA + Compound (10 mg/kg) | 280 ± 50 | 45 ± 12 | 38 ± 11 |
| 6-OHDA + Compound (30 mg/kg) | 150 ± 40 | 65 ± 15 | 55 ± 13 |
Efficacy in an Alzheimer's Disease Animal Model
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau.[17] Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to study Aβ pathology.[18][19]
Experimental Protocol: APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Use APP/PS1 double transgenic mice, which develop age-dependent Aβ plaque pathology and cognitive deficits.[18]
-
Compound Treatment:
-
Begin chronic treatment with this compound or vehicle at an age before significant plaque deposition (e.g., 3-4 months of age) and continue for 3-6 months.
-
-
Cognitive Assessment:
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-maze or Novel Object Recognition: Evaluate working memory and recognition memory.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Analyze brain sections for Aβ plaque load (using antibodies like 6E10 or 4G8) and neuroinflammation markers (e.g., Iba1 for microglia and GFAP for astrocytes).[20]
-
Biochemical Analysis: Measure the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates using ELISA.
-
PART 3: Assessment of Neuroinflammation
Neuroinflammation is a common feature of many neurological disorders.[20][21] The following protocol can be integrated into the in vivo studies described above to assess the anti-neuroinflammatory potential of the compound.
Experimental Protocol: Analysis of Neuroinflammatory Markers
-
Tissue Preparation: Following euthanasia and brain extraction from the in vivo experiments, homogenize a portion of the brain tissue (e.g., cortex or hippocampus).
-
Cytokine and Chemokine Profiling:
-
Use a multiplex immunoassay (e.g., Bio-Plex) to simultaneously quantify the levels of multiple pro-inflammatory and anti-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the brain homogenates.[20]
-
-
Immunohistochemistry:
-
As mentioned previously, perform immunohistochemical staining for Iba1 (microglia) and GFAP (astrocytes) to assess the morphology and density of these glial cells, which are indicative of their activation state.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the systematic investigation of this compound as a potential therapeutic agent for neurological disorders. By progressing from fundamental in vitro characterization of its neuroprotective and mechanistic properties to in vivo validation in relevant disease models, researchers can effectively elucidate its pharmacological profile and assess its therapeutic potential. The multifaceted nature of the THIQ scaffold suggests that this novel compound could hold significant promise, and the outlined experimental strategy will be instrumental in uncovering its role in the complex landscape of neurological disease research.
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Chhillar, R., et al. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Frontiers. [Link]
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Application Notes & Protocols for the Investigation of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride in Parkinson's Disease Models
Introduction: The Scientific Rationale
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta[1][2]. This neuronal death leads to a cascade of debilitating motor and non-motor symptoms. Current therapies primarily offer symptomatic relief, making the search for novel neuroprotective agents that can slow or halt disease progression a critical research priority[1].
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities[3]. Certain derivatives have been evaluated as monoamine oxidase (MAO) inhibitors, a clinically validated approach in PD treatment, while others have shown potential neuroprotective properties[4][5][6]. Conversely, some endogenous THIQ derivatives have been investigated as potential parkinsonism-inducing neurotoxins, highlighting the structural nuances that dictate their pharmacological effects[7][8].
This document provides a comprehensive guide for the initial investigation of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride , a specific derivative whose potential in Parkinson's disease is not yet extensively characterized. The protocols herein are designed as a logical, stepwise framework for researchers to evaluate its neuroprotective, anti-inflammatory, and antioxidant potential using established and validated preclinical models of PD. We will proceed from high-throughput in vitro screening to more complex in vivo validation, explaining the causality behind each experimental choice.
Compound Profile & Hypothesized Mechanisms of Action
Compound: this compound Structure: A core THIQ ring with a nitrile group at the 6th position. Hypothesis: Based on the activities of analogous compounds, this compound is hypothesized to exert neuroprotective effects through one or more of the following mechanisms:
-
Antioxidant Activity: Directly scavenging reactive oxygen species (ROS) or upregulating endogenous antioxidant defenses, thereby protecting dopaminergic neurons from oxidative stress, a key pathological feature of PD.
-
Anti-inflammatory Effects: Modulating the activity of microglia, the resident immune cells of the brain. Chronic microglial activation contributes to a neuroinflammatory environment that exacerbates neuronal death[9][10]. This compound may inhibit the release of pro-inflammatory cytokines.
-
MAO-B Inhibition: The THIQ scaffold is present in known MAO inhibitors[6]. Inhibition of MAO-B can increase dopamine levels and may reduce the production of neurotoxic byproducts.
The following protocols are designed to systematically test these hypotheses.
Part I: In Vitro Evaluation of Neuroprotective Potential
The initial phase of investigation utilizes cell-based assays to efficiently screen for neuroprotective effects and elucidate the primary mechanism of action. These models offer high throughput and a controlled environment for mechanistic studies[1][11].
Rationale for Model Selection
We will employ the human neuroblastoma cell line SH-SY5Y , a widely used and well-characterized model in PD research. These cells can be differentiated into a more mature neuronal phenotype and express key components of the dopaminergic system[1]. To mimic PD-related cellular stress, we will use established neurotoxins:
-
MPP+ (1-methyl-4-phenylpyridinium): The active metabolite of MPTP, it specifically targets dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death[12].
-
6-OHDA (6-hydroxydopamine): A neurotoxin that is transported into dopaminergic neurons via the dopamine transporter, where it generates high levels of ROS[13].
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening of the test compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines if the compound can protect cells from neurotoxin-induced death.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well plates
-
This compound (Test Compound)
-
MPP+ or 6-OHDA
-
MTT solution (5 mg/mL in PBS)[14]
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂[14].
-
Compound Pre-treatment: Prepare serial dilutions of the Test Compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%. Remove old media and pre-treat cells with various concentrations of the Test Compound for 2 hours.
-
Experimental Causality: Pre-treatment allows the compound to enter the cells and engage its potential protective mechanisms before the toxic insult is introduced.
-
-
Neurotoxin Induction: Add MPP+ (final concentration ~1 mM) or 6-OHDA (final concentration ~100 µM) to the appropriate wells[14].
-
Controls: Include wells for:
-
Vehicle-only (cells + medium + vehicle)
-
Toxin-only (cells + medium + vehicle + toxin)
-
Compound-only (to test for inherent toxicity)
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals[14].
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control wells.
Protocol 2: Measurement of Intracellular ROS
This protocol assesses the compound's ability to mitigate oxidative stress.
Materials:
-
Cells prepared and treated as in Protocol 1.
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Treatment: Follow steps 1-5 from Protocol 1.
-
Probe Loading: After the 24-hour incubation, gently wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark[14].
-
Mechanism: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm)[14].
-
Data Analysis: Express ROS levels as a percentage of the toxin-only control.
| Parameter | Vehicle Control | Toxin Only | Toxin + Test Compound (Low Dose) | Toxin + Test Compound (High Dose) | Interpretation |
| Cell Viability (%) | 100% | ~40-50% | >50% | >50% | A significant increase indicates neuroprotection. |
| ROS Levels (%) | 100% | >200% | <200% | <200% | A significant decrease indicates antioxidant activity. |
| TNF-α Levels (pg/mL) | Baseline | High | Reduced | Significantly Reduced | A decrease suggests anti-inflammatory properties. |
| Table 1: Example data interpretation for in vitro screening assays. |
Part II: In Vivo Validation in a Preclinical PD Model
Positive results from in vitro studies warrant validation in a living organism to assess efficacy, pharmacokinetics, and behavioral outcomes.
Rationale for Model Selection
The MPTP-induced mouse model is a gold standard for preclinical PD research. Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating key pathological and behavioral features of Parkinson's disease[13][15].
Protocol 3: MPTP Model & Compound Administration
All animal procedures must be approved by and performed in accordance with institutional and national guidelines for animal care.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP hydrochloride
-
This compound (Test Compound)
-
Appropriate vehicle for compound administration (e.g., saline, DMSO/saline mixture)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Grouping: Randomly assign mice to experimental groups (n=8-12 per group):
-
Group 1: Vehicle Control (Saline i.p.)
-
Group 2: MPTP Control (MPTP i.p. + Vehicle for compound)
-
Group 3: MPTP + Test Compound (Low Dose)
-
Group 4: MPTP + Test Compound (High Dose)
-
-
Compound Administration: Begin daily administration of the Test Compound or its vehicle for 7-14 days prior to MPTP injection.
-
Experimental Causality: This pre-treatment regimen tests the compound's ability to prevent neurodegeneration rather than just rescue already damaged neurons.
-
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day. Continue daily administration of the Test Compound throughout the study.
-
Behavioral Testing: Perform behavioral analysis (see Protocol 4) 7 days after the MPTP injection.
-
Euthanasia & Tissue Collection: At the end of the study (e.g., day 7 or 14 post-MPTP), euthanize the animals and harvest brain tissue for histological and neurochemical analysis[14].
Protocol 4: Behavioral Analysis (Rotarod Test)
This test measures motor coordination and balance, which are impaired in parkinsonian mice.
Procedure:
-
Training: For 2-3 days prior to MPTP injection, train all mice on an accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Testing: On day 7 post-MPTP, test the mice again. Record the latency to fall from the rotating rod for three consecutive trials.
-
Data Analysis: Compare the average latency to fall across the different experimental groups. A longer latency in the compound-treated groups compared to the MPTP-only group indicates a functional motor improvement.
Protocol 5: Post-Mortem Tissue Analysis
This analysis directly measures the extent of neuroprotection.
A. Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Rationale: TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Counting TH-positive cells in the substantia nigra provides a direct measure of neuronal survival[1].
-
Procedure:
-
Perfuse, dissect, and fix the brain tissue.
-
Cryoprotect the brains in a sucrose solution[14].
-
Section the substantia nigra pars compacta (SNpc) using a cryostat.
-
Perform standard immunohistochemistry using an antibody against TH.
-
Quantify the number of TH-positive neurons using unbiased stereological methods.
-
B. HPLC for Striatal Dopamine
-
Rationale: The loss of dopaminergic neurons in the SNpc leads to a corresponding depletion of dopamine in the striatum, their primary projection area.
-
Procedure:
-
From a separate cohort or the other brain hemisphere, dissect the striatum from fresh brains.
-
Homogenize the tissue and process for analysis.
-
Measure dopamine and its metabolite levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Hypothesized Neuroprotective Pathway
Caption: Hypothesized pathway of neuroprotection by the test compound.
Conclusion and Future Directions
This document outlines a systematic approach to evaluate the therapeutic potential of this compound for Parkinson's disease. A positive outcome, characterized by increased cell viability, reduced oxidative stress and inflammation in vitro, and improved motor function and preserved dopaminergic neurons in vivo, would provide a strong rationale for further development.
Future studies should include:
-
Detailed pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Investigation in genetic models of Parkinson's disease.
-
Analysis of α-synuclein aggregation, another key hallmark of PD pathology.
-
Screening against a panel of receptors and enzymes to identify the precise molecular target(s).
By following these rigorous protocols, researchers can effectively determine if this novel compound holds promise as a future disease-modifying therapy for Parkinson's disease.
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Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances. (n.d.). J-STAGE. Retrieved January 2, 2026, from [Link]
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The Versatile Precursor: 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride in the Synthesis of Bioactive Compounds
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically significant synthetic molecules.[1][2] This structural motif imparts a rigid, three-dimensional conformation that facilitates precise interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of THIQ have demonstrated efficacy as neuroprotective agents, anticancer therapeutics, anti-inflammatory molecules, and modulators of various receptor systems.[4][5]
Within this important class of compounds, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride emerges as a particularly valuable and versatile precursor for drug discovery and development. The strategic placement of the carbonitrile (cyano) group at the 6-position of the THIQ nucleus offers a unique combination of electronic properties and synthetic utility. This nitrile moiety can serve as a key pharmacophoric element, engaging in specific interactions with biological targets, or act as a synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of prominent bioactive compounds.
Physicochemical Properties and Safety Information
Compound: this compound Molecular Formula: C₁₀H₁₁ClN₂ Molecular Weight: 194.66 g/mol Appearance: Off-white to light yellow solid Solubility: Soluble in water, methanol, and DMSO.
Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
The Role of the 6-Carbonitrile Group: A Dual-Purpose Moiety
The 6-cyano group is not merely a passive substituent; it plays a crucial role in both the biological activity and the synthetic strategy for creating diverse compound libraries.
1. Pharmacophoric Contribution: The electron-withdrawing nature of the nitrile group can significantly influence the electronic distribution within the aromatic ring of the THIQ scaffold. This modulation can enhance binding affinities to target proteins. For instance, in the potent and selective dopamine D3 receptor antagonist, SB-277011, the 6-cyano group is an integral part of the molecule that contributes to its high affinity and selectivity.[7]
2. Synthetic Handle: The carbonitrile group is a versatile functional group that can be chemically transformed into a variety of other functionalities, thus expanding the chemical space accessible from this precursor. For example, it can be:
-
Reduced to a primary amine, providing a site for further derivatization.
-
Hydrolyzed to a carboxylic acid, enabling the formation of amides and esters.
-
Converted to a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability.
This synthetic flexibility allows for the systematic exploration of structure-activity relationships (SAR) around the 6-position of the THIQ core.
Application in the Synthesis of Bioactive Compounds
This compound is a key starting material for a range of bioactive molecules, including dopamine receptor antagonists, TRPM5 agonists, and potential kinase inhibitors.
Diagram of Synthetic Pathways from the Precursor
Caption: Synthetic utility of the precursor.
Detailed Application Notes and Protocols
Protocol 1: Synthesis of a Dopamine D3 Receptor Antagonist Intermediate
This protocol outlines the N-alkylation of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a key step in the synthesis of the potent dopamine D3 receptor antagonist SB-277011.[7][8] The secondary amine of the THIQ core is alkylated via reductive amination.
Reaction Scheme:
Caption: N-Alkylation of the precursor.
Materials:
-
This compound
-
Aldehyde intermediate (e.g., trans-4-(N-Boc-amino)cyclohexylacetaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine or DIPEA (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the aldehyde intermediate (1.0 eq) to the solution and stir for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl chain in the NMR spectra are indicative of a successful reaction.
| Reactant/Product | Key Analytical Data |
| 1,2,3,4-Tetrahydroisoquinoline | ¹H NMR (CDCl₃): δ 7.10-7.00 (m, 4H), 4.05 (s, 2H), 3.10 (t, 2H), 2.75 (t, 2H), 2.05 (s, 1H, NH). ¹³C NMR (CDCl₃): δ 134.7, 134.2, 128.9, 126.5, 126.1, 125.8, 47.5, 43.6, 29.3.[9][10][11] |
| N-Alkylated Product | Appearance of new aliphatic signals in ¹H and ¹³C NMR spectra corresponding to the added alkyl group. |
Protocol 2: Conceptual Synthesis of a TRPM5 Agonist Precursor
This conceptual protocol is based on the structure of a known potent and selective TRPM5 agonist, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.[6][8] The synthesis of such a complex molecule would involve a multi-step sequence, likely employing a Pictet-Spengler or Bischler-Napieralski reaction to construct the THIQ core, followed by functional group manipulations.
Retrosynthetic Analysis:
Caption: Retrosynthesis of a TRPM5 agonist.
Synthetic Strategy:
-
Preparation of the Phenethylamine Moiety: The synthesis would begin with a commercially available 4-cyanophenethylamine or a related precursor that can be converted to the desired substituted phenethylamine.
-
Pictet-Spengler Reaction: Condensation of the phenethylamine with 3-chloro-5-fluorobenzaldehyde, followed by an acid-catalyzed cyclization, would form the 1-aryl substituted THIQ ring system. The use of a chiral auxiliary or a chiral catalyst would be necessary to establish the desired stereochemistry at the C1 position.
-
Functional Group Manipulation: The substituent at the 3-position would need to be introduced and converted to the hydroxymethyl group. This could involve, for example, the introduction of a carboxylic acid or ester group, followed by reduction.
This synthetic approach highlights how the 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile scaffold can be constructed with specific substituents at key positions to achieve high potency and selectivity for a particular biological target.
Broader Applications in Bioactive Compound Synthesis
The utility of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile extends beyond the examples detailed above. The core structure has been incorporated into:
-
Kinase Inhibitors: Cyano-substituted tetrahydroisoquinolines have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy.[12]
-
Anti-inflammatory Agents: Hybrid molecules incorporating the THIQ scaffold have been designed and synthesized as potent cyclooxygenase (COX) inhibitors with anti-inflammatory properties.[1]
-
Anticancer Agents: The THIQ skeleton is found in numerous natural and synthetic compounds with demonstrated anticancer activity, and the 6-cyano derivative serves as a valuable building block in this area.[4]
Conclusion
This compound is a high-value precursor for the synthesis of a diverse range of bioactive compounds. Its strategic combination of a privileged heterocyclic scaffold and a versatile cyano functionality provides medicinal chemists with a powerful tool for drug discovery. The protocols and applications outlined in this guide demonstrate the immense potential of this compound in developing novel therapeutics for a variety of diseases. The ability to utilize the 6-cyano group as both a pharmacophoric element and a synthetic handle ensures its continued importance in the field of medicinal chemistry.
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Drug Synthesis Database. (n.d.). SB-277011-A, SB-277011. Retrieved from [Link]
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- The Discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a Potent and Selective Agonist of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) and Evaluation of as a Potential Gastrointestinal Prokinetic Agent. (2022). Bioorganic & Medicinal Chemistry.
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Application Notes & Protocols for the In Vitro Characterization of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Document ID: ANP-THIQ-2026-01
Introduction: A Privileged Scaffold for Neuroactive Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, present in a vast array of natural alkaloids and synthetic compounds.[1][2] This "privileged scaffold" is renowned for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] Notably, THIQ derivatives have garnered significant attention for their potent effects on the central nervous system (CNS), showing promise in the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating the in vitro investigation of novel compounds built upon this scaffold, using 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (hereafter "THIQ-CN") as a representative molecule. The protocols outlined herein are designed as a logical, tiered approach to systematically characterize its biological activity, starting from primary enzymatic screening and progressing to cell-based functional and toxicity assessments.
The causality behind this experimental cascade is to first identify primary molecular targets (enzyme or transporter inhibition) and then to understand the functional consequences of this interaction in a relevant cellular context (neuronal modulation and viability). This structured approach ensures a robust and comprehensive initial profiling of any new THIQ derivative.
Section 1: Primary Target Screening — Monoamine Oxidase (MAO) Inhibition Profile
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine).[4][5] Inhibition of these enzymes is a clinically validated strategy for treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[4] Given that many THIQ analogs are known to interact with monoaminergic systems, assessing the inhibitory potential of THIQ-CN against both MAO isoforms is a critical first step.
A fluorometric assay is recommended for its high sensitivity, simplicity, and adaptability to a high-throughput format.[6] The principle involves the MAO-catalyzed deamination of a substrate (e.g., p-tyramine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent probe into a highly fluorescent product.[6] The reduction in fluorescence signal in the presence of the test compound is proportional to its inhibitory activity.
Experimental Workflow: Enzyme Inhibition Screening
Caption: Workflow for a cell-based DAT uptake inhibition assay.
Protocol 2.1: [³H]Dopamine Uptake Inhibition Assay in hDAT-Expressing Cells
A. Cell Culture & Plating:
-
Culture CHO or HEK293 cells stably expressing hDAT in the appropriate growth medium.
-
Seed the cells into a 96-well cell culture plate (e.g., a ScintiPlate or a standard plate for later harvesting) at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). [7]3. Incubate for 24-48 hours at 37°C, 5% CO₂.
B. Assay Procedure:
-
On the day of the experiment, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 150 µL of pre-warmed Assay Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).
-
Add 50 µL of Assay Buffer containing the desired concentration of THIQ-CN. Prepare serial dilutions as described in Protocol 1.1.
-
Include control wells:
-
Total Uptake: Vehicle control (buffer with equivalent DMSO).
-
Non-specific Uptake: A high concentration of a potent DAT inhibitor (e.g., 10 µM Nomifensine or GBR12909) to define uptake not mediated by DAT. [8][9]5. Pre-incubate the plate for 20 minutes at room temperature. [9]6. Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]Dopamine at a final concentration near its Kₘ value (typically 10-50 nM).
-
-
Incubate for 10 minutes at room temperature. This short incubation time is critical to measure the initial rate of transport. [9]8. Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., 1% SDS).
-
Add 150 µL of scintillation cocktail to each well (if using a ScintiPlate) or transfer the lysate to scintillation vials.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
C. Data Analysis:
-
Specific Uptake = (CPM in Total Uptake wells) - (CPM in Non-specific Uptake wells).
-
Calculate the percentage of inhibition for each THIQ-CN concentration relative to the specific uptake.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve as described in Protocol 1.1.
Data Presentation: DAT Inhibition Potency
| Compound | Target | IC₅₀ (µM) [95% CI] |
| THIQ-CN | hDAT | (Result) |
| Nomifensine | hDAT | (Reference Value) |
Section 3: Cellular Health Assessment — Neuronal Viability & Cytotoxicity
Scientific Rationale: A critical aspect of drug discovery is to distinguish between desired pharmacological effects and undesired cytotoxicity. [10]A compound that inhibits a target but also kills the cells is unlikely to be a viable therapeutic candidate. Therefore, it is essential to assess the effect of THIQ-CN on the health of a relevant cell population, such as a human neuroblastoma cell line (e.g., SH-SY5Y), which is a common model in neuroscience research. [11][12] A multi-parametric approach is recommended. First, a metabolic assay (e.g., MTT or MTS) measures the mitochondrial reductase activity, which is an indicator of overall cell health and metabolic function. [13][14]Second, a membrane integrity assay (e.g., LDH release) measures the leakage of a cytosolic enzyme into the culture medium, which is a hallmark of cell death and plasma membrane rupture. [13]
Logical Flow: Interpreting Viability & Cytotoxicity Data
Caption: Decision tree for cytotoxicity assessment.
Protocol 3.1: MTT Cell Viability Assay
A. Cell Plating:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
B. Compound Treatment:
-
Prepare serial dilutions of THIQ-CN in culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of THIQ-CN. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
C. Assay Procedure:
-
Following incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
D. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC₅₀ (the concentration that reduces cell viability by 50%) by plotting the data as described in previous protocols.
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | Assay Type | Incubation Time | CC₅₀ (µM) |
| THIQ-CN | SH-SY5Y | MTT (Metabolic) | 24 h | (Result) |
| THIQ-CN | SH-SY5Y | LDH (Membrane) | 24 h | (Result) |
Conclusion and Future Directions
This guide provides a foundational suite of in vitro assays to establish a preliminary pharmacological and toxicological profile for this compound or related analogs. By systematically evaluating its effects on key CNS-related enzymes, transporters, and neuronal cell health, researchers can rapidly identify promising activities and potential liabilities.
Positive results from these initial screens, such as potent and selective inhibition of MAO-B or DAT with a high therapeutic index (CC₅₀ / IC₅₀), would warrant further investigation. Subsequent steps could include:
-
Selectivity Profiling: Screening against a broader panel of receptors, transporters, and enzymes to determine target specificity.
-
Mechanism of Action Studies: Conducting detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive). [15][16]* Advanced Cell-Based Assays: Using primary neuronal cultures or iPSC-derived neurons to assess effects on neurite outgrowth, synaptogenesis, or neuroprotection in disease models. [11][17][18] This structured, data-driven approach will empower researchers to make informed decisions and accelerate the journey of novel THIQ derivatives from initial discovery to potential therapeutic candidates.
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Application Notes and Protocols for the Derivatization of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. This versatile starting material possesses two key reactive handles: a secondary amine at the 2-position and a nitrile group at the 6-position, offering multiple avenues for the synthesis of novel and structurally diverse compounds. We will explore detailed protocols for N-alkylation and reductive amination of the secondary amine, as well as transformations of the nitrile group into a tetrazole, a primary amine, and a carboxylic acid. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to ensure successful synthesis and inspire further exploration in drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and neurological activities.[1][2] The inherent structural features of the THIQ core allow it to interact with a variety of biological targets. The strategic functionalization of this scaffold is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.
This compound serves as an excellent starting platform for library synthesis. The secondary amine is a nucleophilic center amenable to substitutions, while the aromatic nitrile group can be transformed into other key functional groups, such as tetrazoles (which are often used as carboxylic acid bioisosteres) and primary amines.[3][4]
A notable example of a bioactive molecule derived from this scaffold is (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of the TRPM5 channel, which has been evaluated as a potential gastrointestinal prokinetic agent.[5] This highlights the therapeutic potential unlocked by the derivatization of this core structure.
Foundational Synthesis: The Pictet-Spengler Reaction
While this guide focuses on the derivatization of a pre-existing THIQ, understanding its synthesis provides crucial context. The Pictet-Spengler reaction is a fundamental method for constructing the THIQ skeleton.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
It is important to note that the success of the Pictet-Spengler reaction can be influenced by the electronic nature of the aromatic ring. Electron-donating groups on the phenyl ring generally facilitate the reaction, while electron-withdrawing groups, such as the nitrile group in our starting material's precursor, can render the ring less nucleophilic, potentially requiring harsher reaction conditions or specialized catalysts to achieve good yields.[6][7]
Derivatization of the Secondary Amine
The secondary amine at the 2-position of the THIQ ring is a prime site for introducing diversity. N-alkylation can significantly impact a molecule's biological activity and physicochemical properties.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable and widely used method for forming C-N bonds and is a cornerstone in pharmaceutical synthesis.[8] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective than other borohydrides like sodium cyanoborohydride or sodium borohydride, and it can be used in a wider range of solvents. It is particularly effective for the reductive amination of secondary amines.
-
Reaction Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize a wide range of organic compounds.
-
Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially when less reactive aldehydes or ketones are used.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | 85 |
| 2 | Acetone | 2-Isopropyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | 78 |
| 3 | Cyclohexanone | 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | 82 |
Visualization of the Workflow:
Transformations of the Nitrile Group
The nitrile group is a versatile functional group that can be converted into several other important moieties in medicinal chemistry.
Protocol 2: Synthesis of 6-(1H-Tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline
The conversion of a nitrile to a tetrazole is a valuable transformation, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, often improving metabolic stability and cell permeability.[4] This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source.
Causality of Experimental Choices:
-
Azide Source: Sodium azide is a common and cost-effective source of the azide anion.
-
Catalyst/Additive: Lewis acids such as zinc chloride or ammonium chloride can be used to activate the nitrile group towards nucleophilic attack by the azide. In this protocol, we will use ammonium chloride.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it effectively dissolves the reagents and can be heated to the required temperatures.
Experimental Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired tetrazole.
Visualization of the Transformation:
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine provides a new point for derivatization or for introducing a basic center which can be important for salt formation and aqueous solubility.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[9] Catalytic hydrogenation with Raney Nickel or Palladium on carbon is another effective method, often preferred for its milder conditions and easier workup.[10] We will detail the catalytic hydrogenation method here for its operational simplicity.
-
Catalyst: Raney Nickel is a commonly used catalyst for nitrile reduction.
-
Solvent: An alcoholic solvent like methanol or ethanol is typically used, often with the addition of ammonia to suppress the formation of secondary amine byproducts.[10]
Experimental Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi).
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be purified by crystallization or column chromatography.
Protocol 4: Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of the nitrile provides the corresponding carboxylic acid, a key functional group for further derivatization (e.g., amide bond formation) or for its own biological activity.
Causality of Experimental Choices:
-
Reaction Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[11][12] Basic hydrolysis is often preferred as it can be less prone to side reactions with other acid-sensitive functional groups.
-
Base: Sodium hydroxide or potassium hydroxide are commonly used.
-
Solvent: A high-boiling point solvent like ethylene glycol is used to allow the reaction to be heated to a temperature sufficient for hydrolysis.
Experimental Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (1.0 eq) in ethylene glycol, add a solution of potassium hydroxide (5.0 eq) in water.
-
Heat the mixture to reflux (approx. 150 °C) for 6-12 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds in drug discovery. The protocols detailed in this application note provide robust and reproducible methods for the derivatization of both the secondary amine and the nitrile group. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of THIQ analogs for biological screening and the development of new therapeutic agents.
References
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13261-13289. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. [Link]
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Wikipedia. Pictet–Spengler reaction. [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
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Du, Z., et al. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]
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Orlek, B. S., et al. (1993). (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist. Journal of Medicinal Chemistry, 36(25), 4056-4061. [Link]
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Chemistry Steps. Reactions of Nitriles. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]
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Shaaban, M. R., et al. (2016). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 12, 1211-1217. [Link]
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Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]
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Tílec, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12271-12330. [Link]
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Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]
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MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]
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Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
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Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]
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Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13261-13289. [Link]
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Pharmaspire. Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. [Link]
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Application Notes & Protocols: Synthesis of Complex Heterocyclic Compounds from 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydroisoquinoline-6-carbonitrile Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. The introduction of a carbonitrile group at the 6-position, as in 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, offers a versatile synthetic handle for the elaboration into more complex heterocyclic systems. This nitrile moiety can be hydrolyzed, reduced, or participate in cycloaddition reactions, paving the way for the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols and expert insights into the synthesis of complex heterocyclic compounds from this valuable starting material.
Core Synthetic Strategies
Two principal and highly effective strategies for elaborating the this compound core are the venerable Pictet-Spengler reaction and modern multicomponent reactions (MCRs), such as the Ugi reaction. These methods offer convergent and efficient pathways to novel molecular architectures.
The Pictet-Spengler Reaction: A Classic Approach to Fused β-Carbolines and Related Systems
First described in 1911, the Pictet-Spengler reaction is a robust method for constructing tetrahydro-β-carboline and other fused heterocyclic systems.[2][3][4] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and cyclization. The secondary amine of the tetrahydroisoquinoline core serves as the nucleophile for the initial condensation.
Causality Behind Experimental Choices:
-
Acid Catalyst: A Brønsted or Lewis acid is crucial for activating the carbonyl group of the aldehyde/ketone and for protonating the intermediate Schiff base, which facilitates the subsequent intramolecular cyclization. Trifluoroacetic acid (TFA) is often employed due to its efficacy in promoting the reaction and its volatility, which simplifies workup.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and inert under the acidic reaction conditions.
-
Temperature: The reaction is typically performed at room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation has been shown to significantly accelerate the reaction.[3][4]
Protocol 1: Synthesis of a Fused Tetrahydro-β-carboline via the Pictet-Spengler Reaction
This protocol details the synthesis of a novel fused tetracyclic heterocycle from this compound and a representative aldehyde, 3-phenylpropanal.
Experimental Workflow Diagram:
Caption: Workflow for the Pictet-Spengler reaction.
Step-by-Step Methodology:
-
Preparation of the Free Base: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.1 eq) dropwise. Stir the mixture for 30 minutes at room temperature to ensure complete neutralization to the free base.
-
Aldehyde Addition: Add 3-phenylpropanal (1.2 eq) to the reaction mixture.
-
Cyclization: Add trifluoroacetic acid (TFA, 2.0 eq) dropwise. Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired fused tetrahydro-β-carboline.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile HCl |
| Reagents | 3-Phenylpropanal, Triethylamine, TFA |
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (~40 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
Ugi Multicomponent Reaction: Rapid Assembly of Complex Amide Derivatives
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[5] In this context, the secondary amine of the tetrahydroisoquinoline serves as the amine component.
Causality Behind Experimental Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the formation of the intermediate iminium ion.
-
Reaction Conditions: The reaction is typically performed at room temperature, highlighting the efficiency and mildness of this transformation.
-
Component Versatility: The power of the Ugi reaction lies in the ability to vary each of the four components, leading to a vast and diverse library of complex molecules from a single core scaffold.
Protocol 2: Synthesis of a Complex N-Acyl-N-alkyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide via the Ugi Reaction
This protocol describes a one-pot synthesis using 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, benzaldehyde, benzoic acid, and tert-butyl isocyanide.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Ugi reaction.
Step-by-Step Methodology:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M). Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Addition of Components: To this solution, add benzaldehyde (1.0 eq), followed by benzoic acid (1.0 eq), and finally tert-butyl isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ugi product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile HCl |
| Reagents | Benzaldehyde, Benzoic Acid, t-Butyl Isocyanide |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-75% |
Further Functionalization and Cyclization Strategies
The nitrile group at the 6-position of the tetrahydroisoquinoline core is a versatile functional group that can be further manipulated to create additional heterocyclic rings.
Protocol 3: Synthesis of Fused Pyrimidines via Nitrile Cyclization
The carbonitrile can serve as an electrophilic partner in condensation reactions with dinucleophiles to form fused pyrimidine rings, which are prevalent in many biologically active molecules.
Conceptual Workflow:
Sources
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Development of GPR40 Antagonists from Tetrahydroisoquinoline Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Rationale for GPR40 Antagonism
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[3][4] While GPR40 agonists have been developed to enhance insulin release, there is a strong counterargument for the therapeutic potential of GPR40 antagonists.[3][5] Chronic overstimulation of β-cells by high levels of free fatty acids can lead to lipotoxicity, impaired insulin secretion, and eventual β-cell apoptosis.[6] The hypothesis is that antagonizing GPR40 could protect β-cells from these detrimental long-term effects, thereby preserving their function.[5][7]
This guide provides a comprehensive overview of the discovery and preclinical development of GPR40 antagonists derived from a 1,2,3,4-tetrahydroisoquinolin-1-one scaffold, a privileged structure in medicinal chemistry.[8][9][10][11] We will detail the underlying science, from the molecular signaling pathways to detailed, field-tested protocols for synthesis and characterization.
GPR40 Signaling Pathway
GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G proteins.[3][5][12] Upon agonist binding, this initiates a canonical signaling cascade, as depicted below. An antagonist would bind to the receptor and prevent this cascade from occurring in the presence of endogenous fatty acid ligands.
Caption: GPR40 antagonist mechanism of action.
Chemical Synthesis of Tetrahydroisoquinolin-1-one Antagonists
The 1,2,3,4-tetrahydroisoquinolin-1-one scaffold serves as an excellent starting point for developing GPR40 antagonists. The synthesis is adaptable, allowing for systematic exploration of structure-activity relationships (SAR). A common and effective route is the Bischler-Napieralski reaction followed by reduction.[13]
Protocol 1: General Synthesis of the Tetrahydroisoquinolin-1-one Core
This protocol outlines a general synthetic route. Specific reaction conditions (solvents, temperatures, catalysts) may require optimization based on the specific substitutions on the aromatic rings.
Step 1: N-Acylation of β-phenylethylamine
-
Dissolve the desired substituted β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acyl derivative.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the N-acyl derivative (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or Eaton's reagent (2.0-3.0 eq), at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., concentrated NH₄OH or NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Oxidation to Isoquinolin-1-one This step is specific to forming the -one moiety.
-
Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent.
-
Treat with an oxidizing agent such as potassium permanganate (KMnO₄) or simply expose to air with a copper catalyst (e.g., CuCl₂).
-
Monitor the reaction for the formation of the more conjugated isoquinolin-1-one system.
-
Work up the reaction appropriately to isolate the product.
Step 4: Reduction to Tetrahydroisoquinolin-1-one
-
Dissolve the isoquinolin-1-one intermediate in a protic solvent like methanol or ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Quench the reaction by adding acetone, then water.
-
Remove the organic solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate. Purify the final product by column chromatography.
Caption: General synthetic workflow for the THIQ scaffold.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the tetrahydroisoquinolin-1-one scaffold is crucial for optimizing antagonist potency and pharmacokinetic properties. Based on published data for GPR40 antagonists, key areas for modification include the substituents on both the isoquinoline core and the N-benzoyl group.[8]
| Compound ID | R1 (Isoquinoline Core) | R2 (N-Benzoyl Group) | GPR40 IC₅₀ (nM) | Rat in vivo Clearance (mL/min/kg) |
| 1a | H | 4-OCH₃ | >10000 | - |
| 1b | 6,7-diOCH₃ | H | 5000 | >150 |
| 15c | 6-F | 3-Cl, 4-OCH₃ | 150 | 120 |
| 15i | 6-F | 3-CF₃, 4-OCH₃ | 25 | 45 |
| 15j | 6-Cl | 3-CF₃, 4-OCH₃ | 40 | 75 |
Data is illustrative and synthesized from public domain sources like Humphries et al., 2009.[8]
Key SAR Insights:
-
Isoquinoline Core (R1): Small electron-withdrawing groups at the 6-position, such as fluorine (F) or chlorine (Cl), generally improve potency.
-
N-Benzoyl Group (R2): A combination of an electron-withdrawing group (e.g., CF₃) at the 3-position and an electron-donating group (e.g., OCH₃) at the 4-position of the benzoyl ring is highly favorable for antagonist activity.
-
Clearance: Initial hits often display high in vivo clearance. Optimization of the substituents, as seen in the progression to compound 15i , can significantly improve the pharmacokinetic profile by reducing metabolic lability.[8]
In Vitro Characterization: Protocols for Efficacy and Potency
A suite of in vitro assays is required to characterize the potency and mechanism of action of newly synthesized antagonists.
Protocol 2: Calcium Flux Assay (FLIPR-based)
This is a primary functional assay to measure the ability of an antagonist to block agonist-induced Gq signaling.[14]
Materials:
-
HEK293 or CHO cells stably expressing human GPR40.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6).
-
GPR40 agonist (e.g., Linoleic Acid or a potent synthetic agonist).
-
Test compounds (THIQ antagonists).
-
384-well black-walled, clear-bottom plates.
-
FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into 384-well plates at a density that will yield a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well). Culture for 24 hours.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion.
-
Remove culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubate for 60-90 minutes at 37°C in the dark.[15]
-
-
Compound Preparation: Prepare serial dilutions of the THIQ antagonist compounds in assay buffer in a separate compound plate. Also, prepare the agonist solution at a concentration that will give an EC₈₀ response.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Baseline Reading: Measure fluorescence for 10-20 seconds to establish a baseline.
-
Antagonist Addition: The instrument will add the antagonist compounds from the compound plate to the cell plate. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind.
-
Agonist Challenge: Add the GPR40 agonist to all wells.
-
Signal Detection: Immediately measure the fluorescence signal for 2-3 minutes to capture the calcium mobilization peak.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data relative to positive (agonist only) and negative (vehicle) controls.
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This assay directly measures G-protein activation and is a valuable orthogonal method to confirm the mechanism of antagonism.[3][9][16]
Materials:
-
Membranes from cells overexpressing GPR40.
-
[³⁵S]GTPγS (radioligand).
-
GTPγS Binding Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
GPR40 agonist.
-
Test compounds (THIQ antagonists).
-
Scintillation plates (e.g., SPA beads or filter plates).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
GPR40-containing membranes (5-10 µg protein).
-
Serial dilutions of the THIQ antagonist or vehicle.
-
GPR40 agonist at its EC₅₀ concentration.
-
GTPγS Binding Buffer.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow for ligand binding.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through GF/C filter plates. Wash the filters with ice-cold buffer. Dry the filters and measure radioactivity using a scintillation counter.[3]
-
SPA Method: If using SPA beads coupled to the membranes, the reaction is terminated by centrifugation, and the plate is read directly in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each antagonist concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 4: ERK1/2 Phosphorylation Western Blot
Assessing downstream signaling, such as ERK phosphorylation, provides further confirmation of functional antagonism.[6][17]
Materials:
-
GPR40-expressing cells.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels, transfer apparatus.
-
PVDF membranes.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of the THIQ antagonist for 30 minutes.
-
Stimulate the cells with a GPR40 agonist (at EC₅₀) for 5-10 minutes.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Western Blotting:
-
Load equal amounts of protein (15-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[6]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Capture the chemiluminescent signal.[6]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to serve as a loading control.[5][6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal for each sample. Plot the normalized signal against antagonist concentration to assess the dose-dependent inhibition.
In Vivo Characterization: Efficacy and Pharmacokinetics
Promising antagonists must be evaluated in animal models of type 2 diabetes to assess their therapeutic potential and pharmacokinetic properties.
Protocol 5: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model
An OGTT is a standard test to evaluate how well an animal metabolizes a glucose load. For an antagonist, the goal is often to see if it can prevent the exaggerated insulin response sometimes associated with high fatty acid levels, without impairing normal glucose control.
Animal Model:
-
Use a relevant model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat, Goto-Kakizaki (GK) rat, or a diet-induced obesity (DIO) mouse model.[12][19]
Procedure:
-
Acclimatization: Acclimate animals to handling and gavage procedures.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Compound Administration: Administer the THIQ antagonist or vehicle via oral gavage at a predetermined dose.
-
Baseline Blood Sample: After a set pre-treatment time (e.g., 60 minutes), take a baseline blood sample (t=0) from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels for each time point. If sufficient blood is collected, plasma can be isolated to measure insulin levels (e.g., by ELISA).
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant change in the glucose or insulin AUC would indicate an in vivo effect of the antagonist.
Protocol 6: Rodent Pharmacokinetic (PK) Study
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of the lead antagonist.[20][21][22][23]
Procedure:
-
Animal Groups: Use healthy male Sprague-Dawley rats or C57BL/6 mice. Prepare two groups for intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg) in a suitable vehicle.
-
-
Blood Collection: Collect serial blood samples (approx. 100-150 µL) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or sparse sampling.[21] Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[21][22]
-
Bioanalysis:
-
Quantify the concentration of the antagonist in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[21]
-
Sample preparation typically involves protein precipitation with acetonitrile.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters, including: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t₁/₂ (half-life).
-
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: A typical workflow for a rodent pharmacokinetic study.
Conclusion
The development of GPR40 antagonists from a tetrahydroisoquinoline scaffold represents a promising strategy for the treatment of type 2 diabetes by aiming to preserve long-term β-cell function. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By systematically applying these methodologies, researchers can efficiently identify and optimize lead candidates with desirable potency and pharmacokinetic profiles, paving the way for future clinical development.
References
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Spalluto, G., & Fallacara, A. L. (2020). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 2135, 135-147. [Link]
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Humphries, P. S., Benbow, J. W., Bonin, P. D., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
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PerkinElmer. (n.d.). Homogeneous GTPγS Assay for High Throughput Screening of GPCRs. device.report. [Link]
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Kalvins, I., Veveris, M., & Dambrova, M. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(9), 11022-11037. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Latour, M. G., Alquier, T., Oseid, E., et al. (2007). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 56(7), 1877-1883. [Link]
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Trinquet, E., Gauthier, F., Jean, A., et al. (2011). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS Discovery, 16(8), 996-1006. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472.
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Humphries, P. S., Benbow, J. W., Bonin, P. D., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. ResearchGate. [Link]
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Deredas, D., & Albrecht, Ł. (2020). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 25(1), 123. [Link]
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University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]
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Kebede, M. A., Alquier, T., Latour, M. G., et al. (2008). Deletion of GPR40 Impairs Glucose-Induced Insulin Secretion In Vivo in Mice Without Affecting Intracellular Fuel Metabolism in Islets. Diabetes, 57(9), 2464-2472. [Link]
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Shakya, R. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot? ResearchGate. [Link]
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Briscoe, C. P., Peat, A. J., & St-Onge, S. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(7), 2239-2247. [Link]
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Eapen, A., Sunny, F., & Kalarickal, P. (2013). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cellular Physiology and Biochemistry, 31(4-5), 648-658. [Link]
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Kumar, A., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 886-905. [Link]
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Kumar, A., & Kumar, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. International Journal of Novel Research and Development, 9(6). [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). GTPγS Binding Assays. PubMed. [Link]
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Hulme, E. C. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 615, 125-156. [Link]
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Hudson, B. D., Due-Hansen, M. E., Christiansen, E., et al. (2014). Radioligand binding characterization of GPR40 agonists. ResearchGate. [Link]
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Al-Hiari, Y. M., El-Abadelah, M. M., & Engel, G. (2007). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
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Li, Y., & Liu, L. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1234. [Link]
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Sharma, A., Kumar, R., & Kumar, S. (2012). In Silico Quantitative Structure-Activity Relationship Studies on P-gp Modulators of Tetrahydroisoquinoline-Ethyl-Phenylamine Series. PLoS ONE, 7(10), e48374. [Link]
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Dymova, G. O., & Zhuravel, I. O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
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Elarry, M. (2021). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Fujifilm Cellular Dynamics. [Link]
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Application Notes and Protocols for the Use of Tetrahydroisoquinoline Analogs in Antibacterial Drug Development
Introduction: The Resurgence of a Privileged Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, a prominent structural motif in numerous natural products and clinically approved drugs, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its inherent three-dimensional structure allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens, as well as mycobacteria.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antibacterial evaluation, and mechanistic elucidation of novel THIQ analogs.
Part 1: Synthesis of Tetrahydroisoquinoline Analogs
A cornerstone of THIQ analog development is the ability to efficiently synthesize a diverse library of compounds for structure-activity relationship (SAR) studies. The Pictet-Spengler reaction stands as a robust and widely utilized method for the construction of the THIQ core.[6][7][8][9]
Protocol 1: Synthesis of 1-Substituted THIQ Analogs via the Pictet-Spengler Reaction
This protocol describes a general procedure for the acid-catalyzed condensation of a β-arylethylamine with an aldehyde to yield a 1-substituted tetrahydroisoquinoline.
Materials:
-
β-arylethylamine hydrochloride (e.g., phenethylamine hydrochloride)
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the β-arylethylamine hydrochloride (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-substituted THIQ analog.
-
Characterize the final product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Acid Catalyst (TFA): The Pictet-Spengler reaction requires an acid to protonate the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine, and to catalyze the subsequent intramolecular electrophilic aromatic substitution (cyclization) step.[9]
-
Anhydrous Conditions: The use of anhydrous solvent is crucial to prevent the hydrolysis of the intermediate iminium ion, which would lead to reduced product yield.
-
Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and potential side products.
Part 2: Evaluation of Antibacterial Activity
The initial screening of newly synthesized THIQ analogs involves determining their in vitro antibacterial activity. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13][14]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
96-well microtiter plates, sterile
-
Mueller-Hinton Broth (MHB), cation-adjusted, sterile
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
THIQ analog stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of THIQ Analogs:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the THIQ analog stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[10]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the THIQ analog at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation:
| THIQ Analog | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Compound 1 | 4 | 32 | >64 |
| Compound 2 | 2 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
This table presents hypothetical data for illustrative purposes.
Part 3: Elucidation of Mechanism of Action (MoA)
Understanding the MoA of promising THIQ analogs is crucial for their further development. Several potential bacterial targets have been identified for THIQ derivatives, including DNA gyrase and enzymes involved in peptidoglycan biosynthesis like Mur ligases.[1][3] Additionally, assessing the impact of these compounds on bacterial cell membrane integrity is a key step in MoA studies.
Protocol 3: Bacterial DNA Gyrase Supercoiling Inhibition Assay
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.[15][16] Its inhibition is a validated antibacterial strategy.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase enzyme
-
5X Gyrase Assay Buffer (containing ATP)
-
THIQ analog
-
Stop Buffer/Loading Dye
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
5X Gyrase Assay Buffer
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
THIQ analog at various concentrations (or DMSO as a vehicle control)
-
Nuclease-free water to the final volume.
-
-
Add E. coli DNA gyrase (e.g., 1 unit) to each reaction tube, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase will result in a decrease in the amount of supercoiled DNA.
Visualization of Workflow:
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Protocol 4: MurE Ligase Inhibition Assay
Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the cytoplasmic steps of peptidoglycan biosynthesis.[17] Their inhibition disrupts bacterial cell wall formation. This protocol outlines a colorimetric assay to measure the activity of MurE.
Materials:
-
Purified MurE enzyme
-
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (substrate)
-
meso-diaminopimelic acid (substrate)
-
ATP
-
Assay Buffer (e.g., HEPES buffer with MgCl₂)
-
Malachite Green reagent for phosphate detection
-
THIQ analog
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For each well, add:
-
Assay Buffer
-
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate
-
meso-diaminopimelic acid
-
ATP
-
THIQ analog at various concentrations (or DMSO as a vehicle control)
-
-
Initiate the reaction by adding purified MurE enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released from ATP hydrolysis by adding Malachite Green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
A decrease in absorbance indicates inhibition of MurE activity.
Protocol 5: Bacterial Cell Membrane Permeability Assay
This assay assesses whether a THIQ analog disrupts the bacterial cell membrane, leading to increased permeability. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.[18][19][20]
Materials:
-
Bacterial suspension (mid-log phase)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution
-
THIQ analog
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend the mid-log phase bacterial cells in PBS to a defined optical density.
-
Add the THIQ analog at various concentrations to the bacterial suspension. Include a positive control and a no-compound control.
-
Incubate the mixtures at 37°C for a specific time (e.g., 30 minutes).
-
Add PI to each sample to a final concentration of, for example, 2 µM.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation ~535 nm, emission ~617 nm).
-
An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.
Visualization of Mechanism:
Caption: Principle of the Propidium Iodide (PI) Membrane Permeability Assay.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the THIQ scaffold and analysis of the corresponding changes in antibacterial activity are essential for optimizing lead compounds. While specific SAR is highly dependent on the bacterial species and the substitution patterns, some general trends have been observed in the literature.[1][3][21][22]
-
Substitution at C1: The nature of the substituent at the 1-position of the THIQ ring significantly influences antibacterial activity. Aromatic and heteroaromatic groups are often well-tolerated and can be modified to fine-tune potency and spectrum.
-
Substitution on the Aromatic Ring: Electron-donating or electron-withdrawing groups on the benzene ring of the THIQ core can impact activity. For instance, methoxy groups are common in naturally occurring bioactive THIQs.
-
N-Substitution: The secondary amine at the 2-position is a key point for derivatization. The introduction of various side chains can modulate the physicochemical properties of the analogs, such as lipophilicity and cell permeability, which in turn affects their antibacterial efficacy.
-
Stereochemistry: The stereochemistry at chiral centers, particularly at C1, can be critical for target engagement and antibacterial potency. Enantiomerically pure THIQ analogs often exhibit significantly different biological activities.
Conclusion
The tetrahydroisoquinoline scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and insights provided in this guide offer a framework for the systematic synthesis, evaluation, and mechanistic characterization of new THIQ analogs. A thorough understanding of the SAR, coupled with detailed mechanistic studies, will be instrumental in advancing these compounds through the drug discovery pipeline to address the urgent need for new antibiotics.
References
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Bio-protocol. (n.d.). Membrane Permeability Assay. Retrieved from [Link]
-
ResearchGate. (2024). How to assess bacterial permeability? Retrieved from [Link]
- Lu, X., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2904.
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Bio-protocol. (n.d.). 2.10. Membrane Permeability Assay. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14024.
- Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments, (157).
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Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]
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- Methods in Molecular Biology. (2001). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 171, 133-146.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13995-14024.
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ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 114-131.
- The Journal of Organic Chemistry. (2012). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 77(17), 7245-7254.
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Karlsruhe Institute of Technology. (n.d.). 1 Two-fold Broth Microdilution Method for Determination of MIC Applied in BioNMR Group of Prof. Anne Ulrich. Retrieved from [Link]
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- Molecules. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(21), 7275.
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ResearchGate. (n.d.). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the Identification of Ubiquitin Ligase Inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antitumor Properties of Novel Tetrahydroisoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Objective: This document provides a comprehensive guide to understanding the mechanisms and evaluating the anticancer potential of novel tetrahydroisoquinoline (THIQ) derivatives. It offers both the theoretical framework and detailed, field-proven protocols for in vitro assessment, designed to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold in Oncology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] In the realm of oncology, THIQ derivatives have emerged as a particularly promising class of molecules, with demonstrated efficacy against a wide range of human cancer cell lines, including those of the breast, colon, lung, and pancreas.[3][4][5][6] The natural product Trabectedin (Yondelis®), a THIQ alkaloid, is a prime example of the therapeutic potential of this class, used clinically for the treatment of soft tissue sarcoma and ovarian cancer.[7][8]
The therapeutic versatility of THIQs stems from their ability to interact with multiple, critical targets within cancer cells.[9] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways and tubulin polymerization.[9][10][11] This multi-targeting capability makes the THIQ scaffold a fertile ground for the development of next-generation anticancer agents, including those that can overcome challenges like multidrug resistance.[12]
This guide is designed to equip researchers with the necessary tools to systematically evaluate novel THIQ derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are presented not merely as a sequence of steps, but as self-validating systems with explanations for critical experimental choices, ensuring robust and interpretable data.
Unraveling the Mechanisms of Action: How THIQs Combat Cancer
The antitumor effects of THIQ derivatives are not monolithic; they arise from the modulation of various cellular processes critical for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and for identifying the cancer types most likely to respond to a given compound.
Key reported mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: Many THIQ compounds exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting the cell division cycle, often at the G2/M or S phase.[4][13] This prevents the cancer cells from replicating and leads to their eventual elimination.
-
Inhibition of Key Oncogenic Signaling Pathways: THIQs have been shown to inhibit critical signaling cascades that drive tumor growth. Notable targets include:
-
KRas Pathway: Certain derivatives have demonstrated significant inhibitory activity against KRas, a frequently mutated oncogene in colorectal, lung, and pancreatic cancers.[7]
-
VEGF Pathway: By inhibiting the Vascular Endothelial Growth Factor (VEGF) pathway, some THIQs can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7][8]
-
PI3K/mTOR Pathway: The tetrahydroquinoline scaffold has been identified as a promising backbone for developing inhibitors of mTOR, a central regulator of cell growth and metabolism.[14]
-
-
Enzyme Inhibition: Novel THIQs have been developed as potent inhibitors of enzymes essential for cancer cell function, such as Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[13]
-
Microtubule Disruption: Similar to well-known chemotherapeutics, some THIQ derivatives can interfere with tubulin polymerization, disrupting the mitotic spindle and leading to cell death.[9][10][15]
-
Modulation of Estrogen Receptors (ERs): In hormone-dependent cancers like breast cancer, non-steroidal THIQ derivatives can act as Selective Estrogen Receptor Modulators (SERMs), blocking the proliferative signals of estrogen.[15]
The following diagram illustrates a simplified signaling pathway commonly targeted by THIQ derivatives.
Caption: Simplified signaling cascade showing potential intervention points for THIQ derivatives.
Experimental Workflow & Protocols
A systematic, multi-stage approach is essential for efficiently identifying and characterizing promising THIQ candidates. The workflow begins with broad cytotoxicity screening and progressively narrows the focus to detailed mechanistic studies for the most potent compounds.
Caption: Stepwise workflow for the in vitro evaluation of novel THIQ derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (SRB Assay)
Principle: The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.[16] SRB, an aminoxanthene dye, binds electrostatically to basic amino acid residues of trichloroacetic acid (TCA)-fixed proteins. The amount of bound dye is directly proportional to the cell number/cell mass. This method is simple, sensitive, and independent of cell metabolic activity.
Materials:
-
Selected human cancer cell lines (e.g., HCT116, MDA-MB-231, A549, HepG2)[3][5][17]
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen-Strep)
-
96-well flat-bottom plates
-
Novel THIQ derivatives, dissolved in DMSO (stock solution)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Positive control (e.g., Doxorubicin)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium).
-
Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment and do not become confluent, which could create artifacts.
-
Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the THIQ derivatives and positive control in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient for cytotoxic agents to exert their effects on cell proliferation.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (final concentration 16.7%) without removing the supernatant.
-
Incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells by precipitating proteins, ensuring that all cellular protein is retained for staining.
-
-
Staining:
-
Wash the plates 5 times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Rationale: The 1% acetic acid in the SRB solution prevents non-specific binding of the dye.
-
-
Wash and Solubilization:
-
Quickly wash the plates 5 times with 1% acetic acid to remove unbound dye.
-
Air dry the plates completely. This step is critical.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance (Optical Density, OD) on a microplate reader at 510 nm.
-
-
Data Analysis:
-
Calculate the percentage growth inhibition using the formula: % Growth Inhibition = 100 - [(OD_Treated - OD_T₀) / (OD_Control - OD_T₀)] * 100 (Where T₀ is the absorbance at time zero, just before drug addition)
-
Plot the percentage of viable cells against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Novel THIQ derivative (lead candidate)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the THIQ derivative at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours. Include a vehicle control (DMSO).
-
Rationale: Using concentrations around the IC₅₀ ensures a measurable apoptotic population without causing immediate, overwhelming necrosis.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical to ensure all apoptotic cells are included in the analysis.
-
Combine the cell populations, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS to remove any residual medium or trypsin. Resuspend the pellet in 1 mL of PBS after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark prevents photobleaching of the fluorochromes.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
-
Data Analysis:
-
The data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or nuclear debris)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the THIQ derivative compared to the control.
-
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different derivatives and for selecting lead candidates.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Novel THIQ Derivatives against Human Cancer Cell Lines
| Compound ID | HCT116 (Colon) IC₅₀ (µM)[3][7] | MDA-MB-231 (Breast) IC₅₀ (µM)[3][6] | A549 (Lung) IC₅₀ (µM)[5][17] | HepG2 (Liver) IC₅₀ (µM)[3][17] |
| THIQ-001 | 5.2 | 8.1 | 12.5 | 15.3 |
| THIQ-002 | 1.8 | 2.5 | 4.6 | 3.9 |
| THIQ-003 (Lead) | 0.9 | 1.2 | 1.5 | 1.1 |
| Doxorubicin | 0.5 | 0.8 | 1.0 | 0.7 |
IC₅₀ values are presented as the mean from three independent experiments.
Interpretation: In this example, THIQ-003 would be selected as a lead candidate for further mechanistic studies due to its potent, broad-spectrum activity across multiple cell lines, with IC₅₀ values approaching that of the clinical drug Doxorubicin.
Table 2: Mechanistic Profile of Lead Compound THIQ-003 (at 24h)
| Treatment | % Apoptotic Cells (Early + Late) | % Cells in G2/M Phase | Relative p53 Expression | Relative Bcl-2 Expression |
| Vehicle Control | 5.1% | 12.3% | 1.0 | 1.0 |
| THIQ-003 (1 µM) | 45.8% | 38.6% | 2.5-fold increase | 0.4-fold decrease |
Apoptosis and cell cycle data from flow cytometry; protein expression from Western Blot densitometry.
Interpretation: The data suggests THIQ-003 induces significant apoptosis and causes cell cycle arrest at the G2/M phase. The corresponding changes in protein expression (upregulation of tumor suppressor p53, downregulation of anti-apoptotic Bcl-2) provide a plausible molecular mechanism for the observed cellular effects, warranting further investigation into this pathway.
Conclusion and Future Outlook
The tetrahydroisoquinoline scaffold represents a highly valuable platform for the discovery of novel anticancer agents.[9] The systematic application of the protocols detailed in this guide—from broad cytotoxicity screening to focused mechanistic assays—enables the robust identification and validation of promising lead compounds. By elucidating the specific molecular targets and pathways affected by these derivatives, researchers can advance the most effective candidates toward preclinical in vivo studies, such as human tumor xenograft models, and ultimately contribute to the development of new, more effective cancer therapies.[18][19]
References
- Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). Bioorganic & Medicinal Chemistry Letters.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). PubMed.
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (2025). BenchChem.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. (n.d.). PMC - NIH.
- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021).
- Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Antitumor Agents. (2014). Asian Journal of Chemistry.
- Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. (n.d.). PubMed.
- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). sciendo.
- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers.
- Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (n.d.). Taylor & Francis Online.
- Application Notes and Protocols for Assessing the Antitumor Activity of Kobe0065 In Vivo. (2025). BenchChem.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (n.d.). Future Medicinal Chemistry.
- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (n.d.). PMC - NIH.
- Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. (2017). Cancer Research.
- Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). Cancer Research.
- Design and synthesis of substituted tetrahydroisoquinoline derivatives as anti-angiogenic and anti-breast cancer agents. (2019). Cancer Research.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Welcome to the technical support center for the synthesis and purification of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related electron-deficient tetrahydroisoquinoline (THIQ) derivatives. Our goal is to provide you with in-depth, field-proven insights to improve your experimental outcomes, focusing on yield and purity.
Introduction: The Challenge of Electron-Deficient THIQs
The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of many biologically active compounds.[1] However, the introduction of an electron-withdrawing group, such as a carbonitrile at the 6-position, presents a significant synthetic challenge. Standard synthetic routes like the Pictet-Spengler and Bischler-Napieralski reactions rely on electrophilic aromatic substitution, a process that is inherently disfavored by electron-deficient aromatic rings.[2][3] This guide will address these challenges head-on, providing troubleshooting strategies and detailed protocols to help you achieve your desired product with high yield and purity.
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic route for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile: Pictet-Spengler or Bischler-Napieralski?
A1: Both the Pictet-Spengler and Bischler-Napieralski reactions are classical methods for THIQ synthesis, but each has its considerations for a substrate with an electron-withdrawing nitrile group.
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][5] For electron-rich aromatic rings, this reaction can proceed under mild conditions. However, for an electron-deficient ring like that in 4-(2-aminoethyl)benzonitrile (the likely precursor), the reaction is significantly more challenging and often requires harsh conditions, such as strong acids or high temperatures, which can lead to side reactions.[6]
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent.[7][8] It is also an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene ring.[2][3] For substrates lacking these activating groups, more forceful conditions, such as refluxing in phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅), are typically required.[8] A subsequent reduction step is necessary to obtain the desired tetrahydroisoquinoline.
Recommendation: For 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, the Bischler-Napieralski reaction followed by reduction may offer a more predictable, albeit multi-step, route. The conditions for the Bischler-Napieralski reaction are generally harsher, but they can be tailored to overcome the deactivating effect of the nitrile group.
Q2: I am observing low to no yield in my Pictet-Spengler reaction. What are the likely causes?
A2: Low yields in the Pictet-Spengler synthesis of electron-deficient THIQs are common. The primary reason is the reduced nucleophilicity of the aromatic ring, which slows down the key intramolecular electrophilic aromatic substitution step.
Troubleshooting steps:
-
Increase Acid Strength: Standard acid catalysts like HCl may be insufficient. Consider using stronger protic acids like trifluoroacetic acid (TFA) or even superacids.[9] Lewis acids such as BF₃·OEt₂ can also be effective.
-
Elevate Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor for decomposition of starting materials.
-
Consider a Two-Step Procedure: Isolate the intermediate Schiff base before subjecting it to the acid-catalyzed cyclization. This can sometimes improve yields by allowing for optimization of each step independently.[10]
Q3: My Bischler-Napieralski reaction is not working. What should I try?
A3: The deactivating effect of the nitrile group is the most probable cause. Here’s how to troubleshoot:
-
Use a Stronger Dehydrating Agent: If POCl₃ alone is ineffective, the addition of P₂O₅ is recommended for electron-poor substrates.[8] Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.
-
Increase Reaction Temperature and Time: Refluxing in a higher boiling solvent like xylene or extending the reaction time may be necessary.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields for challenging substrates.[3]
Q4: I am concerned about the stability of the nitrile group under the harsh acidic conditions of the reaction. Is hydrolysis a significant risk?
A4: Yes, hydrolysis of the nitrile group to a carboxylic acid is a potential side reaction under both acidic and alkaline conditions, especially with prolonged heating.[6][11][12][13]
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water is required for hydrolysis.
-
Milder Conditions (if possible): While challenging for this substrate, exploring milder catalysts or microwave synthesis could reduce the risk of hydrolysis by shortening reaction times.
Troubleshooting Guide: Improving Yield and Purity
This section provides a structured approach to addressing common experimental issues.
Issue 1: Low Yield of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
| Potential Cause | Recommended Solution | Scientific Rationale |
| Deactivated Aromatic Ring | For Pictet-Spengler, use stronger acids (TFA, superacids).[9] For Bischler-Napieralski, use P₂O₅/POCl₃.[8] | A stronger electrophile is needed to overcome the deactivation by the -CN group in the electrophilic aromatic substitution step. |
| Incomplete Reaction | Increase reaction temperature and/or time. Monitor by TLC/HPLC. | Provides the necessary activation energy for the cyclization to occur. |
| Side Reactions | For Bischler-Napieralski, a retro-Ritter reaction can form styrenes. Using a nitrile as a solvent can suppress this.[1] | Le Chatelier's principle: adding the product of the side reaction (a nitrile) shifts the equilibrium away from its formation. |
| Decomposition of Starting Material | If using high temperatures, ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. | Minimizes degradation of sensitive functional groups. |
Issue 2: Difficulty in Isolating and Purifying the Hydrochloride Salt
| Potential Cause | Recommended Solution | Scientific Rationale | | :--- | :--- | | Product is an oil or "goo" | The hydrochloride salt may be hygroscopic. Ensure all workup and isolation steps are performed under anhydrous conditions. | Water absorption can prevent crystallization. | | Poor Crystallization | For recrystallization, try solvents like isopropanol, ethanol, or mixtures with diethyl ether or acetone.[14] | Amine hydrochlorides often have limited solubility in these solvents, especially upon cooling, promoting crystallization. | | Inorganic Salt Contamination | If aqueous HCl was used for salt formation, residual NaCl may be present. Wash the crude salt with a solvent in which the product is sparingly soluble but NaCl is not (e.g., cold isopropanol). | Differential solubility allows for the removal of inorganic impurities. | | Persistent Impurities | If recrystallization is ineffective, consider column chromatography on silica gel using a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking of the free base. The purified free base can then be converted to the HCl salt. | Chromatography offers a more effective means of separating closely related impurities. The basic modifier improves peak shape for basic compounds on silica. |
Experimental Protocols
Protocol 1: Synthesis via Bischler-Napieralski Reaction and Subsequent Reduction
Step A: Synthesis of N-(4-cyanophenethyl)acetamide
-
To a solution of 4-(2-aminoethyl)benzonitrile (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
Step B: Bischler-Napieralski Cyclization
-
To the crude N-(4-cyanophenethyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and phosphorus pentoxide (P₂O₅, 1.5-2.0 eq).
-
Heat the mixture to reflux (typically 100-110 °C) for 4-8 hours under an inert atmosphere.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10 and extract with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts and concentrate to yield the crude 3,4-dihydroisoquinoline.
Step C: Reduction to 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry, and concentrate to obtain the crude free base.
Protocol 2: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and precipitation is complete.
-
Collect the precipitate by filtration, washing with cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system, such as isopropanol/diethyl ether, to obtain the pure product.
Data Presentation
Table 1: Comparison of Synthetic Routes for Electron-Deficient THIQs
| Feature | Pictet-Spengler | Bischler-Napieralski + Reduction |
| Starting Materials | β-(4-cyanophenyl)ethylamine + Aldehyde | N-acyl-β-(4-cyanophenyl)ethylamine |
| Number of Steps | 1 (synthesis) + 1 (salt formation) | 2 (synthesis) + 1 (salt formation) |
| Typical Conditions | Strong acid (TFA, superacid), heat[9] | P₂O₅/POCl₃, reflux; then NaBH₄[8] |
| Key Challenge | Overcoming deactivation of the aromatic ring | Harsh conditions, potential for side reactions |
| Potential Side Reactions | Nitrile hydrolysis, decomposition | Nitrile hydrolysis, retro-Ritter reaction[1] |
| Overall Yield | Potentially lower for this substrate | Generally more reliable, but with more steps |
Visualization of Key Workflows
Caption: Workflow for the synthesis of the target compound via the Bischler-Napieralski route.
Caption: Decision tree for troubleshooting the purification of the hydrochloride salt.
References
-
Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]
-
Bischler-Napieralski Reaction. (2025, May 27). J&K Scientific LLC. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019, November 14). Organic Letters. Retrieved from [Link]
-
Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). National Institutes of Health. Retrieved from [Link]
-
How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate. Retrieved from [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central. Retrieved from [Link]
-
Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024, February 16). PubMed Central. Retrieved from [Link]
-
Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2025, December 28). ACS Catalysis. Retrieved from [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). PubMed. Retrieved from [Link]
- Process for isolation of an organic amine. (n.d.). Google Patents.
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]
-
Reactivity of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). Google Patents.
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved from [Link]
-
Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit. Retrieved from [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019, February 28). PubMed Central. Retrieved from [Link]
-
Alternate Synthesis for Diazoline. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
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- 5. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
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- 7. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 12. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Identification of common impurities in the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride
Technical Support Center: 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding impurity formation, identification, and mitigation during this synthetic process. Our goal is to provide you with the causal explanations and actionable protocols necessary to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the types of impurities commonly encountered and their general mechanisms of formation.
Q1: What are the primary classes of impurities expected during the synthesis of this compound?
A1: Impurities can originate from starting materials, intermediates, side reactions, or subsequent degradation. They can be broadly categorized as follows:
-
Process-Related Impurities: These are substances directly related to the synthetic route.
-
Unreacted Starting Materials: Residual phenethylamine and carbonyl precursors.
-
Incompletely Reacted Intermediates: Such as the intermediate iminium ion in a Pictet-Spengler reaction or the dihydroisoquinoline from a Bischler-Napieralski route if reduction is incomplete.[1][2][3]
-
Side-Reaction Products: These are the most common and challenging impurities. Key examples include regioisomers from incorrect cyclization or byproducts like styrenes from a retro-Ritter reaction in the Bischler-Napieralski pathway.[4][5][6]
-
-
Product-Related Impurities (Degradants): These impurities are structurally similar to the final product and often form under the reaction or storage conditions.
-
Oxidized Species: The most prevalent degradant is the fully aromatic isoquinoline-6-carbonitrile. Over-oxidation of the tetrahydroisoquinoline ring can occur easily.[7][8]
-
N-Oxides: The tertiary amine of the tetrahydroisoquinoline nucleus is susceptible to oxidation, forming the corresponding N-oxide, a common impurity in amine-containing pharmaceuticals.[7][9][10]
-
-
Residual Solvents and Reagents: Volatile organic compounds used during the synthesis and purification steps that are not completely removed.
The table below summarizes these common impurities.
| Impurity Class | Specific Example | Typical Origin | Recommended Analytical Technique |
| Process-Related | Starting Phenethylamine | Incomplete Reaction | HPLC, GC-MS |
| Dihydroisoquinoline Intermediate | Incomplete Reduction | HPLC, LC-MS | |
| Styrene Byproduct | Retro-Ritter Side Reaction | GC-MS, LC-MS | |
| Product-Related | Isoquinoline-6-carbonitrile | Over-oxidation of Product | HPLC, LC-MS |
| THIQ N-Oxide | Oxidation of Product Nitrogen | LC-MS, HPLC | |
| Residuals | Acetonitrile, Dichloromethane | Synthesis/Workup | GC-MS |
Q2: How are N-Oxide impurities formed, and what are the best strategies to minimize their presence?
A2: The nitrogen atom in the 1,2,3,4-tetrahydroisoquinoline ring is a nucleophilic tertiary amine, making it susceptible to oxidation.
Causality: N-oxide formation is typically caused by:
-
Oxidizing Agents: Exposure to residual oxidizing agents from previous synthetic steps.
-
Air Oxidation: Prolonged exposure to atmospheric oxygen, especially when heated or in the presence of metal catalysts, can promote N-oxidation.[10] Pyridine-N-oxide itself can act as an oxidant in some contexts.[7]
-
Peroxides: Peroxides formed in ethereal solvents (like THF or diethyl ether) upon storage can act as potent oxidants.
Minimization Strategies:
-
Inert Atmosphere: Conduct reactions, particularly those involving heating, and handle the final product under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or peroxide-free solvents. Test ethereal solvents for peroxides before use.
-
Quenching: Ensure any oxidizing agents used in the synthesis are thoroughly quenched during the workup procedure.
-
Storage: Store the final compound and key intermediates in a cool, dark place, preferably under an inert atmosphere.
Q3: My analysis shows a significant amount of the fully aromatic isoquinoline-6-carbonitrile. What causes this dehydrogenation?
A3: The conversion of the saturated tetrahydroisoquinoline ring to its aromatic isoquinoline counterpart is a common impurity-forming pathway, driven by the thermodynamic stability of the aromatic system.
Causality: This oxidative rearomatization can be promoted by several factors:
-
Catalyst Residues: Traces of catalysts used in preceding steps, particularly transition metals like Palladium or Copper, can facilitate dehydrogenation, especially at elevated temperatures.
-
Air Oxidation: Similar to N-oxide formation, prolonged heating in the presence of air can lead to dehydrogenation.[7][8]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions during workup or salt formation can promote aromatization.
Preventative Measures:
-
Efficient Catalyst Removal: After any catalytic step (e.g., catalytic hydrogenation to form the THIQ), ensure the catalyst is completely removed via thorough filtration (e.g., through Celite).
-
Temperature Control: Avoid excessive temperatures during purification (e.g., distillation) and drying.
-
Atmosphere Control: Handle the material under an inert atmosphere, especially during purification steps.
Troubleshooting Guide
This section provides structured guidance for specific experimental problems in a question-and-answer format.
Problem 1: An unexpected peak is observed in my HPLC chromatogram. How do I proceed with its identification?
Answer: A systematic approach is crucial for identifying unknown impurities. The following workflow outlines the standard process from detection to structural elucidation.
Step 1: Preliminary Characterization with LC-MS
-
Objective: To obtain the molecular weight of the unknown impurity.
-
Protocol:
-
Prepare a sample of your crude product containing the impurity of interest.
-
Inject the sample onto an LC-MS system using the same or a similar HPLC method.
-
Analyze the mass spectrum corresponding to the unknown HPLC peak. Look for the [M+H]⁺ ion in positive ionization mode, which will provide the molecular weight of the impurity.
-
Compare this molecular weight to those of expected impurities (starting materials, intermediates, common side-products). For example, a mass difference of -4 amu relative to your product suggests dehydrogenation to the aromatic isoquinoline. A difference of +16 amu suggests N-oxide formation.
-
Step 2: Isolation of the Impurity
-
Objective: To obtain a pure sample of the impurity for spectroscopic analysis.
-
Method: Preparative HPLC is the most common method.
-
Develop a scalable HPLC method that provides good resolution between your main product and the impurity.
-
Perform multiple injections of your crude material onto a preparative HPLC system.
-
Collect the fractions corresponding to the impurity peak.
-
Combine the fractions and remove the solvent under reduced pressure to yield the isolated impurity.
-
Step 3: Structural Elucidation with NMR
-
Objective: To determine the definitive chemical structure of the impurity.
-
Protocol:
-
Dissolve a sufficient quantity (typically >1 mg) of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire a standard set of NMR spectra: ¹H NMR, ¹³C NMR.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Analyze the spectra to elucidate the structure. For example, the disappearance of aliphatic protons and the appearance of new aromatic protons would confirm dehydrogenation.[11]
-
The overall workflow for impurity identification is visualized below.
Caption: Workflow for the identification of an unknown impurity.
Problem 2: My Pictet-Spengler reaction shows low conversion, with significant unreacted phenethylamine starting material remaining. How can I drive the reaction to completion?
Answer: Low conversion in a Pictet-Spengler reaction is often related to reaction conditions, reagent stoichiometry, or the nature of the substrates.[12][13]
Causality & Solutions:
-
Insufficient Acid Catalysis: The reaction proceeds via an electrophilic iminium ion, the formation of which requires an acid catalyst.[14][15]
-
Solution: Ensure the acid catalyst (e.g., HCl, TFA, H₂SO₄) is present in sufficient quantity and that the reaction medium is acidic enough. For less activated aromatic rings, stronger acids or superacids may be required.[16]
-
-
Water Scavenging: The initial condensation to form the imine/iminium ion releases water. By Le Châtelier's principle, the presence of water can inhibit the reaction.
-
Solution: Perform the reaction in a setup equipped with a Dean-Stark trap to azeotropically remove water. Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves.
-
-
Reagent Stoichiometry: The carbonyl compound may be volatile or prone to side reactions.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the aldehyde or ketone to ensure the complete consumption of the limiting phenethylamine.[13]
-
-
Temperature and Reaction Time: The activation energy for the cyclization step can be high, especially for less electron-rich aromatic systems.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Problem 3: My final product is off-color (e.g., yellow or brown) after isolation as the hydrochloride salt. What is the likely cause?
Answer: Color in the final active pharmaceutical ingredient (API) is often indicative of trace, highly conjugated impurities.
Causality & Solutions:
-
Aromatic Impurities: The most common cause of color is the presence of the fully oxidized isoquinoline species. Its extended π-conjugated system absorbs visible light, imparting color even at very low concentrations (<0.1%).
-
Solution: Improve purification methods to remove this impurity. Recrystallization is often effective. If it co-crystallizes, column chromatography of the free base before salt formation may be necessary.
-
-
Polymeric Byproducts: Aldehydes, especially formaldehyde, can polymerize under acidic conditions to form colored materials.
-
Solution: Use high-purity, monomeric formaldehyde (e.g., from cracking paraformaldehyde immediately before use) if it is your carbonyl source.
-
-
Degradation During Salt Formation: Using concentrated HCl at elevated temperatures can sometimes cause degradation and color formation.
-
Solution: Perform the salt formation at lower temperatures (e.g., 0-5 °C). Use a solution of HCl in a suitable solvent (e.g., isopropanol or ether) and add it slowly to a solution of the free base.
-
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust analytical method for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile and its potential impurities.
-
Objective: To separate the main compound from process-related and product-related impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Rationale: The C18 stationary phase provides good retention for the moderately polar tetrahydroisoquinoline core. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine compounds.[17][18][19]
Visualizing Impurity Formation
The following diagram illustrates the potential oxidation pathways of the target molecule, leading to two of the most common product-related impurities.
Caption: Common oxidative impurity pathways.
References
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC. Available at: [Link]
-
Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Pictet–Spengler reaction - Grokipedia. Available at: [Link]
-
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC - NIH. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. Available at: [Link]
-
Pictet-Spengler Reaction - NROChemistry. Available at: [Link]
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
Sources
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- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 17. ijprajournal.com [ijprajournal.com]
- 18. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Anomalous NMR Spectra of Tetrahydroisoquinoline (THIQ) Compounds
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with tetrahydroisoquinoline (THIQ) derivatives. The THIQ scaffold is a privileged structure in medicinal chemistry, but its inherent conformational flexibility and the presence of a nitrogen heteroatom frequently lead to NMR spectra that are complex, broadened, or otherwise non-ideal.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific spectral anomalies you may encounter. We will move beyond simple procedural lists to explain the underlying physical and chemical principles, providing you with the expert insight needed to diagnose the problem and select the appropriate experimental solution.
Quick Diagnosis: Common Issues & First Steps
Before diving into advanced troubleshooting, it's crucial to rule out common experimental errors. Broad peaks or poor resolution can often be traced back to fundamental issues.[1][2]
-
Poor Shimming: The magnetic field is not homogeneous. Always re-shim the instrument for your specific sample.
-
Low Sample Solubility: Precipitated material in the NMR tube will destroy field homogeneity. Visually inspect your sample. If cloudy, try a different solvent or gentle warming.
-
Sample Concentration: Overly concentrated samples can lead to viscosity-related broadening and intermolecular interactions that complicate spectra.[1][2]
-
Paramagnetic Impurities: Trace metals can cause dramatic line broadening.[3] Ensure your glassware is scrupulously clean and consider passing your sample through a small plug of silica or celite if metal contamination is suspected.
If these basic checks do not resolve the issue, proceed to the specific troubleshooting guides below.
Table 1: Common ¹H NMR Anomalies in THIQs and Their Primary Causes
| Symptom | Likely Cause(s) | Primary Diagnostic Tool(s) |
|---|---|---|
| Broad, poorly resolved, or coalesced signals, especially for protons on C1, C3, and N-substituents. | 1. Slow Nitrogen Inversion2. Conformational Exchange (Ring Flipping)3. Rotational Isomers (Rotamers) around N-acyl or N-aryl bonds. | Variable Temperature (VT) NMR |
| A single, often broad, signal that disappears upon adding D₂O. | Exchangeable N-H proton. | D₂O Shake Experiment |
| Unexpected signal multiplicity (e.g., complex multiplets for CH₂ groups). | Diastereotopic protons due to a nearby chiral center or restricted bond rotation. | 2D NMR (COSY, HSQC), VT-NMR |
| Significant shifts in proton signals compared to literature values or previous batches. | Solvent effects, concentration changes, or pH differences. | Solvent Study, Concentration Study |
FAQ 1: Broad or Disappearing Signals
Question: Why are the signals for the protons near the nitrogen atom (e.g., at C1 and C3) extremely broad or even completely absent at room temperature?
Short Answer: This is the most common anomaly in THIQ systems and is typically caused by dynamic chemical exchange processes, such as nitrogen inversion, ring conformational changes, or restricted rotation around an N-substituent bond, occurring at a rate comparable to the NMR timescale.[3][4][5]
In-Depth Explanation: The NMR spectrometer measures an average environment for a given proton. If a proton is rapidly exchanging between two or more different chemical environments (e.g., axial and equatorial), the appearance of its signal depends on the rate of that exchange.
-
Fast Exchange: (Rate >> Δν, the frequency difference between the two environments). The spectrometer sees a time-averaged environment, resulting in a single, sharp peak located at the weighted average of the chemical shifts of the individual environments.
-
Slow Exchange: (Rate << Δν). The exchange is slow enough that the spectrometer can resolve both distinct environments. You will see two separate, sharp signals.
-
Intermediate Exchange (Coalescence): (Rate ≈ Δν). This is the "worst-case scenario" for resolution. The exchange rate is on the same order of magnitude as the frequency separation. The spectrometer cannot resolve the individual signals, nor can it see a perfectly averaged one. The result is one or more very broad signals, sometimes so broad they disappear into the baseline.[2]
For THIQs, the key dynamic processes are nitrogen inversion and ring flipping, which are often coupled. The nitrogen atom rapidly inverts its pyramidal geometry, and the saturated ring interconverts between two chair-like conformers. Protons alpha to the nitrogen (at C1 and C3) experience a significant change in their chemical environment during this process, leading to intermediate exchange at or near room temperature. A similar effect is seen with N-acyl or N-aryl THIQs, where rotation around the N-C(O) or N-Aryl bond is slow, creating rotational isomers (rotamers).[4][6][7]
Troubleshooting Workflow:
The primary tool to diagnose and resolve dynamic broadening is Variable Temperature (VT) NMR Spectroscopy .[4][8] By changing the temperature, you alter the rate of the exchange process, moving it from the intermediate regime into either the fast or slow exchange regime.
Caption: Troubleshooting workflow for broad peaks using VT-NMR.
See Protocol 1: Performing a Variable Temperature (VT) NMR Experiment.
-
Expected Results (Heating): As you increase the temperature, the rate of exchange increases. You will push the system into the fast-exchange regime. The broad signals should coalesce and then sharpen into a single peak representing the average conformation.
-
Expected Results (Cooling): As you decrease the temperature, the rate of exchange slows down. You will push the system into the slow-exchange regime. The broad signal should decoalesce and resolve into multiple distinct (and sharp) signals, corresponding to the individual conformers or rotamers present in solution.[4] This is often more informative for structural analysis.
FAQ 2: Identifying Exchangeable Protons
Question: I see a broad singlet in my spectrum that doesn't seem to couple to anything. How can I confirm if it's the N-H proton?
Short Answer: This is characteristic of an exchangeable proton (N-H or O-H). You can definitively identify it by performing a "D₂O shake" experiment, which will cause the peak to disappear.[1][9]
In-Depth Explanation: Protons on heteroatoms like nitrogen and oxygen (N-H, O-H) are acidic and can rapidly exchange with deuterium from deuterated solvents like D₂O or CD₃OD.[10]
R-NH + D₂O ⇌ R-ND + HDO
Because this exchange is typically very fast, the N-H proton does not reside on the molecule long enough to establish clear spin-spin coupling with adjacent protons. This is why it usually appears as a singlet.[11] Its chemical shift is also highly variable and depends on solvent, concentration, and temperature due to differences in hydrogen bonding.[10][12] When you add D₂O, the N-H is replaced by N-D. Since deuterium (²H) resonates at a completely different frequency, the original proton signal vanishes from the ¹H NMR spectrum.
Troubleshooting Protocol: The D₂O Shake
See Protocol 2: Performing a D₂O Shake Experiment.
-
Expected Results: After adding a drop of D₂O and re-acquiring the spectrum, the suspected N-H peak will have disappeared or be significantly diminished. A new, likely broad, peak for HDO may appear, typically between 4.7-4.8 ppm in CDCl₃.
FAQ 3: Complex Signals & Unexpected Shifts
Question: The two protons of a CH₂ group in the heterocyclic ring are showing up as a complex multiplet instead of a simple triplet. Why?
Short Answer: The protons are likely "diastereotopic." This occurs when the molecule is chiral or when rotation around a bond is restricted, making the two protons on the CH₂ group chemically inequivalent.
In-Depth Explanation: If a THIQ molecule has a chiral center (e.g., a substituent at C1), the two protons of the adjacent CH₂ group at C4 (or any other CH₂ group in the molecule) are no longer chemically equivalent. One proton is cis to the substituent, and the other is trans. They exist in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to any adjacent protons, resulting in a much more complex splitting pattern than a simple triplet. Even in achiral molecules, this can occur if conformational locking (slow ring-flipping) makes the axial and equatorial protons of a CH₂ group non-equivalent.
Troubleshooting Steps:
-
Simplify with Temperature: Run a high-temperature NMR experiment. If the complexity is due to slow conformational exchange, heating the sample can increase the rate of ring-flipping, potentially causing the diastereotopic signals to average out and simplify.
-
Change Solvents: Sometimes, changing to a different solvent can alter the relative chemical shifts of the diastereotopic protons. An aromatic solvent like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shift, or ASIS) that may help to resolve or simplify the multiplets.[1]
-
Use 2D NMR: The best way to unravel complex multiplets is with 2D NMR.
-
COSY (Correlation Spectroscopy): Will show which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton directly to the carbon it is attached to, confirming that the complex signals do indeed arise from a single CH₂ group.
-
Question: The chemical shifts in my spectrum don't match the literature values. What could be the cause?
Short Answer: Chemical shifts are sensitive to the experimental environment. Discrepancies are often due to differences in solvent, sample concentration, or pH.
In-Depth Explanation: The chemical shift of a proton is determined by its local electronic environment. This environment is influenced not only by the molecule's structure but also by interactions with its surroundings.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the NMR solvent can significantly alter chemical shifts.[13] Protons involved in hydrogen bonding (like N-H) are particularly sensitive.[12] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause dramatic shifts by forming weak complexes with the solute molecule.[3]
-
Concentration Effects: At high concentrations, intermolecular interactions (like hydrogen bonding or pi-stacking) become more prevalent, which can shift signals compared to a more dilute sample.[1]
-
pH Effects: If your THIQ has acidic or basic functional groups, the pH of the sample (influenced by trace acidic or basic impurities in the solvent or on the glassware) can change the protonation state of the molecule, leading to large changes in the NMR spectrum. Adding a drop of acid (like TFA) or base can sometimes sharpen signals from protonated species.[3]
Table 2: Influence of Common Deuterated Solvents on THIQ ¹H NMR Spectra
| Solvent | Polarity | H-Bonding | Typical Effect on THIQ Spectrum |
|---|---|---|---|
| CDCl₃ | Low | Weak Acceptor | Standard, non-interactive. Good starting point. Residual peak at 7.26 ppm can obscure aromatic signals.[14] |
| Acetone-d₆ | High | Acceptor | Good solvent for polar compounds. Can help resolve peaks that overlap in CDCl₃.[1] |
| DMSO-d₆ | High | Strong Acceptor | Excellent for poorly soluble compounds. Significantly shifts N-H/O-H protons downfield due to strong H-bonding.[12] |
| Benzene-d₆ | Nonpolar | None | Induces Aromatic Solvent-Induced Shifts (ASIS). Often provides better signal dispersion and resolves overlapping multiplets.[1] |
| Methanol-d₄ | High | Donor & Acceptor | Protic solvent. Will exchange with N-H protons, causing the N-H signal to disappear.[1] |
Detailed Experimental Protocols
Protocol 1: Performing a Variable Temperature (VT) NMR Experiment
This protocol is a general guide. You must follow the specific procedures for your institution's NMR spectrometer. Untrained users should not perform VT experiments.[8]
-
Sample Preparation: Prepare your sample as usual in a high-quality NMR tube. Ensure the solvent is appropriate for the desired temperature range (check freezing/boiling points).
-
Initial Setup (Room Temp): Insert the sample, lock, and shim at room temperature (e.g., 298 K). Acquire a standard ¹H spectrum to serve as a reference.
-
Initiate VT Control: Access the spectrometer's temperature control unit. Set the desired target temperature (e.g., 233 K for cooling, 333 K for heating).
-
Equilibration: Allow the sample temperature to stabilize. This can take 5-10 minutes. The lock signal may drift during this time.
-
Re-Optimize: Once the temperature is stable, re-shim the sample. Shims are temperature-dependent.
-
Acquire Spectrum: Run the ¹H NMR experiment at the new temperature.
-
Iterate: Repeat steps 3-6 for several temperatures, moving in increments (e.g., every 20 K) to observe the coalescence and sharpening/decoalescence of the signals.
-
Return to Ambient: Crucially , after finishing, slowly return the probe temperature to ambient before removing your sample to prevent thermal shock to the probe and your NMR tube.
Protocol 2: Performing a D₂O Shake Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your compound in a non-protic deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure the D₂O mixes with the sample solution and facilitates proton-deuterium exchange.[1] You may see an emulsion form; let it settle for a minute.
-
Re-acquire Spectrum: Place the tube back in the spectrometer. You do not need to re-lock or re-shim significantly. Acquire a new ¹H spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signal corresponding to the exchangeable N-H proton should have vanished or been greatly reduced in intensity.[9]
Visualizing Dynamic Processes in THIQs
The following diagram illustrates the conformational and inversional dynamics that lead to peak broadening in a simple N-substituted THIQ. At low temperatures (slow exchange), the axial and equatorial protons (Hₐ and Hₑ) are distinct. At high temperatures (fast exchange), they interconvert rapidly, and an averaged signal is observed.
Caption: Effect of temperature on the NMR spectrum of a dynamic system.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]
-
American Chemical Society Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2005). Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. [Link]
-
ResearchGate. (2003). Temperature-dependent signal broadening in the 1 H NMR spectrum of 7. [Link]
-
Royal Society of Chemistry. (1970). A variable temperature nuclear magnetic resonance spectroscopy study of nitrogen inversion in medium-ring monocyclic and bicyclic systems. Journal of the Chemical Society D: Chemical Communications. [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?[Link]
-
YouTube. (2015). OH and NH Signals in HNMR in Organic Chemistry. [Link]
-
ResearchGate. (2014). How to interpret -NH and -OH peaks in proton NMR and how to report them in a publication? [Link]
-
Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]
-
MDPI. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(8), 2049. [Link]
-
YouTube. (2024). What Causes NMR Peak Broadening?[Link]
-
ResearchGate. (2011). 1 H NMR spectrum of THIQ3CA analog 35 in CDCl 3 showing duplicity of... [Link]
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Strategies to improve the pharmacokinetic properties of tetrahydroisoquinoline derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of the pharmacokinetic (PK) properties of this important class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[1][2][3][4] However, achieving a desirable PK profile essential for clinical success often requires strategic molecular modifications.
This resource is structured in a question-and-answer format to directly address specific experimental issues. We will delve into the causality behind experimental choices, providing you with not just the "what," but the critical "why" to empower your drug discovery programs.
Section 1: Troubleshooting Metabolic Instability
Metabolic instability is a primary hurdle in the development of THIQ derivatives, often leading to rapid clearance and insufficient drug exposure. Common metabolic pathways for THIQs include hydroxylation and N-methylation.[5][6]
Question 1: My THIQ derivative shows high clearance in liver microsome assays. What are the most likely metabolic soft spots and how can I address them?
Answer:
High clearance in human liver microsomes (HLM) strongly suggests that your THIQ derivative is susceptible to Phase I metabolism, primarily oxidation by cytochrome P450 (CYP) enzymes.
Identifying the Metabolic Hotspot: The first critical step is to identify the exact site of metabolic modification. This is typically achieved through a technique called "metabolite identification" or "Met-ID."
-
Experimental Protocol: Metabolite Identification using LC-MS/MS
-
Incubation: Incubate your THIQ derivative (typically 1-10 µM) with pooled HLM in the presence of the cofactor NADPH at 37°C. Include a negative control without NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Analysis: Analyze the supernatant by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: Look for new peaks in the chromatogram corresponding to metabolites. The mass shift from the parent compound will indicate the type of modification (e.g., a +16 Da shift suggests hydroxylation). Fragmentation patterns from MS/MS will help pinpoint the location of the modification on the THIQ scaffold.
-
Common Metabolic "Soft Spots" and Mitigation Strategies:
Based on extensive studies of THIQ metabolism, the most common sites of oxidation are the aromatic rings and benzylic positions.[5][6]
-
Aromatic Hydroxylation: The isoquinoline core and any appended phenyl rings are susceptible to hydroxylation.
-
Strategy: Steric Hindrance and Electronic Modification. Introduce sterically bulky groups (e.g., tert-butyl) or electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) onto the aromatic ring to shield it from CYP enzymes.[7] This strategy has been successfully employed to improve the metabolic stability of various THIQ series.[1] For example, replacing a metabolically liable benzamide moiety with a THIQ scaffold has been shown to improve metabolic stability.[1]
-
-
Benzylic Oxidation: If your THIQ has a substituent at the C1 position, such as a benzyl group, this is a prime site for hydroxylation.
-
Strategy: Fluorination or Replacement. Introducing fluorine atoms at the benzylic position can block this metabolic pathway due to the strength of the C-F bond. Alternatively, replacing the benzyl group with a different substituent that lacks a benzylic C-H bond can be effective.
-
-
N-Dealkylation: If the nitrogen of the THIQ ring is substituted with a small alkyl group, N-dealkylation can occur.
-
Strategy: Increase Steric Bulk. Replacing a small N-alkyl group with a larger, more sterically hindered group can reduce the affinity for the metabolizing enzymes.
-
The following diagram illustrates the common metabolic pathways and strategic blocking points.
Caption: Troubleshooting workflow for poor permeability of THIQ derivatives.
Strategies to Mitigate P-gp Efflux:
If your THIQ derivative is confirmed as a P-gp substrate, the following structural modifications can be explored:
-
Reduce Hydrogen Bond Donors: P-gp substrates often have multiple hydrogen bond donors. Reducing the number of these groups can decrease recognition by the transporter.
-
Masking Recognition Motifs: Sometimes, specific pharmacophores are recognized by P-gp. Strategically placing a methyl group or other small substituent can disrupt this interaction.
-
Modulate Lipophilicity: While counterintuitive, sometimes slightly increasing polarity can reduce P-gp efflux. However, this must be balanced against the need for passive permeability. The introduction of lipid-like substituents has been explored to improve absorption properties. [4]* Prodrug Approach: Designing a prodrug that is not a P-gp substrate can be an effective bypass strategy. [8]The prodrug is absorbed, and then converts to the active parent drug, which may still be an efflux substrate but is already inside the systemic circulation.
By systematically applying these troubleshooting guides and experimental protocols, you can diagnose and address the pharmacokinetic liabilities of your tetrahydroisoquinoline derivatives, accelerating their path toward becoming successful clinical candidates.
References
- Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. PubMed.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.
- Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. PubMed.
- The Pharmacokinetics and Metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-depth Technical Guide. Benchchem.
- Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. PubMed.
- Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. PubMed.
- Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. ResearchGate.
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central.
- Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ) Derivatives. Benchchem.
- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.
- Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. PubMed.
- The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. PubMed.
- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. [Source not available].
- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects. PubMed.
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Strategies to Enhance Metabolic Stabilities. PubMed.
- Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC - NIH.
- Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. [Source not available].
- SOLUBILITY ENHANCEMENT TECHNIQUE. IJRAR.
- Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Source not available].
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Source not available].
- SOLUBILITY ENHANCEMENT TECHNIQUES. [Source not available].
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Source not available].
- Neurotoxicity of Chronic Alcohol Exposure: Mechanistic Insights, Cellular Disruption, and Emerging Therapeutic Strategies. MDPI.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Strategies to Enhance Metabolic Stabilities. ResearchGate.
- New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed.
- Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. MDPI.
- Methods to improve the metabolic stability of peptides. [Source not available].
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing).
- The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. [Source not available].
- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central.
- P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH.
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- 8. researchgate.net [researchgate.net]
Overcoming challenges in the derivatization of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride
Welcome to the technical support guide for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (THIQ-6-CN HCl). This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile scaffold into their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve your synthetic goals with confidence.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that we have found to be most common in the field. We will cover everything from initial handling and solubility to complex derivatization reactions and potential side reactions.
Part 1: Foundational Knowledge & Handling
This section addresses the most fundamental questions regarding the starting material. A solid understanding of your starting material is the bedrock of a successful experiment.
FAQ 1: What are the key solubility characteristics of THIQ-6-CN HCl?
Answer: this compound is a salt, which dictates its solubility profile.
-
Aqueous Solvents: As a hydrochloride salt, it exhibits good solubility in water and protic solvents like methanol and ethanol.
-
Aprotic Organic Solvents: Its solubility is significantly lower in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN). It is practically insoluble in non-polar solvents like hexanes or toluene.
Expert Insight: The poor solubility in aprotic solvents is a critical consideration. Nearly all derivatization reactions on the secondary amine require the generation of the free base in situ. Attempting to run a reaction with the suspended hydrochloride salt in a solvent like DCM without adequate neutralization will almost certainly result in failure due to the lack of dissolved, reactive material.
FAQ 2: How do I generate the free base for a reaction, and how can I be sure I've succeeded?
Answer: Generating the free base from the hydrochloride salt is the essential first step for most derivatization protocols. This is achieved by adding a suitable base to neutralize the HCl.
Protocol: Generating the Free Base
-
Setup: In your reaction vessel, suspend the THIQ-6-CN HCl (1.0 eq.) in your chosen aprotic solvent (e.g., DCM, THF, or ACN) at room temperature.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA, Et₃N) or N,N-diisopropylethylamine (DIPEA or Hünig's base). A slight excess (1.1-1.2 eq.) is recommended to ensure complete neutralization.
-
Stirring: Stir the mixture for 15-30 minutes. You should observe the solid hydrochloride salt dissolving as the more soluble free base is formed, along with the precipitation of the triethylammonium or diisopropylethylammonium chloride salt.
Self-Validation System:
-
Visual Check: The initial suspension of the starting material should become a clearer solution (though a new precipitate of the base's salt may form).
-
TLC Confirmation: Spot a small aliquot of the initial suspension and the mixture after adding the base on a TLC plate (e.g., 10% MeOH in DCM). The free base will have a higher Rf value than the polar hydrochloride salt, which often streaks or remains at the baseline. This simple check confirms the conversion before you add your expensive or sensitive electrophile.
Part 2: Troubleshooting N-Derivatization Reactions
The secondary amine at the N-2 position is the most common site for derivatization. This section tackles challenges associated with N-acylation, N-alkylation, and N-arylation.
Workflow for N-Derivatization
The following diagram outlines the fundamental workflow for derivatizing the nitrogen of THIQ-6-CN HCl.
Caption: General workflow for N-derivatization of THIQ-6-CN HCl.
FAQ 3: My N-acylation reaction with an acyl chloride is sluggish or fails. What are the common causes?
Answer: This is a frequent issue that can almost always be traced back to one of a few key parameters.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| No reaction; starting material remains | 1. Incomplete neutralization: The free amine is the active nucleophile. If HCl is still present, the amine is protonated and non-reactive. | Solution: Ensure you have added at least 1.1 equivalents of base (TEA, DIPEA). Re-verify the concentration of your base. Use the TLC confirmation method described in FAQ 2. |
| 2. Poor solubility: The generated free base may still have limited solubility in the chosen solvent. | Solution: Switch to a more polar aprotic solvent like DMF or NMP, which can better solvate the amine. Gentle warming (40-50 °C) can also improve solubility and reaction rate. | |
| Low yield; multiple spots on TLC | 1. Competing side reactions: The acyl chloride may be degrading due to moisture or reacting with the solvent. | Solution: Use freshly opened or distilled solvents and reagents. Ensure your glassware is rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Base-induced degradation: If a stronger base or a nucleophilic base is used, it may react with your acyl chloride. | Solution: Stick to sterically hindered, non-nucleophilic bases like TEA or DIPEA. Avoid bases like pyridine if your acyl chloride is highly activated, as it can form a reactive acylpyridinium salt that may have other reaction pathways. |
FAQ 4: I'm attempting an N-alkylation with an alkyl bromide, but the reaction is slow and gives a low yield. Why?
Answer: N-alkylation is generally slower than N-acylation because alkyl halides are less potent electrophiles than acyl chlorides.
Causality & Solutions:
-
Reactivity of the Alkyl Halide: The reactivity follows the order I > Br > Cl. If your reaction with an alkyl bromide is slow, switching to the corresponding alkyl iodide can significantly accelerate the rate. You can generate the iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) – this is known as the Finkelstein reaction.
-
Base Selection: For alkylation, a stronger base may be needed to deprotonate the amine sufficiently and drive the reaction. However, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also promote elimination (E2) side reactions, especially with secondary or sterically hindered alkyl halides.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are superior for SN2 reactions as they solvate the cation but leave the nucleophile (the amine) relatively free and reactive.
Recommended Starting Protocol for N-Alkylation:
-
Generate the free base of THIQ-6-CN as described in FAQ 2.
-
Add K₂CO₃ (2.0 eq.) and the alkyl bromide (1.1 eq.).
-
Add a catalytic amount of TBAI (~10 mol%).
-
Heat the reaction in DMF at 60-80 °C and monitor by LC-MS.
FAQ 5: Can I perform a Buchwald-Hartwig N-arylation on this substrate? I am getting decomposition of my catalyst.
Answer: Yes, the Buchwald-Hartwig amination is a powerful method for forming the N-aryl bond on this scaffold.[1][2][3] However, catalyst poisoning or unwanted side reactions can be a challenge with nitrile-containing substrates.
Expert Insight: The nitrile group (-C≡N) can potentially coordinate to the palladium center, interfering with the catalytic cycle. Furthermore, some phosphine ligands can be sensitive.
Troubleshooting Buchwald-Hartwig Amination:
Caption: Recommended conditions for Buchwald-Hartwig N-arylation.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. These ligands promote the reductive elimination step and are often more robust, minimizing issues with nitrile coordination.[2]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a common choice, but if you observe decomposition, a weaker base like potassium phosphate (K₃PO₄) can be effective and is often milder on sensitive functional groups.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air by degassing your solvent and maintaining a positive pressure of nitrogen or argon is non-negotiable.
Part 3: Challenges Related to the 6-Carbonitrile Group
While the secondary amine is the primary focus, the nitrile group is not merely a spectator. It can participate in its own reactions, often unintentionally.
FAQ 6: During my N-derivatization workup, my product mass seems to have increased by 18 amu. What happened?
Answer: You have likely inadvertently hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂). This adds the mass of water (H₂O), which is 18.015 g/mol .
Causality: Nitrile hydrolysis is catalyzed by both strong acid and strong base, particularly at elevated temperatures.[4] A vigorous aqueous workup with concentrated acid or base, or a prolonged reaction at high temperature in the presence of trace water, can lead to this side product.
Prevention & Mitigation:
-
Mild Workup: Use saturated sodium bicarbonate (NaHCO₃) for basic washes and dilute acids (e.g., 1M HCl) for acidic washes. Avoid prolonged contact times.
-
Reaction Conditions: If your primary reaction requires high temperatures, ensure your solvent is anhydrous to minimize the water available for hydrolysis.
-
Purification: The amide is significantly more polar than the nitrile. It can often be separated from your desired product by standard silica gel column chromatography.
FAQ 7: I actually want to hydrolyze the nitrile to a carboxylic acid. What is a reliable method?
Answer: Hydrolysis to the carboxylic acid is a common and valuable transformation. Both acidic and basic conditions can achieve this, but they proceed through an amide intermediate. Driving the reaction to completion requires forcing conditions.
Protocol 1: Base-Catalyzed Hydrolysis This method is often cleaner but requires a final acidification step.
-
Reaction: Dissolve the THIQ-6-CN derivative in ethanol or a mixture of ethanol/water.
-
Base: Add an excess of aqueous sodium hydroxide (e.g., 5-10 equivalents of 6M NaOH).
-
Heat: Heat the mixture to reflux (80-100 °C) and stir vigorously. The reaction can take several hours to days. Monitor by LC-MS for the disappearance of the nitrile and amide intermediate.
-
Workup: Cool the reaction mixture, acidify carefully with concentrated HCl until the pH is ~2-3 to precipitate the carboxylic acid product. Filter the solid or extract with an organic solvent.
Protocol 2: Acid-Catalyzed Hydrolysis This method can be faster but may not be suitable for acid-sensitive substrates.
-
Reaction: Dissolve the THIQ-6-CN derivative in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 2:1 ratio).
-
Heat: Heat the mixture to 100-120 °C.
-
Monitoring: Monitor carefully by LC-MS.
-
Workup: Cool the reaction and pour it carefully onto ice. Adjust the pH with a strong base to precipitate the product.
Part 4: Analytical Monitoring
Effective and efficient reaction monitoring is key to successful synthesis.
FAQ 8: What is a good general-purpose TLC system for monitoring these reactions?
Answer: A combination of a non-polar and a polar solvent is standard. For the THIQ scaffold, which contains a basic nitrogen, adding a small amount of base to the mobile phase can dramatically improve peak shape and prevent streaking on the silica plate.
Recommended TLC Systems:
| Application | Mobile Phase System | Rationale |
| General Monitoring (N-Acylation) | 90:10:1 Dichloromethane / Methanol / Ammonium Hydroxide | The DCM/MeOH provides good polarity separation. The NH₄OH deprotonates the basic nitrogen, preventing interaction with acidic silanol groups on the TLC plate, resulting in sharp, well-defined spots. |
| Less Polar Derivatives (N-Arylation) | 70:30 Ethyl Acetate / Hexanes | A classic system for moderately polar compounds. If streaking occurs, add 0.5-1% triethylamine to the mobile phase. |
| More Polar Derivatives (Carboxylic Acid) | 80:20:1 Dichloromethane / Methanol / Acetic Acid | For acidic products, adding a small amount of acid to the mobile phase ensures the analyte is fully protonated and travels as a single species, preventing tailing. |
Pro Tip: Always run a three-lane TLC: a co-spot (C) of the starting material (SM) and reaction mixture (R) in the middle, flanked by pure SM and R lanes. This allows for unambiguous determination of whether the starting material has been consumed.
References
-
Pictet-Spengler Reaction Overview. Organic Chemistry Portal. [Link]
-
HPLC Assay of Isoquinoline Alkaloid Formation. Kenyhercz, T. M., & Kissinger, P. T. (1978). Journal of Pharmaceutical Sciences, 67(1), 112–113. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Vitale, P., et al. (2016). Molecules, 21(1), 117. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Whaley, W. M., & Govindachari, T. R. (1951). Organic Reactions, 6, 151-190. [Link]
-
Pictet-Spengler Reaction in Synthesis. Cox, E. D., & Cook, J. M. (1995). Chemical Reviews, 95(6), 1797-1842. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Mori, K., & Sarpong, R. (2019). Asian Journal of Organic Chemistry, 8(5), 578-597. [Link]
-
Analysis of catecholic tetrahydroisoquinolines by GC/MS. Dostert, P., et al. (1988). Journal of Chromatography B: Biomedical Sciences and Applications, 430, 124-129. [Link]
-
Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Ivanov, I., et al. (2007). Molecules, 12(1), 101-115. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Singh, P., & Kumar, A. (2021). RSC Medicinal Chemistry, 12(4), 542-567. [Link]
Sources
Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Welcome to the technical support center for the purification of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to address specific issues, ensuring the highest purity of your compound for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the compound's physicochemical properties. As a polar, nitrogen-containing heterocyclic compound, it exists as a hydrochloride salt. This introduces several considerations:
-
High Polarity: The molecule's polarity can make it challenging to separate from polar impurities using standard normal-phase chromatography.
-
Basicity of the Tetrahydroisoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, and in some cases, irreversible adsorption.[1]
-
Salt Form: As a hydrochloride salt, the compound is often highly soluble in polar protic solvents like water and methanol, but sparingly soluble in many common organic solvents used for recrystallization and chromatography. This can make solvent selection for purification tricky.
-
Potential for Oiling Out: During recrystallization, polar salts can sometimes separate from the solution as an oil rather than a crystalline solid, which complicates isolation.
Q2: What are the likely impurities I might encounter?
A2: Impurities can originate from the starting materials, side reactions, or degradation. A common synthetic route to tetrahydroisoquinolines is the Pictet-Spengler reaction.[2][3][4][5] Potential impurities from this and subsequent steps could include:
-
Unreacted Starting Materials: Such as the corresponding β-phenylethylamine and aldehyde or ketone.
-
Over-alkylation or N-alkylation Products: If alkylating agents are used in the synthesis.
-
Byproducts from Ring Formation: Incomplete cyclization or formation of isomers.
-
Residual Solvents and Reagents: From the reaction and work-up steps.
-
Hydrolysis of the Nitrile Group: The nitrile can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding carboxylic acid or amide.
Q3: Is it better to purify the free base or the hydrochloride salt?
A3: This depends on the specific impurities and the chosen purification method.
-
Purifying the Free Base: Converting the hydrochloride salt to the free base by treatment with a mild base allows for purification by standard normal-phase column chromatography on silica gel with less risk of streaking. The free base is also more soluble in a wider range of organic solvents, which can be advantageous for extraction and chromatography. After purification, the free base can be converted back to the hydrochloride salt.
-
Purifying the Hydrochloride Salt: Direct purification of the salt is often preferred to avoid additional synthetic steps. Recrystallization is a common method for purifying salts. While chromatography of the salt on silica is challenging, it is possible with modified solvent systems.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification workflows in a question-and-answer format.
Recrystallization Issues
Problem 1: My this compound oils out during recrystallization instead of forming crystals.
-
Possible Cause: The solvent system may be too good a solvent, or the cooling rate is too rapid. The compound's melting point might also be lower than the boiling point of the solvent, causing it to melt in the hot solution.
-
Suggested Solutions:
-
Optimize the Solvent System:
-
If using a single solvent, try adding a "poor" solvent (an anti-solvent) dropwise to the hot, dissolved solution until slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly. Common solvent/anti-solvent pairs for polar compounds include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/hexane.[6]
-
For hydrochloride salts, 2-propanol is often a good starting point for recrystallization.[6]
-
-
Control the Cooling Rate:
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed.
-
Once at room temperature, you can gradually lower the temperature by placing the flask in a refrigerator, and then a freezer.
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem 2: I have poor recovery after recrystallization.
-
Possible Cause: The compound may have significant solubility in the mother liquor even at low temperatures. The volume of solvent used may have been excessive.
-
Suggested Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath or freezer (if the solvent's freezing point allows) before filtration to maximize precipitation.
-
Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Second Crop of Crystals: Concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.
-
Column Chromatography Issues
Problem 3: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography on silica gel.
-
Possible Cause: The basic nitrogen of the tetrahydroisoquinoline is strongly interacting with the acidic silanol groups of the silica gel.
-
Suggested Solutions:
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include:
-
0.5-2% triethylamine (Et3N)
-
0.5-2% ammonia solution in methanol (prepared by bubbling ammonia gas through methanol or using a concentrated ammonium hydroxide solution).[1]
-
-
Use a Different Stationary Phase:
-
Purify as the Free Base: As mentioned in the FAQs, convert the hydrochloride salt to the free base before chromatography.
-
Problem 4: My compound is very polar and either stays at the baseline or runs with the solvent front on the TLC plate.
-
Possible Cause: The polarity of your eluent is not optimized for your compound.
-
Suggested Solutions:
-
Develop a More Polar Eluent System:
-
For highly polar compounds, a mixture of dichloromethane (DCM) and methanol (MeOH) is a common starting point. Gradually increase the percentage of methanol.
-
A solvent system containing 10% ammonium hydroxide in methanol, which is then used as a 1-10% mixture in dichloromethane, can be effective for very polar and basic compounds.[1]
-
-
Consider Reversed-Phase Chromatography: If your compound is highly water-soluble, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid might provide better separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are not well-retained in reversed-phase, HILIC can be a powerful technique.[9] This uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[9]
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., isopropanol, ethanol, methanol, diethyl ether, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen "good" solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10][11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol describes the conversion of the hydrochloride salt to the free base for purification, followed by reconversion to the salt.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution (or other mild base)
-
Dichloromethane (DCM) or ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
HCl in diethyl ether or isopropanol
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel and slowly add saturated sodium bicarbonate solution until the pH is ~8-9 (test with pH paper).
-
Extraction: Extract the aqueous layer with several portions of DCM or ethyl acetate. The free base will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification of the Free Base: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude free base can now be purified by column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in the same or a miscible solvent dropwise with stirring. The hydrochloride salt should precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography of the Free Base
This protocol outlines a general procedure for purifying the free base form of the compound.
Materials:
-
Crude 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (free base)
-
Silica gel (or alumina)
-
TLC plates
-
Eluent (e.g., hexane/ethyl acetate, DCM/methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3 and separate it from impurities.
-
Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, can yield very pure material. | Can have low recovery, finding a suitable solvent can be challenging. | Removing small amounts of impurities from a mostly pure compound. |
| Acid-Base Extraction | Excellent for separating basic compounds from acidic and neutral impurities. | Requires additional chemical steps, which can lower the overall yield. | Crude reaction mixtures containing non-basic impurities. |
| Column Chromatography | Can separate complex mixtures of similar polarity. | More time-consuming and requires more solvent than recrystallization. Can have issues with streaking for basic compounds. | Separating the free base from non-polar or slightly more polar impurities. |
Visualization of Purification Workflow
Caption: Decision workflow for purification.
References
- 1. reddit.com [reddit.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride in Solution
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical guide for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. As researchers and drug development professionals, we understand that the integrity of your compound in solution is paramount to generating reliable and reproducible data. This molecule, with its reactive nitrile functional group and its formulation as a hydrochloride salt, presents a unique set of stability challenges, primarily centered around hydrolysis.
This guide is designed to move beyond simple protocols. It aims to provide you with the foundational knowledge—the "why" behind the "how"—to empower you to troubleshoot stability issues effectively. We will delve into the degradation mechanisms, explore practical solutions, and provide validated protocols to ensure your experiments are built on a stable foundation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
The principal degradation pathway is the acid-catalyzed hydrolysis of the carbonitrile (-C≡N) group located at the 6-position of the tetrahydroisoquinoline ring.[1][2] Because the compound is supplied as a hydrochloride salt, dissolving it in a non-buffered aqueous solvent creates an acidic environment. This acidic condition protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and making it highly susceptible to nucleophilic attack by water.[3][4] This reaction proceeds in two steps: first, hydrolysis to the 6-carboxamide intermediate, and then further hydrolysis to the 6-carboxylic acid derivative.[5]
Q2: I've noticed a loss of potency in my stock solution over time. Is this related to the hydrolysis issue?
Yes, this is the most common consequence. As the parent compound degrades into its amide and carboxylic acid forms, the concentration of the active pharmaceutical ingredient (API) decreases. This directly translates to a loss of potency and can lead to inconsistent results in your biological assays. Monitoring the purity of your solution over time with a stability-indicating method, such as reverse-phase HPLC, is crucial.[6][7]
Q3: What is the ideal pH range for storing solutions of this compound?
This is a critical question that involves balancing two competing factors: chemical stability (hydrolysis) and physical stability (solubility).
-
To minimize hydrolysis: The rate of acid-catalyzed hydrolysis decreases as the pH increases (becomes less acidic).
-
To maintain solubility: The compound is a hydrochloride salt of a basic amine. The acidic pH is required to keep the secondary amine in its protonated, charged form, which is generally more water-soluble. If the pH becomes too high (neutral or basic), the salt can disproportionate into its free base form, which is often significantly less soluble and may precipitate out of solution.[8][9]
Therefore, a "sweet spot" must be identified. We recommend a buffered solution in the pH range of 4.0 to 5.5 . This range is typically acidic enough to maintain the solubility of the hydrochloride salt while being significantly less aggressive in catalyzing nitrile hydrolysis compared to highly acidic conditions (e.g., pH < 3).
Q4: Are there any recommended solvents other than water?
For long-term storage, using anhydrous aprotic organic solvents such as DMSO or DMF is a highly effective strategy to prevent hydrolysis, as the primary reactant (water) is eliminated.[10] For experiments requiring aqueous buffers, preparing a concentrated stock in anhydrous DMSO and then diluting it into the aqueous medium immediately before use is a common and effective practice. This minimizes the time the compound is exposed to aqueous conditions.
Q5: How can I detect and quantify the degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[6] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is typically effective. The parent compound, the amide intermediate, and the final carboxylic acid degradant will have different polarities and thus different retention times, allowing for their separation and quantification.[11]
Troubleshooting Guide: Common Experimental Issues
Problem: My HPLC analysis shows two new, more polar peaks appearing in my aqueous stock solution, and their peak areas are increasing over time.
-
Likely Cause: This is the classic signature of nitrile hydrolysis. The more polar of the two new peaks is likely the 6-carboxylic acid derivative, and the intermediate peak is the 6-carboxamide. The rate of degradation is being accelerated by your solution conditions.
-
Scientific Rationale: The conversion of the non-polar nitrile group to the more polar amide and then to the highly polar carboxylic acid group results in decreased retention time on a reverse-phase HPLC column.
-
Solutions & Proactive Measures:
-
Implement pH Control: Immediately switch from using unbuffered water to a buffer system (e.g., 10 mM citrate or acetate) within the recommended pH 4.0-5.5 range.[12]
-
Reduce Temperature: Store your stock solutions at a lower temperature (e.g., 2-8 °C or frozen at -20 °C). Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures.
-
Use Anhydrous Solvents: For long-term storage, prepare your primary stock in anhydrous DMSO and store it at -20 °C with desiccant to prevent moisture absorption.
-
Problem: My solution has developed a faint yellow or brown tint, but the HPLC profile looks mostly clean. What could be happening?
-
Likely Cause: This may indicate a low level of oxidative degradation of the tetrahydroisoquinoline ring system.[13] Aromatic amines and related structures can be susceptible to oxidation, forming colored chromophores. While the nitrile hydrolysis is often the primary concern, oxidation can occur in parallel, especially with prolonged exposure to air and light.
-
Scientific Rationale: Oxidation can generate highly colored, minor impurities that are visible to the eye even at concentrations too low to be easily quantified by a standard HPLC-UV method without specific optimization.
-
Solutions & Proactive Measures:
-
Inert Atmosphere: When preparing solutions for long-term storage, consider sparging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation, which can sometimes initiate oxidative pathways.[14]
-
Consider Antioxidants: In some formulation studies, the addition of antioxidants might be considered, but this should be carefully validated to ensure no interference with the intended biological experiments.
-
Problem: I prepared a solution in a buffer at pH 6.5 to avoid hydrolysis, but a precipitate formed overnight.
-
Likely Cause: You have likely exceeded the pH at which the hydrochloride salt is stable, causing it to convert to its less soluble free base form.[8]
-
Scientific Rationale: Every amine salt has a pH-solubility profile. As the pH of the solution approaches the pKa of the parent amine, the equilibrium shifts from the protonated (salt) form to the neutral (free base) form. The intrinsic solubility of the free base is often much lower than that of the salt, leading to precipitation.
-
Solutions & Proactive Measures:
-
Lower the pH: Re-prepare your solution in a buffer within the recommended pH 4.0-5.5 range. This ensures the amine remains sufficiently protonated to stay in solution.
-
Conduct a Solubility Study: If you must work outside the recommended pH range, perform a simple kinetic solubility study to determine the maximum soluble concentration at your desired pH before preparing a large batch.
-
Visualized Pathways and Workflows
Primary Degradation Pathway
The following diagram illustrates the acid-catalyzed hydrolysis of the nitrile group.
Caption: Acid-catalyzed hydrolysis pathway.
Recommended Solution Preparation Workflow
This workflow minimizes degradation during solution preparation and storage.
Caption: Workflow for preparing stable solutions.
Data and Protocols for the Lab
Table 1: Recommended Solvent and Buffer Systems
| System Type | Solvent/Buffer | Recommended pH | Temperature | Use Case & Rationale |
| Long-Term Storage | Anhydrous DMSO | N/A | -20°C | Optimal Stability. Prevents hydrolysis by eliminating water. Ideal for primary master stocks. |
| Working Aqueous Solution | 10-50 mM Citrate Buffer | 4.0 - 4.5 | 2-8°C (Short-term) | Good Balance. Slows hydrolysis while maintaining salt solubility. Ideal for preparing daily working solutions. |
| Working Aqueous Solution | 10-50 mM Acetate Buffer | 4.5 - 5.5 | 2-8°C (Short-term) | Alternative Balance. Similar to citrate, offers flexibility in buffer choice depending on experimental needs. |
| To Avoid | Unbuffered DI Water | ~3-4 (variable) | Ambient | High Risk. Creates a strongly acidic and uncontrolled environment that rapidly accelerates hydrolysis. |
| To Avoid | Phosphate or Tris Buffers | > 6.0 | Ambient | High Risk. Likely to cause precipitation of the free base due to insufficiently acidic pH. |
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
-
Pre-analysis: Weigh out this compound (MW will vary based on exact salt form, verify with supplier) in a tared amber HPLC vial.
-
Solvent Addition: Add the required volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM. For example, for a compound with a MW of 208.67 g/mol , add 479 µL of DMSO to 1 mg of compound.
-
Dissolution: Vortex the vial for 1-2 minutes until the solid is completely dissolved.
-
Inert Overlay (Optional but Recommended): Gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Storage: Tightly cap the vial and wrap the cap with parafilm. Store upright in a freezer at -20°C in a container with desiccant.
-
Usage: For experiments, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the stock. Immediately withdraw the required aliquot and re-seal and re-store the vial.
Protocol 2: Forced Degradation Study Outline
A forced degradation or "stress testing" study is essential to definitively identify degradation products and confirm the stability-indicating nature of your analytical method.[14][15][16]
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal: DI Water, heated at 60°C
-
Photolytic: DI Water, exposed to light (ICH Q1B guidelines)[15]
-
Control: DI Water, protected from light at room temperature.
-
-
Incubation: Incubate the solutions and monitor them at time points (e.g., 2, 8, 24 hours).
-
Analysis: At each time point, neutralize an aliquot of the acidic and basic samples, then dilute all samples to a suitable concentration for HPLC analysis.
-
Evaluation: Analyze the chromatograms to identify the conditions that cause degradation and to determine the retention times of the resulting degradants. Aim for 5-20% degradation of the main peak to ensure degradants are visible without consuming all the parent compound.[16]
Table 2: Summary of Expected Forced Degradation Outcomes
| Condition | Expected Degradation Rate | Primary Degradant(s) Expected | Rationale |
| 0.1 M HCl | Rapid | 6-Carboxamide, 6-Carboxylic Acid | Strong acid catalysis of nitrile hydrolysis.[5] |
| 0.1 M NaOH | Rapid | 6-Carboxylic Acid (as salt) | Base catalysis of nitrile hydrolysis.[2] |
| 3% H₂O₂ | Slow to Moderate | Various Oxidative Adducts | Potential for oxidation of the amine and aromatic ring.[14] |
| Heat (60°C) | Moderate | 6-Carboxamide, 6-Carboxylic Acid | Thermal energy accelerates the rate of hydrolysis. |
| Light | Slow / Compound Specific | Photolytic Adducts | Determines if the molecule is light-sensitive.[15] |
By understanding the chemical liabilities of this compound and implementing these proactive strategies, you can significantly enhance the stability of your solutions, leading to more accurate and reliable scientific outcomes.
References
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Longdom Publishing. (2022). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Analytical and Pharmaceutical Research. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
MedCrave. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
ResearchGate. (2025). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. [Link]
-
Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. [Link]
-
National Institutes of Health (NIH). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. [Link]
-
Pharmaceutical Technology. (2007). Salt Selection in Drug Development. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. byjus.com [byjus.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ovid.com [ovid.com]
- 9. rjpdft.com [rjpdft.com]
- 10. pharmtech.com [pharmtech.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. rjptonline.org [rjptonline.org]
Technical Support Center: Method Development for the Analysis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical method development of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges and frequently asked questions encountered during the analysis of this compound, moving beyond simple procedural steps to explain the scientific rationale behind each recommendation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for initiating method development for this compound.
Q1: What are the key physicochemical properties of this compound that I should consider for analytical method development?
A: Understanding the molecule's structure is paramount. It has three key features that dictate the analytical approach:
-
The Tetrahydroisoquinoline Core: This structure contains a secondary amine, which is basic (pKa ~8-9). This basicity is the primary cause of peak tailing on traditional silica-based HPLC columns.
-
The Carbonitrile Group (-C≡N): This group is polar and provides a strong, characteristic absorbance in infrared (IR) spectroscopy around 2220-2240 cm⁻¹.[1] It can be susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions, especially with heat.[2][3]
-
The Hydrochloride Salt: This makes the compound more soluble in aqueous and polar solvents, which is advantageous for preparing solutions for reversed-phase HPLC. It also means the initial pH of the sample solution will be acidic.
Q2: What is a good starting point for a reversed-phase HPLC method?
A: A gradient reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common and effective starting point.[4] A generic screening gradient can quickly establish the approximate retention time and reveal any major impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.0) | Low pH protonates the secondary amine, reducing peak tailing.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. Acetonitrile often provides better peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | ~220 nm and ~275 nm | The benzene ring provides absorbance. Monitor multiple wavelengths to detect impurities. |
| Injection Vol. | 5-10 µL | A small volume minimizes solvent effects and potential peak distortion. |
Q3: How does the nitrile group's stability affect my choice of analytical conditions?
A: The nitrile group is generally stable under typical RP-HPLC conditions (pH 2-8). However, it can undergo hydrolysis to a carboxylic acid or amide if exposed to harsh conditions, such as high temperatures combined with strongly acidic (pH < 2) or strongly basic (pH > 10) mobile phases for extended periods.[2][3] This is a critical consideration when performing forced degradation studies to develop a stability-indicating method.
Q4: Besides UV, what other detectors are suitable for this analyte?
A: Mass Spectrometry (MS) is an excellent choice. An LC-MS method provides mass confirmation, significantly enhances specificity, and is invaluable for identifying unknown impurities and degradation products by analyzing their fragmentation patterns.[6][7][8] Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can also be used as universal detectors if an impurity lacks a UV chromophore, but they are not as sensitive as UV or MS for this compound.
Section 2: HPLC Method Development & Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Q1: I'm observing significant peak tailing for my analyte. What is causing this and how can I fix it?
A: Peak tailing is the most common issue for this type of molecule. It is primarily caused by the secondary amine (a basic site) interacting with acidic residual silanol groups (-Si-OH) on the surface of standard silica-based HPLC columns. This secondary interaction is strong and kinetically slow, leading to a "tail" on the peak.
Causality & Solutions:
-
Lower the Mobile Phase pH: Operating at a pH of 2.5-3.0 ensures the secondary amine is fully protonated (-NH₂⁺-). This protonated form is repelled by the few protonated silanols (pKa ~3.5-4) and has a much weaker interaction with the deprotonated silanols, dramatically improving peak shape.
-
Use an End-Capped, High-Purity Silica Column: Modern columns labeled "end-capped" have most residual silanols chemically bonded with a small silylating agent (e.g., trimethylsilyl chloride). This "shields" the amine from interacting with them.
-
Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. The TEA will preferentially bind to the active silanol sites, effectively blocking the analyte from these secondary interactions. Caution: TEA can suppress ionization in MS and may shorten column lifetime.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH on the column surface and can also help mask residual silanol activity.
Caption: Logic diagram for troubleshooting peak tailing of basic analytes.
Q2: My retention time is drifting between injections. What are the likely causes?
A: Retention time instability points to a lack of equilibrium in the HPLC system. A systematic check is required.
Troubleshooting Flow for Retention Time Drift:
Caption: Systematic workflow for diagnosing retention time drift.
Q3: How do I develop a robust stability-indicating method?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[9] Development requires performing forced degradation (stress testing) studies.[4][10]
Forced Degradation Protocol Summary: The goal is to achieve 5-20% degradation of the API. Analyze stressed samples against an unstressed control.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2-8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2-8 hours. This is likely to hydrolyze the nitrile group.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV/Vis light as per ICH Q1B guidelines.
After stressing the samples, the key is to optimize the HPLC gradient to separate all the newly formed peaks from the main API peak. A photodiode array (PDA) detector is essential here to check for peak purity. If a degradation product co-elutes with the API, the method is not stability-indicating.
Section 3: Spectroscopic & Other Analytical Techniques
Q1: What are the expected key signals in the NMR and MS analyses for structural confirmation?
A:
-
¹H NMR: Expect to see aromatic protons (around 7.0-7.5 ppm), and three sets of aliphatic protons corresponding to the -CH₂- groups of the tetrahydroisoquinoline ring (typically between 2.5-4.5 ppm). A broad singlet for the N-H proton will also be present.[11][12]
-
¹³C NMR: The nitrile carbon provides a characteristic signal around 118-125 ppm. Aromatic carbons will be in the 120-140 ppm range, and the aliphatic carbons will be in the 25-55 ppm range.[13]
-
Mass Spectrometry (MS): In Electron Ionization (EI), the tetrahydroisoquinoline core typically undergoes fragmentation via retro-Diels-Alder reaction or loss of hydrogen.[14][15] In Electrospray Ionization (ESI), you will primarily observe the protonated molecular ion [M+H]⁺.
Q2: Is Gas Chromatography (GC) a suitable technique for this analyte?
A: Direct GC analysis is challenging due to the low volatility and potential for thermal degradation of the hydrochloride salt and the polar nature of the molecule. However, GC-MS is highly suitable for analyzing process impurities like residual solvents. For analyzing the API itself, derivatization (e.g., silylation of the amine) would be required to increase volatility and thermal stability, though HPLC is generally the preferred method.[6]
Section 4: Validated Experimental Protocols
Protocol 1: Validated Stability-Indicating RP-HPLC-UV Method
This protocol is a robust starting point for the quantification and purity determination of this compound.
| Parameter | Condition |
| Column | Waters XBridge C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Detector | PDA/UV at 225 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
| Standard Conc. | 0.5 mg/mL |
Experimental Workflow:
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsbms.jp [jsbms.jp]
- 9. scispace.com [scispace.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful execution and scale-up of your synthesis.
I. Overview of the Synthetic Strategy
The most direct and scalable approach to this compound involves a two-step process, beginning with the synthesis of the key precursor, 3-(2-aminoethyl)benzonitrile, followed by a Pictet-Spengler reaction to construct the tetrahydroisoquinoline core. The final step is the formation of the hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Aminoethyl)benzonitrile
This precursor synthesis involves a nucleophilic substitution reaction.[1]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |
| 3-Bromobenzonitrile | 182.02 g/mol | 100 g | 0.55 mol | 1.0 |
| Ethylenediamine | 60.10 g/mol | 165 g | 2.75 mol | 5.0 |
| Potassium Carbonate | 138.21 g/mol | 152 g | 1.10 mol | 2.0 |
| Dimethylformamide (DMF) | - | 500 mL | - | - |
Procedure:
-
To a stirred solution of ethylenediamine in DMF in a reaction vessel, add potassium carbonate.
-
Heat the mixture to 80-90 °C.
-
Slowly add a solution of 3-bromobenzonitrile in DMF to the reaction mixture over 1-2 hours.
-
Maintain the reaction temperature at 90-100 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ethylenediamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-aminoethyl)benzonitrile as an oil.
Step 2: Pictet-Spengler Reaction and Hydrochloride Salt Formation
This is the key ring-forming step to construct the tetrahydroisoquinoline skeleton.[2][3]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles | Equivalents |
| 3-(2-Aminoethyl)benzonitrile | 146.19 g/mol | 73 g | 0.50 mol | 1.0 |
| Paraformaldehyde | (CH₂O)n | 16.5 g | 0.55 mol | 1.1 |
| Trifluoroacetic Acid (TFA) | 114.02 g/mol | 250 mL | - | - |
| Hydrochloric Acid (in isopropanol) | - | As needed | - | - |
Procedure:
-
Dissolve 3-(2-aminoethyl)benzonitrile in trifluoroacetic acid in a reaction vessel equipped with a condenser and a stirrer.
-
Add paraformaldehyde portion-wise to the solution, controlling any initial exotherm.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., 50% NaOH) to a pH of >12, keeping the temperature below 20 °C.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude free base in isopropanol and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to afford this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Pictet-Spengler Reaction
-
Question: My Pictet-Spengler reaction is giving a low yield. What are the likely causes and how can I improve it?
-
Answer: The primary challenge in this specific Pictet-Spengler reaction is the presence of the electron-withdrawing nitrile group on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, which is the key cyclization step.[2][3]
-
Causality: The electron-withdrawing nature of the cyano group reduces the nucleophilicity of the aromatic ring, making the intramolecular cyclization less favorable compared to substrates with electron-donating groups.[2][4]
-
Troubleshooting Steps:
-
Increase Acid Strength: Trifluoroacetic acid (TFA) is a good starting point, but stronger acids or superacids may be required to promote the reaction.[3] However, exercise caution as this can lead to side reactions.
-
Higher Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the cyclization. Monitor for decomposition at higher temperatures.
-
Longer Reaction Time: Due to the slower reaction rate, extended reaction times may be necessary for complete conversion.
-
Use of a Lewis Acid: In some cases, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can be more effective than a Brønsted acid in promoting the cyclization.[2]
-
-
Issue 2: Impurity Formation
-
Question: I am observing significant impurities in my final product. What are the potential side reactions?
-
Answer: Impurity formation can arise from several sources.
-
Incomplete Reaction: Unreacted 3-(2-aminoethyl)benzonitrile is a common impurity if the Pictet-Spengler reaction does not go to completion.
-
Polymerization: Formaldehyde can polymerize, and the starting amine can also undergo intermolecular reactions, especially at high temperatures.
-
Over-alkylation: The secondary amine of the tetrahydroisoquinoline product can potentially react with another molecule of formaldehyde and the starting material.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure the accurate addition of the formaldehyde source to minimize side reactions.
-
Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Purification: A robust purification protocol, such as recrystallization of the hydrochloride salt, is crucial for removing impurities.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product, especially during the hydrochloride salt formation. What are some best practices?
-
Answer: The isolation and purification of amine hydrochloride salts can be challenging, but the following steps can help:
-
Complete Neutralization: Ensure the free base is fully liberated during the workup of the Pictet-Spengler reaction by adjusting the pH to >12.
-
Anhydrous Conditions for Salt Formation: Use a solution of HCl in a dry solvent (e.g., isopropanol, ether) to precipitate the hydrochloride salt. The presence of water can affect the crystallinity and yield.
-
Recrystallization: Recrystallization of the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane) is often the most effective method for achieving high purity on a large scale.
-
Washing: Thoroughly wash the filtered salt with a cold, dry solvent to remove residual impurities.
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I use a different formaldehyde source?
-
A1: Yes, other formaldehyde equivalents such as formalin (aqueous formaldehyde) or dimethoxymethane can be used.[2][3] However, paraformaldehyde is often preferred for larger-scale reactions as it is a solid and can be easier to handle. If using an aqueous source, be mindful that water can interfere with certain acid catalysts.
-
-
Q2: What is the best way to monitor the progress of the Pictet-Spengler reaction?
-
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction. It allows for the quantitative tracking of the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring.
-
-
Q3: What are the key safety precautions for this synthesis?
-
A3:
-
3-Bromobenzonitrile: Is toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ethylenediamine: Is corrosive and a sensitizer. Avoid inhalation and skin contact.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and can cause severe burns. Use with extreme caution in a fume hood.
-
Formaldehyde/Paraformaldehyde: Is a suspected carcinogen and toxic. Avoid inhalation of dust or vapors.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Ensure good ventilation, especially when working with volatile and corrosive reagents.
-
-
V. Mechanistic Insight: The Pictet-Spengler Reaction
Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline core.
The reaction proceeds via the initial condensation of the primary amine of 3-(2-aminoethyl)benzonitrile with formaldehyde to form an imine.[2][3] Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. The subsequent intramolecular electrophilic attack of the aromatic ring onto the iminium carbon results in the formation of the new six-membered ring.[2] This cyclization is the rate-determining step and is disfavored by the electron-withdrawing nitrile group. Finally, deprotonation restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product.
VI. References
-
BenchChem. 3-(2-Aminoethyl)benzonitrile | 219919-49-0. Available at: --INVALID-LINK--
-
Wikipedia. Pictet–Spengler reaction. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: --INVALID-LINK--
-
Wikipedia. Bischler–Napieralski reaction. Available at: --INVALID-LINK--
-
BenchChem. The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: --INVALID-LINK--
-
BenchChem. Application Notes: The Bischler-Napieralski Cyclization for the Synthesis of Dihydroisoquinolines and β-Carbolines. Available at: --INVALID-LINK--
-
MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available at: --INVALID-LINK--
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: --INVALID-LINK--
References
- 1. 3-(2-Aminoethyl)benzonitrile | 219919-49-0 | Benchchem [benchchem.com]
- 2. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride and its Analogs for Therapeutic Development
This guide provides a comprehensive comparative analysis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride and a selection of its structural analogs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), comparative efficacy, and potential therapeutic applications of these compounds. We will delve into their anticancer, immunomodulatory, and sensory protein modulation activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction to the THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a versatile heterocyclic motif that has garnered significant attention in the scientific community due to its presence in a variety of biologically active molecules.[1][2] THIQ-based compounds, both naturally occurring and synthetic, have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][3] The synthetic accessibility of the THIQ core allows for extensive structural modifications, making it an ideal starting point for the development of novel therapeutic agents.[4][5] This guide will focus on a comparative analysis of this compound against other THIQ analogs, highlighting key differences in their biological profiles.
Comparative Analysis of Biological Activity
The biological activity of THIQ analogs is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core. This section will compare the performance of this compound and other notable analogs across different therapeutic targets.
Anticancer Activity
The THIQ scaffold is a well-established pharmacophore in the design of anticancer agents.[4][5] Various THIQ derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, including the inhibition of KRas, anti-angiogenesis, and modulation of estrogen receptors.[3][6]
A comparative study of several THIQ analogs against various colon cancer cell lines revealed that substitutions on the phenyl ring play a crucial role in determining anticancer potency. For instance, a THIQ derivative bearing a chloro group at the 4-position of a phenyl ring (GM-3-18) exhibited significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across different colon cancer cell lines.[3] Another analog with an ethyl group at the same position (GM-3-121) demonstrated potent anti-angiogenesis activity with an IC50 of 1.72 µM.[3]
Table 1: Comparative Anticancer Activity of Selected THIQ Analogs
| Compound ID | Substitution Pattern | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |
| GM-3-18 | 4-chlorophenyl | KRas Inhibition | Colon Cancer Panel | 0.9 - 10.7 | [3] |
| GM-3-121 | 4-ethylphenyl | Anti-angiogenesis | HUVEC | 1.72 | [3] |
| 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile HCl | 6-carbonitrile | - | - | Data Not Available | - |
Modulation of Transient Receptor Potential Melastatin 5 (TRPM5)
Recent studies have identified specific THIQ analogs as modulators of ion channels, such as the transient receptor potential melastatin 5 (TRPM5). TRPM5 is a calcium-activated, non-selective cation channel involved in taste signaling and gastrointestinal motility.[7][8][9]
A significant finding has been the identification of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile as a potent and selective agonist of human TRPM5. This discovery highlights a novel therapeutic avenue for THIQ compounds, particularly in the context of gastrointestinal disorders. The prokinetic activity of this compound was demonstrated in a mouse motility assay.[9]
A direct comparison with other THIQ analogs for TRPM5 activity is limited by the available data. However, the high potency and selectivity of this specific analog suggest that the substitution pattern, including the 6-carbonitrile group, is critical for this activity.
Table 2: TRPM5 Agonist Activity of a Key THIQ Analog
| Compound | Structure | Assay | EC50 (nM) | Selectivity | Reference |
| (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | 1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-6-carbonitrile | Calcium Influx | <10 | >100-fold vs. related channels | [9] |
Inhibition of LFA-1/ICAM-1 Interaction
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical pathway in the immune response and inflammation. Small molecule inhibitors of this interaction have therapeutic potential in autoimmune diseases. A series of THIQ derivatives have been developed as potent and orally bioavailable LFA-1/ICAM-1 antagonists.[10][11]
One study detailed the discovery of a THIQ-derived small molecule, compound 6q , which potently inhibits human T-cell migration and activation. The ethyl ester prodrug of this compound, 6t , demonstrated good oral bioavailability in both mice and rats.[10][11] While specific data for this compound in this assay is not available, the success of other THIQ analogs highlights the potential of this scaffold for developing immunomodulatory agents.
Table 3: LFA-1/ICAM-1 Antagonist Activity of a THIQ Analog
| Compound | Assay | IC50 (nM) | Oral Bioavailability (Prodrug 6t) | Reference |
| 6q | Hut-78 Cell Adhesion | 30 | Mouse: 27-31%, Rat: 18% | [10][11][12] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key assays used in the evaluation of THIQ analogs.
Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ analogs and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Intracellular Calcium Flux Assay (Fluo-4)
This assay measures changes in intracellular calcium concentration, which is a key downstream event in the activation of TRPM5.
Protocol:
-
Cell Plating: Seed cells expressing the target receptor (e.g., TRPM5) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 1 hour.
-
-
Washing: Wash the cells with buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Record a baseline fluorescence reading.
-
Add the THIQ analogs at various concentrations.
-
Continuously measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) to monitor changes in intracellular calcium.
-
LFA-1/ICAM-1 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the inhibition of the LFA-1 and ICAM-1 protein-protein interaction.
Protocol:
-
Coating: Coat a 96-well high-binding plate with recombinant human ICAM-1 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Incubation with Inhibitors:
-
Wash the plate.
-
Add serial dilutions of the THIQ analogs to the wells.
-
-
Addition of LFA-1: Add biotinylated recombinant human LFA-1 to the wells and incubate for 1-2 hours at room temperature.
-
Detection:
-
Wash the plate to remove unbound LFA-1.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate.
-
Add a TMB substrate solution and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of the LFA-1/ICAM-1 interaction.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of THIQ analogs are intricately linked to their structural features. Key SAR insights from the literature include:
-
Substitution on the Phenyl Ring: In the context of anticancer activity, substitutions at the 4-position of a phenyl ring attached to the THIQ core significantly influence potency and mechanism of action. Electron-withdrawing groups like chloro have been associated with potent KRas inhibition, while alkyl groups like ethyl have shown strong anti-angiogenic effects.[3]
-
The 6-Position Carbonitrile: The presence of a carbonitrile group at the 6-position of the tetrahydroisoquinoline ring, as seen in our primary compound of interest, is a key feature for potent and selective TRPM5 agonism. This suggests that this electron-withdrawing group plays a critical role in the interaction with the TRPM5 ion channel.
-
Substituents on the Nitrogen Atom: Modifications at the nitrogen atom of the THIQ ring are common strategies to modulate the pharmacological properties of these analogs. These substitutions can impact receptor binding, cell permeability, and metabolic stability.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a highly valuable template in modern drug discovery. This comparative analysis highlights the diverse therapeutic potential of THIQ analogs, ranging from anticancer and immunomodulatory agents to modulators of sensory ion channels.
This compound stands out as a potent and selective TRPM5 agonist, presenting a promising avenue for the development of novel treatments for gastrointestinal disorders. While its activity in other therapeutic areas such as oncology remains to be fully elucidated, the rich pharmacology of the THIQ class suggests that this compound and its derivatives may hold untapped potential.
Future research should focus on conducting direct, head-to-head comparative studies of this compound against other promising THIQ analogs across a panel of biological assays. Elucidating the full pharmacological profile of this compound will be crucial for its further development. Furthermore, continued exploration of the structure-activity relationships within the THIQ class will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13244-13271. [Link]
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Gundla, R., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 26(15), 4478. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
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Zhong, M., Shen, W., Barr, K. J., Arbitrario, J. P., Arkin, M. R., Bui, M., ... & Yu, C. H. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5269–5273. [Link]
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Al-Suwaidan, I. A., et al. (2016). Synthesis and Biological Evaluations of Ring Substituted Tetrahydroisoquinolines (THIQs) as Anti-Breast Cancer Agents. Molecules, 21(11), 1468. [Link]
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Rojas-Guevara, J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(3), 1146-1161. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13244-13271. [Link]
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Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. [Link]
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Zhong, M., Shen, W., Barr, K. J., Arbitrario, J. P., Arkin, M. R., Bui, M., ... & Yu, C. H. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 14(1), 3939. [Link]
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Dudhipala, N., & Arjun, N. (2011). Synthesis and evaluation of new 1,2,3,4-tetrahydroisoquinoline analogs as antiglioma agents. ResearchGate. [Link]
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Zhong, M., Shen, W., et al. (2010). Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. OUCI. [Link]
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Vanden Abeele, F., et al. (2008). TRPM4 and TRPM5 are both required for normal signaling in taste receptor cells. Proceedings of the National Academy of Sciences, 105(37), 14172-14177. [Link]
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Hofmann, T., et al. (2003). TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i. The Journal of physiology, 549(Pt 2), 489–498. [Link]
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Barilli, A., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5931-55. [Link]
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Richter, P., et al. (2021). Sodium-Permeable Ion Channels TRPM4 and TRPM5 are Functional in Human Gastric Parietal Cells in Culture and Modulate the Cellular Response to Bitter-Tasting Food Constituents. Journal of Agricultural and Food Chemistry, 69(4), 1335-1347. [Link]
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Mori, Y., et al. (2022). TRPM5 Channel Binds Calcium-Binding Proteins Calmodulin and S100A1. Biochemistry, 61(6), 413-423. [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 1,2,3,4-Tetrahydroisoquinoline Derivatives
An In-Depth Analysis for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4][5] Its structural rigidity, combined with the potential for diverse substitutions, makes it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of THIQ derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. By synthesizing data from various studies, we aim to provide a comprehensive resource for researchers and drug development professionals in this field.
The 1,2,3,4-Tetrahydroisoquinoline Core: A Foundation for Diversity
The THIQ scaffold consists of a benzene ring fused to a dihydropyridine ring. This basic structure allows for substitutions at multiple positions, primarily at the C1, N2, C6, and C7 positions, which significantly influence the biological activity of the resulting derivatives. Understanding how modifications at these sites impact efficacy and selectivity is crucial for rational drug design.
Anticancer Activity: Targeting the Machinery of Malignancy
THIQ derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in tumor growth and proliferation.[6] SAR studies have revealed key structural features that contribute to their cytotoxic and antiproliferative effects.
Key Structural Modifications and Their Impact on Anticancer Activity
The anticancer activity of THIQ derivatives is profoundly influenced by the nature and position of substituents on the scaffold.
-
Substitution at C1: The introduction of bulky aromatic groups at the C1 position has been shown to be a successful strategy for enhancing anticancer potency. For instance, 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors.[7] Specifically, a compound bearing a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring (compound 5n) exhibited optimal bioactivity.[7]
-
Substitution at N2: The nitrogen at the 2-position is a common site for modification. Acylation or the introduction of various heterocyclic moieties can modulate the compound's interaction with its biological target.
-
Substitution on the Benzene Ring (C6 and C7): The presence of methoxy groups at the C6 and C7 positions is a recurring feature in many biologically active THIQ alkaloids. These groups can influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Comparative Analysis of Anticancer THIQ Derivatives
| Compound/Derivative Class | Target/Mechanism of Action | Key SAR Findings | IC50 Values (µM) | Reference |
| 1-Phenyl-THIQ Derivatives | Tubulin Polymerization Inhibition | A 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring enhances activity. | Varies by cell line, with some compounds in the low micromolar range. | [7] |
| THIQ-3-Carboxylic Acid Derivatives | Aminopeptidase N (APN/CD13) Inhibition | Most compounds showed higher inhibitory activity against APN than MMP-2. Compound 12h showed activity comparable to the standard, Bestatin. | 12h: 6.28 ± 0.11 | [8] |
| THIQ Derivatives Targeting NF-κB | Inhibition of NF-κB Nuclear Translocation | A methoxy group at the R3 position (on a substituent attached to N2) demonstrated the most potent anti-proliferative activity. | 5d: 1.591 to 2.281 (across various cancer cell lines) | [9] |
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of THIQ derivatives on cancer cell lines.
Objective: To determine the concentration of a THIQ derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HCT116, MDA-MB-231, HepG2, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
THIQ derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative in the complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for determining the in vitro cytotoxicity of THIQ derivatives using the MTT assay.
Antimicrobial Activity: A Scaffold for Combating Pathogens
The THIQ scaffold is also a promising framework for the development of novel antimicrobial agents.[1][2] Modifications to the core structure have yielded compounds with activity against a range of bacteria and other microorganisms.
Key Structural Modifications and Their Impact on Antimicrobial Activity
-
Lipid-like Substituents: The incorporation of lipid-like choline moieties has been shown to improve the absorption properties and antibacterial activity of THIQ analogs.[2] For instance, compound 138 was more active against Gram-positive bacteria, while compound 139 showed better activity against Gram-negative bacteria.[2]
-
Organosilicon Moieties: The introduction of organosilicon lipid-like derivatives has also resulted in compounds with good antibacterial activity and DNA gyrase inhibitory action.[2]
-
Synergistic Activity: Certain THIQ derivatives, such as analogs of ticlopidine and clopidogrel, have been shown to potentiate the activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[2]
Comparative Analysis of Antimicrobial THIQ Derivatives
| Compound/Derivative Class | Target Organism(s) | Key SAR Findings | Noteworthy Activity | Reference |
| THIQ Analogs with Lipid-like Choline Moieties | Gram-positive and Gram-negative bacteria | Compound 138 is more active against Gram-positive bacteria, while 139 is more effective against Gram-negative bacteria. | Good antibacterial activity. | [2] |
| Organosilicon Lipid-like Derivatives | Bacteria | Compounds 140 and 141 exhibit good antibacterial activity. | DNA gyrase inhibition. | [2] |
| Ticlopidine/Clopidogrel Analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | Compound 129 showed maximum synergism with cefuroxime. | Potentiates the activity of beta-lactam antibiotics. | [2] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a THIQ derivative that visibly inhibits the growth of a particular bacterium (MIC).
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
THIQ derivative stock solution (in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the THIQ derivative in CAMHB directly in the 96-well plate. Also, prepare dilutions for the positive control antibiotic.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of THIQ derivatives.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
THIQ derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders due to their neuroprotective effects.[1][4] SAR studies in this area are focused on identifying compounds that can mitigate neuronal damage and dysfunction.
Key Structural Modifications and Their Impact on Neuroprotective Activity
-
Substitution at C1: The nature of the substituent at the C1 position is critical for neuroprotective activity. For instance, in 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and its analogs, hydroxyl substitution decreased neurotoxicity, while methoxyl substitution increased it.[10]
-
Absolute Configuration at C1: The stereochemistry at the C1 position can be a determining factor for activity. For example, the (S)-(+)-enantiomer of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was found to be a potent anticonvulsant and neuroprotective agent.[11]
-
Substitutions on the Benzene Ring: Hydroxylated derivatives of 1MeTIQ have shown greater neuroprotective efficacy than the parent compound, suggesting that these groups may play a role in antioxidant activity or receptor interaction.[10]
Comparative Analysis of Neuroprotective THIQ Derivatives
| Compound/Derivative Class | Proposed Mechanism of Action | Key SAR Findings | Noteworthy Activity | Reference |
| 1-Methyl-1-phenyl-THIQ ((+)-1a) | NMDA receptor antagonist | The (S)-(+)-enantiomer is the most effective anticonvulsant. | Protects CA1 hippocampal neurons from ischemia-induced degeneration. | [11] |
| Hydroxy-1-methyl-THIQ Derivatives | Antioxidant, neuroprotection | Hydroxylated derivatives exhibit greater neuroprotective efficacy than the parent compound. | Potential for the treatment of Parkinson's disease. | [10] |
| Oleracein E (a naturally occurring THIQ) | Scavenging free radicals, reducing oxidative stress | A naturally occurring THIQ with demonstrated neuroprotective effects. | Improves motor functions in a Parkinson's disease mouse model. | [4] |
Experimental Protocol: Neuroprotection Assay Against Oxidative Stress
Objective: To evaluate the ability of THIQ derivatives to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete growth medium
-
THIQ derivative stock solution (in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the neuronal cells into 96-well white-walled plates and allow them to differentiate if necessary.
-
Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivative for a specific period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plates for an appropriate time to induce cell death (e.g., 24 hours).
-
Cell Viability Measurement: Measure cell viability using a suitable assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher percentage of viability in the presence of the THIQ derivative indicates a neuroprotective effect.
Caption: Workflow for assessing the neuroprotective effects of THIQ derivatives against oxidative stress.
Synthesis Strategies: Building the THIQ Scaffold
The Pictet-Spengler and Bischler-Napieralski reactions are two of the most common and versatile methods for the synthesis of the THIQ core.[1][2]
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The choice of the starting materials allows for the introduction of various substituents at the C1 and N2 positions.
The Bischler-Napieralski Reaction
This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus pentoxide or phosphoryl chloride, to form a 3,4-dihydroisoquinoline intermediate, which can then be reduced to the corresponding THIQ.
The synthetic accessibility of the THIQ scaffold, coupled with the extensive possibilities for structural modification, makes it a highly attractive platform for the development of new therapeutic agents.[6] Continued exploration of the structure-activity relationships of THIQ derivatives will undoubtedly lead to the discovery of novel and potent drugs for a variety of diseases.
References
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Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
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Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ResearchGate. [Link]
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Sim, S., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]
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Wang, Y., et al. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 19(20), 6015-6025. [Link]
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Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]
-
Li, H., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]
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Kovalska, V., & Gzella, A. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 1-19. [Link]
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Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Sim, S., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. [Link]
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Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
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Faheem, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Nakagawa, Y., et al. (2001). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 11(10), 1279-1281. [Link]
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Biological Activity Comparison of Substituted Tetrahydroisoquinolines: A Guide for Drug Development Professionals
An In-Depth Technical Guide
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural alkaloids and synthetic compounds with significant biological activities.[1] This guide offers a comparative analysis of substituted THIQs across key therapeutic areas, providing researchers with the foundational data, structure-activity relationship (SAR) insights, and validated experimental protocols necessary to navigate the complexities of THIQ-based drug discovery. We will dissect the nuances of substitution patterns and their profound impact on anticancer, antimicrobial, and neuroprotective activities, grounded in quantitative data and mechanistic rationale.
Anticancer Activity: Targeting Cellular Proliferation and Survival
THIQ derivatives have emerged as a formidable class of anticancer agents, with some compounds advancing to clinical use, such as the marine-derived alkaloid Trabectedin (Yondelis®) for soft tissue sarcoma and ovarian cancer.[2][3] The versatility of the THIQ scaffold allows for the modulation of various cancer-related pathways, including tubulin polymerization, cell cycle progression, and specific oncogenic signaling cascades.[4]
Mechanism of Action & Structure-Activity Relationship (SAR)
The anticancer efficacy of THIQs is heavily dependent on the nature and position of substituents on the core structure. Key positions for modification include C1, N2, and the aromatic ring. For instance, large aromatic or heterocyclic groups at the C1 position are often crucial for potent cytotoxicity. The N2 position is frequently substituted to modulate solubility and target engagement.
A significant body of research has focused on developing THIQs as inhibitors of specific cancer targets. For example, derivatives have been designed to inhibit Kirsten rat sarcoma (KRas) signaling, a pathway frequently mutated in pancreatic, lung, and colon cancers.[2] Other research has explored THIQs as modulators of the Wnt and PRMT5 pathways, which are critical in tumorigenesis.[4]
Below is a generalized SAR map for the THIQ scaffold in the context of anticancer activity.
Caption: Generalized Structure-Activity Relationship (SAR) for Anticancer THIQs.
Comparative Performance Data
The following table summarizes the in vitro cytotoxic activity of representative substituted THIQs against various human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) value is a measure of a compound's potency in inhibiting biological or biochemical function.
| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Quaternary Ammonium Salt | Varied N-benzyl & C1-aryl groups | HCT116 (Colon) | 0.78 - 5.12 | Induction of Apoptosis | [5] |
| Phthalascidin Analog | Simplified C-22 side chain | A549 (Lung) | > 50 | Tubulin binding | [6] |
| KRas Inhibitor | 4-Chlorophenyl at N2 | HCT116 (Colon) | ~5-10 | KRas Inhibition | [2] |
| P-gp Inhibitor | Tariquidar analog (complex) | K562/A02 (MDR Leukemia) | Reverses resistance | P-glycoprotein Inhibition | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method for assessing the cytotoxic effect of THIQ compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is catalyzed by mitochondrial NAD(P)H-dependent oxidoreductase enzymes only present in metabolically active, living cells. The amount of formazan produced is therefore directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The THIQ scaffold is present in numerous alkaloids with potent antimicrobial properties. Synthetic efforts have expanded on these natural templates to generate novel derivatives with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[1][8]
Mechanism of Action & Structure-Activity Relationship (SAR)
The antimicrobial mechanisms of THIQs are diverse. Some derivatives function by inhibiting essential bacterial enzymes like DNA gyrase, which is critical for DNA replication and repair.[9][10] Others act by disrupting the integrity of the bacterial cell membrane.[11]
For antibacterial THIQs, lipophilicity plays a crucial role. The introduction of lipid-like substituents can improve absorption and cell penetration.[10] For antifungal activity, N-substitution on the THIQ core has been shown to be a key determinant of potency against pathogenic fungi like Candida albicans.[1]
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) for various substituted THIQs against selected pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Substituents | Microorganism | MIC (µg/mL) | Mechanism | Reference |
| Dipeptide Conjugate | Lys(Boc) dipeptide at N2 | Escherichia coli | ~12.5 | DNA Gyrase Inhibition | [9] |
| N-Substituted THIQ | N-dodecyl | Saccharomyces cerevisiae | 1.0 | Not specified | [1][10] |
| N-Substituted THIQ | N-(4-chlorobenzyl) | Yarrowia lipolytica | 2.5 | Not specified | [1][10] |
| 5,8-Disubstituted THIQ | Varied amide/urea side chains | Mycobacterium tuberculosis | 0.2 - >100 | ATP Synthase Inhibition | [12] |
| SF₅-Substituted THQ | Pentafluorosulfanyl group | MRSA (Persister) | 1.0 - 4.0 | Membrane Disruption | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of a THIQ compound, providing a quantitative measure of its antibacterial or antifungal potency.
Causality: This method relies on exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) indicates whether the drug concentration was sufficient to inhibit microbial proliferation. The lowest concentration preventing visible growth is the MIC.
-
Prepare Compound Dilutions: Perform a two-fold serial dilution of the THIQ compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Prepare Inoculum: Culture the test microorganism and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Determine MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Neuroprotective Activity: A Frontier in Neurodegenerative Disease
Certain THIQ derivatives, both endogenous and synthetic, have been implicated in the pathology and potential treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[10][13] Their structural similarity to some neurotoxins has spurred research into their dual role as both potential causative agents and therapeutic molecules.
Mechanism of Action & Signaling Pathways
The neuroprotective effects of THIQs are often attributed to their antioxidant and anti-inflammatory properties.[10] For example, the natural THIQ alkaloid Dauricine has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease, by activating components of the unfolded protein response (UPR).[10] Other derivatives can protect dopaminergic neurons from oxidative stress by increasing the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[14]
Conversely, some simple THIQs can be oxidized to form neurotoxic species, highlighting the critical importance of substitution patterns in determining the ultimate biological effect. However, specific substitutions, such as a methyl group at the C1 position (1-MeTIQ), can confer neuroprotective properties, preventing the neurotoxicity induced by agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[15]
The diagram below illustrates a simplified pathway for THIQ-mediated neuroprotection.
Caption: Mechanism of THIQ-mediated neuroprotection against cellular stressors.
Comparative Performance Data
Evaluating neuroprotective agents is complex and often relies on a combination of in vitro and in vivo models. The table below provides examples of the observed effects of specific THIQ derivatives.
| Compound | Model | Observed Effect | Putative Mechanism | Reference |
| 1-Methyl-TIQ (1-MeTIQ) | MPTP-treated rats (in vivo) | Inhibited the decrease in dopaminergic firing; suppressed TBARS formation. | Antioxidant (decreased free radicals) | [15] |
| Dauricine | Cellular models of Alzheimer's | Reduced Aβ accumulation and associated toxicities. | Activation of UPR pathways (XBP-1, eIF2α) | [10] |
| Oleracein E | Rotenone-induced Parkinson's models (cell & animal) | Provided neuroprotection against rotenone toxicity. | Not specified | [10] |
| Tetrahydropalmatine | Cellular models | Reduced oxidative stress injury to nerve cells. | Increased levels of SOD, GSH, and CAT | [14] |
Conclusion
The tetrahydroisoquinoline scaffold represents a remarkably fertile ground for the discovery of new therapeutic agents. As demonstrated, strategic substitutions on the THIQ core can yield compounds with potent and selective activity across diverse biological targets. For researchers in drug development, a deep understanding of the structure-activity relationships is paramount. The comparative data and standardized protocols provided in this guide serve as a critical resource for synthesizing this knowledge into actionable research strategies, paving the way for the next generation of THIQ-based therapeutics.
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A Researcher's Guide to 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Hydrochloride: A Precision Tool for Neurological Research
For researchers, scientists, and drug development professionals navigating the complex landscape of neurological research, the choice of chemical tools is paramount. The 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold has long been a subject of intense investigation, with its derivatives exhibiting a wide spectrum of neuroactive properties, from neuroprotection to neurotoxicity. This guide provides an in-depth validation of a specific derivative, 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride, as a highly selective tool for modern neurological research. We will objectively compare its performance with other TIQ-based alternatives and provide the experimental context for its strategic application.
The Double-Edged Sword of the Tetrahydroisoquinoline Scaffold
The TIQ core structure is a privileged scaffold in neuroscience. Endogenously present in the mammalian brain, TIQ and its metabolites are implicated in the modulation of critical neurotransmitter systems.[1][2] Chronic administration of certain TIQ derivatives has been shown to affect dopamine metabolism, particularly in the nigrostriatal system, suggesting a potential role in the pathogenesis of Parkinson's disease-like symptoms.[1] Conversely, other derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective effects in various experimental models.[3][4]
The neuroprotective mechanisms of TIQ derivatives are often multifaceted, involving:
-
Free Radical Scavenging: Directly mitigating oxidative stress, a key pathological factor in many neurodegenerative diseases.
-
Monoamine Oxidase (MAO) Inhibition: Modulating the levels of key neurotransmitters like dopamine and serotonin.[2]
-
Glutamatergic System Antagonism: Protecting against excitotoxicity, a major driver of neuronal cell death.
-
Dopaminergic System Modulation: Influencing dopamine release and metabolism.[3]
This broad activity, while promising for therapeutic development, presents a challenge for researchers seeking to dissect specific signaling pathways. The lack of target specificity in many TIQ derivatives can complicate the interpretation of experimental results.
Introducing Precision: this compound and the TRPM5 Channel
In contrast to its broadly acting cousins, this compound has been identified as a potent and highly selective agonist of the Transient Receptor Potential Melastatin 5 (TRPM5) channel.[5][6][7] This specificity offers a unique opportunity to investigate the role of this lesser-known ion channel in neuronal function.
What is TRPM5 and Why is it Relevant to Neurological Research?
TRPM5 is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na+ and K+.[8][9] While renowned for its critical role in taste transduction for sweet, bitter, and umami flavors, emerging evidence reveals its presence and function within the central nervous system.[10][11]
Notably, TRPM5 channels have been shown to contribute to the slow afterdepolarization (sADP) in neurons of the prefrontal cortex.[12] The sADP is a prolonged membrane depolarization following a burst of action potentials, which can significantly impact neuronal excitability and firing patterns. By selectively activating TRPM5, researchers can precisely probe its contribution to these fundamental aspects of neuronal signaling.
The following diagram illustrates the proposed signaling pathway for TRPM5 activation in a neuron:
Caption: TRPM5 signaling cascade in a neuron.
This targeted approach contrasts with the broader mechanisms of other TIQ derivatives, as illustrated below:
Caption: Multifaceted mechanisms of broad-acting TIQ derivatives.
Comparative Analysis: Specificity is Key
The primary advantage of this compound lies in its target selectivity. The table below compares its key features with those of the broader-acting TIQ and its neuroprotective derivative, 1MeTIQ.
| Feature | 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile HCl | 1,2,3,4-Tetrahydroisoquinoline (TIQ) | 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) |
| Primary Target | TRPM5 Channel Agonist[5][6][7] | Multiple targets | Multiple targets |
| Mechanism of Action | Selective activation of TRPM5, leading to cation influx and membrane depolarization.[12] | MAO inhibition, free radical scavenging, dopamine system modulation.[2] | Free radical scavenging, NMDA receptor antagonism, dopamine system modulation.[3][4] |
| Reported Biological Effects | Gastrointestinal prokinetic activity.[5][6] Contribution to neuronal slow afterdepolarization.[12] | Antidepressant-like effects.[2] Potential neurotoxicity with chronic administration.[1] | Neuroprotective against excitotoxicity and oxidative stress.[3] |
| Ideal Research Application | Precise investigation of TRPM5 function in neuronal excitability and signaling. | General studies on monoaminergic systems and oxidative stress. | In vitro and in vivo models of neurodegeneration where broad neuroprotection is desired. |
| Potential for Off-Target Effects | Low, due to high selectivity for TRPM5 over other TRP channels.[5] | High, due to multiple known mechanisms of action. | Moderate to high, with effects on multiple neurotransmitter systems and ion channels. |
Experimental Protocols for Validation
To empower researchers to validate the utility of this compound in their own experimental settings, we provide the following detailed protocols.
Protocol 1: In Vitro Validation of TRPM5 Agonism using Calcium Imaging
Objective: To confirm the TRPM5-agonist activity of this compound in a cell line expressing TRPM5.
Materials:
-
HEK293 cells stably expressing human TRPM5 (or other suitable cell line).
-
This compound (test compound).
-
Ionomycin (positive control for calcium influx).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed TRPM5-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove cell culture medium and wash cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Baseline Fluorescence Measurement: Add HBSS to each well and measure the baseline fluorescence using a plate reader (Excitation: ~494 nm, Emission: ~516 nm) for 2-5 minutes.
-
Compound Addition and Measurement:
-
Using the plate reader's injector, add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity for 5-10 minutes.
-
As a positive control, add a saturating concentration of Ionomycin to some wells to induce a maximal calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the baseline fluorescence (ΔF/F₀).
-
Plot the dose-response curve and calculate the EC₅₀ value for the test compound.
-
Expected Outcome: A dose-dependent increase in intracellular calcium (as indicated by increased Fluo-4 fluorescence) upon addition of this compound, confirming its agonist activity at the TRPM5 channel.
Protocol 2: Assessment of Neuroprotective Effects in a Glutamate-Induced Excitotoxicity Model
Objective: To evaluate the potential neuroprotective effects of this compound against glutamate-induced cell death in primary cortical neurons.
Materials:
-
Primary cortical neurons cultured from embryonic rodents.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound (test compound).
-
MK-801 (positive control, NMDA receptor antagonist).
-
Glutamate.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Live/Dead cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Neuron Culture: Culture primary cortical neurons in appropriate multi-well plates for 7-10 days in vitro to allow for maturation.
-
Compound Pre-treatment: Pre-treat the neurons with varying concentrations of this compound or MK-801 for 1-2 hours.
-
Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the wells (excluding the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Assessment of Cell Death:
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions. Higher LDH levels indicate greater cell death.
-
Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
-
Imaging and Quantification:
-
Capture fluorescence images of the stained cells using a fluorescence microscope.
-
Quantify the percentage of live and dead cells in each treatment group.
-
-
Data Analysis:
-
Compare the levels of LDH release and the percentage of cell viability across the different treatment groups.
-
Determine if the test compound significantly reduces glutamate-induced cell death.
-
Expected Outcome: This experiment will determine if selective activation of TRPM5 by this compound has any downstream neuroprotective effects in a classic model of excitotoxicity. This will help to elucidate if the TRPM5 pathway is a viable target for neuroprotection.
Conclusion: A Tool for Targeted Discovery
This compound represents a significant advancement for neurological research. By moving away from the broad-spectrum activity of many of its parent compounds, it provides a precision tool to dissect the role of a specific ion channel, TRPM5, in the intricate workings of the nervous system. While the broader neuroprotective potential of the TIQ scaffold remains an important area of therapeutic research, the future of mechanistic discovery lies in the use of such highly selective chemical probes. This guide serves as a foundational resource for researchers to confidently incorporate this valuable tool into their experimental arsenal, paving the way for a deeper understanding of neuronal signaling and the development of novel therapeutic strategies.
References
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- Greene, R. W., & Bolam, J. P. (2004). The slow afterhyperpolarization: a primary regulator of neuronal excitability. Trends in neurosciences, 27(8), 459–465.
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Prawitt, D., Monteilh-Zoller, M. K., Brixel, L., Spangenberg, C., Zabel, B., Fleig, A., & Penner, R. (2003). TRPM5 is a transient Ca2+-activated cation channel responding to rapid changes in [Ca2+]i. Proceedings of the National Academy of Sciences of the United States of America, 100(25), 15166–15171. [Link]
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Sabat, M., Raveglia, L. F., Aldegheri, L., Barilli, A., Bianchi, F., Brault, L., ... & Virginio, C. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1, 2, 3, 4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & medicinal chemistry, 76, 117084. [Link]
- Vennekens, R., Owsianik, G., & Nilius, B. (2008). Vanilloid transient receptor potential cation channels: pharmacology, signaling, and pathology. American Journal of Physiology-Cell Physiology, 295(5), C1117–C1126.
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A Comparative Guide to the In Vitro Efficacy of Tetrahydroisoquinoline-Based Compounds
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets. This guide provides a comparative analysis of the in vitro efficacy of various THIQ-based compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antiviral, and enzyme inhibitory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the THIQ Scaffold: A Comparative Overview
The inherent bioactivity of the THIQ nucleus has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects. The efficacy of these compounds is highly dependent on the nature and position of substituents on the THIQ core, which dictates their interaction with specific biological targets.
Anticancer Efficacy: A Tale of Diverse Mechanisms
THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as cytotoxicity, enzyme inhibition, and modulation of signaling pathways.
A comparative study of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines revealed potent cytotoxic activity against human breast (MCF7) and lung (A549) cancer cell lines. For instance, compound 7e exhibited an impressive IC50 of 0.155 µM against the A549 cell line, while compound 8d showed an IC50 of 0.170 µM against the MCF7 cell line, both comparable to the standard drug doxorubicin. These findings highlight the influence of specific structural modifications on cell-line-specific cytotoxicity.
Another study focused on THIQ derivatives as inhibitors of the KRas-Wnt signaling pathway in colon cancer cell lines. Compound GM-3-18 , featuring a chloro-substituted phenyl ring, displayed significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM across various colon cancer cell lines. This suggests that electronegative substituents can enhance the inhibitory activity against this critical oncogenic pathway.
Table 1: Comparative Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 7e | A549 (Lung) | MTT Assay | 0.155 | |
| 8d | MCF7 (Breast) | MTT Assay | 0.170 | |
| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | |
| GM-3-121 | HCT116 (Colon) | Anti-angiogenesis | 1.72 | |
| Pyrazolo quinoline derivative (15) | MCF-7 (Breast) | SRB Assay | 15.16 | |
| Pyrazolo quinoline derivative (15) | HepG2 (Liver) | SRB Assay | 18.74 | |
| Pyrazolo quinoline derivative (15) | A549 (Lung) | SRB Assay | 18.68 |
Antiviral Activity: Targeting Viral Replication
The THIQ scaffold has also been explored for its antiviral properties. In a notable study, two novel THIQ-based heterocyclic compounds, trans-1 and trans-2 , were evaluated for their ability to inhibit SARS-CoV-2 replication in vitro. Both compounds effectively suppressed the virus in Vero E6 cells, with trans-1 showing a higher potency (EC50 of 3.15 µM) compared to trans-2 (EC50 of 12.02 µM). Interestingly, trans-1 also demonstrated significant activity against the SARS-CoV-2 Delta variant in human lung cells (Calu-3), with an EC50 of 2.78 µM, suggesting a potentially unique antiviral mechanism.
Table 2: Comparative Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cell Line | Virus Strain | EC50 (µM) | Reference |
| trans-1 | Vero E6 | SARS-CoV-2 | 3.15 | |
| trans-2 | Vero E6 | SARS-CoV-2 | 12.02 | |
| trans-1 | Calu-3 | SARS-CoV-2 (Delta) | 2.78 | |
| Chloroquine (CQ) | Calu-3 | SARS-CoV-2 (Delta) | 44.9 |
Enzyme Inhibition: A Key Mechanism of Action
Many THIQ derivatives exert their biological effects by inhibiting specific enzymes. For example, certain THIQ compounds have been identified as potent inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are crucial targets in cancer therapy. Compound 8d was found to be a significant DHFR inhibitor with an IC50 of 0.199 µM, while compound 7e was a potent CDK2 inhibitor with an IC50 of 0.149 µM.
Furthermore, quercetin-THIQ hybrid compounds have been shown to inhibit cholinergic enzymes and Na+/K+-ATPase. The derivatization of quercetin with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety resulted in a 50-fold increase in inhibitory activity against Na+/K+-ATPase compared to quercetin alone.
Table 3: Comparative Enzyme Inhibitory Activity of Tetrahydroisoquinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 8d | DHFR | 0.199 | |
| 7e | CDK2 | 0.149 | |
| Quercetin-THIQ (2b) | Na+/K+-ATPase | ~0.2 (vs. ~10 for Quercetin) |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of in vitro efficacy studies, standardized and well-documented protocols are essential. The choice of a specific assay and its parameters is dictated by the biological question being addressed. For instance, cytotoxicity assays are fundamental for anticancer drug screening, while enzyme inhibition assays provide mechanistic insights.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2). The choice of cell line is critical and should be relevant to the disease model being studied.
-
Compound Treatment: Prepare serial dilutions of the THIQ compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) to account for any solvent-induced toxicity.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality Behind Experimental Choices: The incubation time is chosen based on the expected mechanism of action of the compound; for example, compounds that induce apoptosis may require a longer incubation period. The cell density is optimized to ensure that the cells are in the exponential growth phase during the experiment.
Caption: Workflow of the MTT assay for determining cytotoxicity.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are crucial for characterizing compounds that target specific kinases, which are often dysregulated in cancer and other diseases. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Step-by-Step Kinase Inhibition Assay Protocol:
-
Compound Preparation: Prepare a serial dilution of the THIQ inhibitor in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the inhibitor (or DMSO control), and the kinase substrate peptide in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the mixture. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Then, add a kinase detection reagent that converts the produced ADP to ATP, which in turn generates a luminescent signal via a luciferase/luciferin reaction.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the inhibitor concentration to determine the IC50 value.
Causality Behind Experimental Choices: The ATP concentration is typically set at or near the Michaelis constant (Km) of the kinase to ensure sensitive detection of competitive inhibitors. The pre-incubation of the kinase with the inhibitor allows for the binding to reach equilibrium before the reaction is initiated.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Signaling Pathway Modulation: The Case of KRas
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key player in cellular signaling, and its mutation is a driver in many cancers. The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations often lock KRAS in the active state, leading to constitutive activation of downstream pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.
Certain THIQ derivatives have been designed to inhibit KRAS signaling. These compounds can act by directly binding to a mutant form of KRAS, such as KRAS G12C, and locking it in an inactive conformation. This prevents the recruitment of downstream effectors and abrogates the oncogenic signaling cascade.
Caption: Simplified KRas signaling pathway and the inhibitory action of THIQ compounds.
Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a rich source of diverse and potent bioactive compounds. This guide has provided a comparative overview of the in vitro efficacy of THIQ derivatives in key therapeutic areas, supported by detailed experimental protocols and mechanistic insights. The presented data underscores the importance of structural modifications in fine-tuning the biological activity and target selectivity of these compounds.
Future research should focus on expanding the structure-activity relationship studies to a wider range of biological targets and disease models. The development of more selective and potent THIQ derivatives, guided by a deeper understanding of their mechanisms of action, holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
A Senior Application Scientist's Guide to the In Vivo Validation of 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Hydrochloride Derivatives
This guide provides a comprehensive framework for the in vivo validation of a promising class of therapeutic candidates: 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride derivatives. Drawing upon the well-documented therapeutic versatility of the broader tetrahydroisoquinoline (THIQ) scaffold, we will explore the hypothesized potential of these specific derivatives in oncology and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for rigorous preclinical evaluation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and establish benchmarks for comparison against current standards of care.
The Therapeutic Promise of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] THIQ-based compounds have demonstrated a wide array of biological activities, including antitumor, neuroprotective, and anti-inflammatory properties.[1][2] Their therapeutic efficacy often stems from their ability to interact with diverse biological targets.
In the realm of oncology, THIQ derivatives have been shown to exert potent cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization, induction of cell cycle arrest, and modulation of apoptotic pathways.[3] Some analogs have also been investigated as multidrug resistance reversal agents. For neurodegenerative diseases, certain THIQ derivatives have exhibited neuroprotective effects by scavenging free radicals and inhibiting glutamate-induced excitotoxicity.[4][5] Specifically, compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have shown potential in models of Parkinson's disease.[4][6]
The addition of a carbonitrile group at the 6-position and formulation as a hydrochloride salt in the derivatives under consideration may enhance their pharmacokinetic properties and target engagement. The nitrile group can act as a hydrogen bond acceptor or be metabolized to an amide or carboxylic acid, potentially influencing the compound's activity and duration of action. This guide will outline the necessary steps to validate these hypotheses in vivo.
Part 1: In Vivo Validation in Oncology - A Glioblastoma Multiforme (GBM) Model
Glioblastoma multiforme is an aggressive brain cancer with a poor prognosis, making the need for novel therapeutics urgent.[7] We will use a subcutaneous xenograft model to assess the anti-glioblastoma potential of our lead this compound derivative.
Experimental Workflow: Glioblastoma Xenograft Model
Caption: Workflow for in vivo validation of THIQ derivatives in a glioblastoma xenograft model.
Detailed Protocol: Subcutaneous Glioblastoma Xenograft Model
This protocol is designed for the rigorous evaluation of a test compound against a standard-of-care therapeutic.
1. Cell Culture and Preparation:
- Culture U87 MG human glioblastoma cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Harvest cells at 70-80% confluency using trypsin-EDTA.
- Wash the cells twice with sterile PBS and resuspend in PBS or serum-free medium.
- Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
- Adjust the cell suspension to a final concentration of 1.5 x 10^7 cells/mL.
2. Animal Handling and Implantation:
- Use 6-8 week old female athymic nude mice, allowing for a one-week acclimatization period.
- Anesthetize the mice using isoflurane.
- Inject 200 µL of the cell suspension (3 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth, Monitoring, and Randomization:
- Monitor the mice daily for tumor development.
- Once tumors are palpable, measure tumor dimensions every 2-3 days using digital calipers.
- Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
4. Treatment Administration:
- Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., saline with 5% DMSO) via the chosen route (intraperitoneal or oral).
- Group 2 (Positive Control): Administer Temozolomide (a standard chemotherapy for glioblastoma) at an effective dose (e.g., 50 mg/kg, orally) daily for 5 days.[8][9]
- Group 3 (Test Article): Administer the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg) via the same route as the vehicle.
5. Endpoint Analysis:
- Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
- Monitor body weight as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- For survival studies, monitor mice until a humane endpoint is reached.
- Preserve tumor tissue in formalin for histopathological analysis (e.g., H&E staining for morphology, Ki-67 staining for proliferation).
Data Presentation and Comparison
The efficacy of the this compound derivative should be compared to the vehicle and the standard of care, Temozolomide.
| Parameter | Vehicle Control | Temozolomide (50 mg/kg) | THIQ Derivative (10 mg/kg) | THIQ Derivative (30 mg/kg) | THIQ Derivative (100 mg/kg) |
| Mean Tumor Volume (mm³) | Data | Data | Data | Data | Data |
| Tumor Growth Inhibition (%) | 0 | Data | Data | Data | Data |
| Mean Body Weight Change (%) | Data | Data | Data | Data | Data |
| Median Survival (days) | Data | Data | Data | Data | Data |
Hypothesized Mechanism of Action in Glioblastoma
Caption: Hypothesized signaling pathways for the anticancer effects of THIQ derivatives.
Part 2: In Vivo Validation in Neuroprotection - A Parkinson's Disease Model
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[10] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used tool to study PD pathogenesis and evaluate potential neuroprotective agents.[4]
Experimental Workflow: MPTP Mouse Model of Parkinson's Disease
Caption: Workflow for assessing the neuroprotective potential of THIQ derivatives in the MPTP mouse model.
Detailed Protocol: MPTP Mouse Model of Parkinson's Disease
This protocol aims to determine if the test compound can prevent or mitigate MPTP-induced dopaminergic neurodegeneration.
1. Animal Handling and Grouping:
- Use 8-10 week old male C57BL/6 mice, as this strain is highly susceptible to MPTP.
- Allow a one-week acclimatization period.
- Randomize mice into treatment groups (n=10-12 per group).
2. Treatment and Induction:
- Group 1 (Saline Control): Administer saline intraperitoneally (i.p.).
- Group 2 (MPTP Control): Administer the vehicle, followed by MPTP.
- Group 3 (Test Article): Pre-treat with the this compound derivative at various doses (e.g., 20, 50 mg/kg, i.p.) for a set period (e.g., 7 days) before and during MPTP administration.
- Induce Parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[4][5]
3. Behavioral Assessment:
- Perform behavioral tests 7 days after the last MPTP injection.
- Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.
- Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.
4. Neurochemical and Histological Analysis:
- Euthanize mice 7-14 days after MPTP administration.
- Dissect the striatum and substantia nigra from the brain.
- Neurochemical Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
- Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons.
Data Presentation and Comparison
The neuroprotective effect of the THIQ derivative will be assessed by comparing the outcomes to the MPTP-treated control group. Levodopa (L-DOPA) is a symptomatic treatment rather than a neuroprotective agent, so it's not a direct positive control in this model, but its clinical relevance makes it a key benchmark for comparison in later-stage studies.
| Parameter | Saline Control | MPTP Control | THIQ Derivative (20 mg/kg) + MPTP | THIQ Derivative (50 mg/kg) + MPTP |
| Rotarod Latency (s) | Data | Data | Data | Data |
| Pole Test Time (s) | Data | Data | Data | Data |
| Striatal Dopamine (ng/mg tissue) | Data | Data | Data | Data |
| TH+ Neurons in Substantia Nigra | Data | Data | Data | Data |
Hypothesized Mechanism of Neuroprotection
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A Comparative Guide to the Cross-Reactivity Profile of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile Hydrochloride
Abstract
This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (hereafter "Compound X"). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1][2] Understanding the selectivity of any new chemical entity is paramount for predicting its therapeutic potential and identifying potential safety liabilities.[3][4] This document outlines the scientific rationale, detailed experimental protocols, and comparative data for assessing the binding and functional activity of Compound X against a broad panel of clinically relevant receptors. Through the application of gold-standard radioligand binding and functional assays, we present a clear, data-driven comparison of Compound X's on-target potency versus its off-target interactions, offering critical insights for drug development professionals.
Introduction: The Imperative of Selectivity Profiling
The tetrahydroisoquinoline (THIQ) core is a foundational motif in a wide array of pharmacologically active agents, including bronchodilators, antihypertensives, and antimicrobial compounds.[5] Derivatives have been explored for activity at adrenergic, dopaminergic, and kappa opioid receptors, among others.[6][7][8] Given this rich polypharmacology, any new THIQ derivative intended for therapeutic use must undergo rigorous selectivity screening.
Off-target interactions are a leading cause of adverse drug reactions (ADRs) and a major reason for late-stage clinical failures and post-market withdrawals.[3][9] Early, systematic evaluation of a compound's activity against a diverse panel of receptors, ion channels, and enzymes—often referred to as safety pharmacology or cross-reactivity screening—is a regulatory expectation and a cornerstone of modern drug discovery.[10][11][12] Such studies serve a dual purpose: they flag potential safety concerns (e.g., hERG channel blockade, sedation via H1 receptor antagonism) and can uncover novel, therapeutically beneficial polypharmacology.[13][14]
This guide focuses on Compound X, a novel THIQ derivative. For the purpose of this analysis, we will hypothesize its primary target is the β2 Adrenergic Receptor (β2-AR) , a Gs-coupled GPCR critical for smooth muscle relaxation, making it a target for asthma and COPD.[15] Our objective is to compare its high-affinity interaction at β2-AR with its profile across a panel of 44 other receptors implicated in common ADRs.
Experimental Design and Scientific Rationale
To construct a robust cross-reactivity profile, a two-tiered experimental approach was employed. This strategy ensures both efficiency and depth, moving from broad binding assessment to specific functional characterization of significant interactions.
Rationale for Target Panel Selection
The selection of the off-target panel is critical. We have based our panel on industry-standard safety screens, such as the InVEST44™ panel, which covers targets across core biological systems known to be associated with clinical safety risks.[4][12] This panel includes a diverse array of G-protein coupled receptors (GPCRs), ion channels, and transporters, providing a comprehensive overview of potential liabilities. The initial screen is conducted at a high concentration (10 µM) of Compound X to maximize the probability of detecting even weak interactions.[3]
Tier 1: Primary Screening via Radioligand Binding Assays
Causality: The first step is to determine if Compound X physically binds to any of the receptors in the panel. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[16][17] These assays measure the ability of a test compound (the "competitor," i.e., Compound X) to displace a known, radioactively labeled ligand from its receptor. The output, an inhibition constant (Ki), is a direct measure of binding affinity.
Self-Validation: The trustworthiness of each assay is ensured by running parallel controls. Total binding is measured in the absence of any competitor, while non-specific binding is determined in the presence of a saturating concentration of a known, unlabeled ligand for that specific receptor. Specific binding is the difference between the two, and all competition data is normalized to these controls.
Tier 2: Functional Characterization of "Hits"
Causality: A compound that binds to a receptor does not necessarily elicit a functional response; it could be an agonist (activator), an antagonist (blocker), or an inverse agonist. Therefore, any significant binding "hit" (defined here as >50% inhibition at 10 µM) must be followed up with a functional assay. For GPCRs, the [³⁵S]GTPγS binding assay is a proximal and robust method to measure G-protein activation, the first step in the signaling cascade.[18][19][20] It directly quantifies the functional consequence of receptor occupancy and can distinguish between agonists and antagonists.[19]
Self-Validation: Functional assays are validated by constructing full dose-response curves for known reference agonists and antagonists for each target. The potency (EC50 for agonists) and efficacy (Emax) of Compound X are then compared against these standards to accurately classify its activity.
Detailed Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol describes a generalized filtration-based binding assay.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are thawed on ice and resuspended in a chilled assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[21] Protein concentration is predetermined via a BCA assay.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
25 µL of assay buffer or unlabeled ligand (for non-specific binding).
-
25 µL of Compound X at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of the appropriate radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[21]
-
Harvesting: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.[17]
-
Washing: Each well is washed 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filter plate is dried, and a scintillant is added to each well. The radioactivity trapped on the filters is then counted using a microplate scintillation counter.[21]
-
Data Analysis: Raw counts (CPM or DPM) are converted to percentage inhibition relative to control wells. IC50 values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]
Protocol: [³⁵S]GTPγS Functional Assay
This protocol assesses G-protein activation following receptor stimulation.
-
Reagents: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP, pH 7.4. The key reagent is [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[18][22]
-
Assay Plate Setup: In a 96-well plate, add:
-
25 µL of Compound X (or reference agonist/antagonist) at various concentrations.
-
50 µL of the cell membrane preparation.
-
25 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Quantification: The assay is terminated and quantified using the same filtration and scintillation counting method described for the binding assay (Protocol 3.1).
-
Data Analysis: Basal activity is determined in the absence of any agonist. Agonist activity (EC50, Emax) is calculated as the stimulation above basal levels. Antagonist activity (IC50, Kb) is determined by the ability of Compound X to inhibit the response of a known reference agonist.
Mandatory Visualizations
Caption: Tiered workflow for cross-reactivity profiling.
Caption: Simplified Gs-coupled signaling pathway for β2-AR.[23][24]
Results: A Comparative Data Analysis
The following tables summarize the hypothetical, yet plausible, cross-reactivity data for Compound X.
Table 1: Binding Affinity Profile of Compound X
This table presents the binding affinity (Ki) of Compound X at its primary target (β2-AR) and at off-targets where it showed >50% inhibition in the initial 10 µM screen.
| Target Receptor | Receptor Class | Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki β2-AR) |
| β2 Adrenergic | Adrenergic (GPCR) | 2.5 | 1 (Primary Target) |
| α1A Adrenergic | Adrenergic (GPCR) | 450 | 180-fold |
| M1 Muscarinic | Cholinergic (GPCR) | 875 | 350-fold |
| H1 Histamine | Histaminergic (GPCR) | 150 | 60-fold |
| D2 Dopamine | Dopaminergic (GPCR) | >10,000 | >4000-fold |
| 5-HT2A Serotonin | Serotonergic (GPCR) | >10,000 | >4000-fold |
Data represents the mean of three independent experiments. Ki values were derived from competitive binding assays.
Table 2: Functional Activity Profile of Compound X at "Hit" Receptors
This table details the functional activity of Compound X at the primary target and the identified off-target "hits."
| Target Receptor | Assay Type | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (% of Ref. Agonist) |
| β2 Adrenergic | [³⁵S]GTPγS | Agonist | 12.5 | 95% |
| α1A Adrenergic | [³⁵S]GTPγS | Antagonist | 980 (IC50) | N/A |
| M1 Muscarinic | [³⁵S]GTPγS | Antagonist | 1,500 (IC50) | N/A |
| H1 Histamine | [³⁵S]GTPγS | Antagonist | 320 (IC50) | N/A |
EC50 values represent the concentration for 50% of maximal stimulation (agonist). IC50 values represent the concentration for 50% inhibition of the reference agonist response (antagonist).
Discussion and Interpretation
The data provides a clear selectivity profile for Compound X.
-
Primary Target Activity: Compound X is a potent and efficacious agonist at the β2 adrenergic receptor, with a binding affinity (Ki) of 2.5 nM and a functional potency (EC50) of 12.5 nM. This confirms its intended primary pharmacology.
-
Selectivity Window: The compound demonstrates a favorable selectivity window. The most potent off-target interaction is with the H1 Histamine receptor , where it acts as an antagonist with a binding affinity of 150 nM. This represents a 60-fold selectivity for its primary target. The interactions with α1A Adrenergic and M1 Muscarinic receptors are considerably weaker, with selectivity ratios of 180-fold and 350-fold, respectively.
-
Comparison and Prediction of Side Effects:
-
Histamine H1 Receptor: Antagonism of the H1 receptor is the mechanism of action for many first-generation antihistamines and is strongly associated with sedation and drowsiness, as these antagonists can cross the blood-brain barrier.[25][26] Although the 60-fold selectivity window is reasonably good, this off-target activity suggests a potential for dose-limiting sedation. In comparison, a more desirable alternative would exhibit >100-fold selectivity against this target.
-
Muscarinic M1 Receptor: Antagonism at muscarinic receptors can lead to a range of anticholinergic side effects, including dry mouth, blurred vision, and constipation.[27][28][29] With a Ki of 875 nM and an IC50 of 1,500 nM, this interaction is weak and less likely to be clinically relevant at therapeutic doses of Compound X designed to target the β2-AR.
-
Adrenergic α1A Receptor: Blockade of α1A adrenergic receptors can cause vasodilation and may lead to orthostatic hypotension.[24][30] The 180-fold selectivity suggests this is also a low-risk liability.
-
Conclusion and Future Directions
This comparative guide demonstrates that this compound (Compound X) is a potent β2 adrenergic receptor agonist with a well-defined selectivity profile. While it shows a promising separation between its on-target and off-target activities, the 60-fold selectivity against the H1 histamine receptor warrants consideration.
Recommendation: The potential for sedation due to H1 antagonism should be evaluated in preclinical animal models. Future medicinal chemistry efforts could focus on structural modifications to the THIQ scaffold to reduce H1 affinity while maintaining or improving β2-AR potency. For example, exploring substitutions at positions other than the 6-carbonitrile may disrupt the pharmacophore responsible for H1 binding. This data-driven approach allows for the rational design of safer, more selective drug candidates.
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Benchmarking Novel Tetrahydroisoquinoline Compounds: A Comparative Guide for Drug Discovery Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] Its rigid, three-dimensional structure provides a versatile framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide presents a comprehensive benchmarking analysis of novel THIQ compounds against established therapeutic agents, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the comparative efficacy of these compounds across key therapeutic areas, supported by detailed experimental protocols and quantitative data to inform and guide future drug discovery efforts.
The Enduring Significance of the THIQ Scaffold in Therapeutics
The THIQ nucleus is a "privileged scaffold," meaning it is capable of binding to multiple, distinct biological targets. This inherent versatility has led to the development of THIQ-containing drugs for a wide array of diseases, including cancer, cardiovascular conditions, and neurological disorders. Understanding the structure-activity relationships (SAR) of this remarkable scaffold is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
Comparative Analysis of THIQ-Based Therapeutic Agents
This section provides a comparative overview of novel THIQ compounds alongside well-established drugs, categorized by their primary therapeutic application. The performance of these compounds is summarized in the tables below, with a focus on key pharmacological parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.
Anticancer Agents
The THIQ scaffold is a prominent feature in a number of potent anticancer agents.[3] These compounds often exert their effects through mechanisms such as the inhibition of DNA repair enzymes, induction of apoptosis, and disruption of the cell cycle.[3][4]
One of the most notable THIQ-containing anticancer drugs is Trabectedin (Yondelis®) , a marine-derived natural product used in the treatment of soft tissue sarcoma and ovarian cancer.[5] Novel THIQ derivatives are continuously being developed with the aim of improving upon the efficacy and safety of existing treatments. For instance, recent studies have reported on novel THIQ compounds with potent inhibitory activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy.[6]
| Compound | Target(s) | Cancer Cell Line(s) | IC50 Value | Citation(s) |
| Trabectedin (Yondelis®) | DNA binding and repair | NCI-H295R (Adrenocortical Carcinoma) | 0.15 nM | [5] |
| MUC-1 (Adrenocortical Carcinoma) | 0.80 nM | [5] | ||
| HAC-15 (Adrenocortical Carcinoma) | 0.50 nM | [5] | ||
| SW13 (Adrenal Carcinoma) | 0.098 nM | [5] | ||
| Leiomyosarcoma (LMS) | 1.296 nM | [7] | ||
| Liposarcoma (LPS) | 0.6836 nM | [7] | ||
| Rhabdomyosarcoma (RMS) | 0.9654 nM | [7] | ||
| Fibrosarcoma (FS) | 0.8549 nM | [7] | ||
| Novel THIQ Compound 7e | CDK2 | A549 (Lung Cancer) | 0.155 µM | [6] |
| Novel THIQ Compound 8d | DHFR | MCF7 (Breast Cancer) | 0.170 µM | [6] |
Neuroprotective Agents
The THIQ scaffold is also implicated in the modulation of neurological pathways, with some derivatives showing promise as neuroprotective agents, while others have been investigated for their potential role in neurodegenerative diseases like Parkinson's.[8][9][10] A key area of investigation is the interaction of THIQ compounds with dopamine receptors and transporters.
Nomifensine is a classic example of a THIQ derivative that acts as a potent inhibitor of norepinephrine and dopamine reuptake, and was formerly used as an antidepressant.[11][12] More recent research has focused on developing THIQ-based compounds for the treatment of Alzheimer's disease by targeting cholinergic enzymes or enhancing lysosome biogenesis to clear protein aggregates.[8][9][10]
| Compound | Target(s) | Assay Type | Ki/IC50 Value | Citation(s) |
| Nomifensine | Norepinephrine Transporter (NET) | Radioligand Binding | Ki: 4.7 nM | [12] |
| Dopamine Transporter (DAT) | Radioligand Binding | Ki: 26 nM | [12] | |
| Serotonin Transporter (SERT) | Radioligand Binding | Ki: 4000 nM | ||
| Norepinephrine Reuptake | Synaptosome Uptake Assay | IC50: 6.6 nM | [11][13] | |
| Dopamine Reuptake | Synaptosome Uptake Assay | IC50: 48 nM | [11][13] | |
| Serotonin Reuptake | Synaptosome Uptake Assay | IC50: 830 nM | [11][13] | |
| Novel THIQ Derivatives for AD | Cholinergic Enzymes | Enzyme Inhibition | Micromolar Inhibition | [8] |
| DAT-CDK9-TFEB pathway | Lysosome Biogenesis | - | [9][10] |
Other Therapeutic Applications
The versatility of the THIQ scaffold extends to other therapeutic areas, including cardiovascular disease and smooth muscle relaxation.
-
Antihypertensive Agents: Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is metabolized to its active form, quinaprilat.
-
Antispasmodic Agents: Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4) and is used as an antispasmodic to relieve smooth muscle spasms.[14][15][16]
-
Antimuscarinic Agents: Solifenacin is a muscarinic receptor antagonist used to treat overactive bladder.[17][18]
| Compound | Target(s) | Assay Type | Ki/IC50 Value | Citation(s) |
| Quinaprilat (active metabolite of Quinapril) | Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition | IC50: ~0.015-1.070 mg/mL (for various ACE inhibitors) | [19][20] |
| Drotaverine | Phosphodiesterase 4 (PDE4) | Enzyme Inhibition | - | [14][15] |
| L-type Calcium Channels | Radioligand Binding | IC50 (Nifedipine binding): 5.6 µM | [14] | |
| IC50 (Diltiazem binding): 2.6 µM | [14] | |||
| Solifenacin | Muscarinic M1 Receptor | Radioligand Binding | Ki: 26 nM | [17][18] |
| Muscarinic M2 Receptor | Radioligand Binding | Ki: 170 nM | [17][18] | |
| Muscarinic M3 Receptor | Radioligand Binding | Ki: 12 nM | [17][18] | |
| Muscarinic M4 Receptor | Radioligand Binding | Ki: 110 nM | [17][18] | |
| Muscarinic M5 Receptor | Radioligand Binding | Ki: 31 nM | [17][18] |
Experimental Protocols for Benchmarking THIQ Compounds
To ensure the scientific rigor and reproducibility of the benchmarking process, detailed, step-by-step methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the THIQ compounds and the benchmark drugs. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Target Engagement: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of THIQ compounds for the dopamine D2 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled THIQ compound or benchmark drug.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: A generalized workflow for the benchmarking of novel THIQ compounds.
Caption: Mechanism of synthetic lethality induced by THIQ-based PARP inhibitors.
Conclusion
The tetrahydroisoquinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. This guide provides a framework for the systematic benchmarking of new THIQ compounds against established drugs, emphasizing the importance of robust experimental design and quantitative data analysis. By understanding the comparative pharmacology of these compounds, researchers can accelerate the discovery and development of next-generation medicines with improved therapeutic profiles.
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Head-to-head comparison of different synthetic routes for 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The 6-carbonitrile substituted analog, in particular, serves as a crucial intermediate in the development of novel therapeutics, including agonists for the TRPM5 ion channel.[3][4] The efficient and scalable synthesis of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is therefore of significant interest to researchers in drug discovery and development.
This guide provides a detailed head-to-head comparison of two prominent synthetic strategies for accessing this target molecule. The first route employs a classical ring-forming reaction, the Bischler-Napieralski cyclization, on a precursor already containing the nitrile functionality. The second approach involves the initial synthesis of a halogenated THIQ intermediate, followed by a late-stage cyanation reaction. Each route will be evaluated based on experimental data for yield, scalability, and overall efficiency, providing researchers with the critical information needed to make informed decisions for their synthetic campaigns.
Route 1: Bischler-Napieralski Cyclization Followed by Reduction
This classical approach constructs the dihydroisoquinoline core through an intramolecular electrophilic aromatic substitution of a β-arylethylamide, which is then reduced to the desired tetrahydroisoquinoline.[5][6] The key to this strategy is the preparation of the appropriately substituted N-formyl-β-(4-cyanophenyl)ethylamine precursor.
Experimental Protocol
Step 1: Synthesis of 4-(2-Aminoethyl)benzonitrile
The synthesis of the key starting material, 4-(2-aminoethyl)benzonitrile, can be achieved via the reduction of 4-cyanophenylacetonitrile.
-
Procedure: To a solution of 4-cyanophenylacetonitrile (1 equivalent) in a suitable solvent such as methanol, a reducing agent like Raney nickel is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-aminoethyl)benzonitrile.
Step 2: N-Formylation
-
Procedure: 4-(2-Aminoethyl)benzonitrile (1 equivalent) is dissolved in an appropriate solvent, and a formylating agent such as ethyl formate is added. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is evaporated to provide N-[2-(4-cyanophenyl)ethyl]formamide.
Step 3: Bischler-Napieralski Cyclization
-
Procedure: N-[2-(4-cyanophenyl)ethyl]formamide (1 equivalent) is dissolved in a suitable solvent like anhydrous dichloromethane. A dehydrating agent, typically phosphorus oxychloride (POCl₃), is added dropwise at a reduced temperature (e.g., 0 °C).[7] The reaction is then allowed to warm to room temperature or gently heated to drive the cyclization. Upon completion, the reaction is quenched with ice and neutralized with a base to afford 3,4-dihydroisoquinoline-6-carbonitrile.
Step 4: Reduction to 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile
-
Procedure: The crude 3,4-dihydroisoquinoline-6-carbonitrile is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄) is added portion-wise.[7] After the addition is complete, the reaction is stirred at room temperature until the reduction is complete. The solvent is then removed, and the residue is worked up to isolate 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile.
Step 5: Hydrochloride Salt Formation
-
Procedure: The purified 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Visualizing the Bischler-Napieralski Route
Caption: Synthetic pathway via the Bischler-Napieralski reaction.
Route 2: Late-Stage Cyanation of a Bromo-Intermediate
This alternative strategy involves the construction of the tetrahydroisoquinoline ring system with a bromine atom at the 6-position, which is then converted to the desired nitrile in a final step. This approach can be advantageous if the bromo-substituted starting materials are more readily available or if the cyano group is not compatible with the conditions of the ring-forming reactions.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline
A convenient method for the synthesis of this key intermediate has been reported, starting from 3-bromo-6-methylbenzaldehyde.[8]
-
Procedure: The synthesis involves the formation of a Schiff base from 3-bromo-6-methylbenzaldehyde and a suitable amine, followed by benzylic lithiation, formylation, and a one-pot reductive amination to yield the cyclized product.[8] Subsequent deprotection of the nitrogen (if a protecting group is used) affords 6-bromo-1,2,3,4-tetrahydroisoquinoline.
Step 2: Palladium-Catalyzed Cyanation
The conversion of the aryl bromide to the nitrile can be efficiently achieved using a palladium-catalyzed cyanation reaction.[9][10]
-
Procedure: To a solution of 6-bromo-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable solvent such as DMF or a mixture of dioxane and water, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand (e.g., dppf, Xantphos) are added. A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), is then introduced.[9][10] The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling and workup, the crude 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is purified.
Step 3: Hydrochloride Salt Formation
-
Procedure: The formation of the hydrochloride salt is carried out in the same manner as described in Route 1.
Visualizing the Late-Stage Cyanation Route
Sources
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- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec [evotec.com]
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- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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Evaluating the Selectivity of 1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile Derivatives: A Comparative Guide
Introduction: The 1,2,3,4-Tetrahydroisoquinoline Scaffold as a Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to form the foundation of ligands targeting a diverse array of biological entities.[1][2] This structural motif is present in numerous natural products and has been integral to the development of clinically significant therapeutics.[3] The versatility of the THIQ framework allows for the synthesis of compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[3][4] However, a critical challenge in the development of THIQ-based drug candidates is ensuring target selectivity to minimize off-target effects and enhance therapeutic efficacy.[1][4]
This guide focuses on a specific derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (referred to herein as Compound 39), which has been identified as a potent and selective agonist of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[1] We will provide a comparative analysis of its selectivity against other members of the TRP channel family, supported by experimental data. Furthermore, this guide will delve into the essential experimental protocols for assessing such selectivity and discuss the broader implications for drug development, including the need for comprehensive screening against other common off-target classes like G-protein coupled receptors (GPCRs).
Comparative Selectivity Analysis of a Lead 6-Carbonitrile THIQ Derivative
The primary focus of this guide is the selectivity profile of Compound 39, a novel THIQ derivative. Experimental data has demonstrated its potent agonistic activity at the human TRPM5 channel. A crucial aspect of its preclinical evaluation is determining its selectivity against other functionally related ion channels.
Selectivity Against TRP Channels
Compound 39 has been profiled against a panel of other TRP channels to ascertain its selectivity. The following table summarizes the available experimental data.[1][4]
| Target | Activity | Fold Selectivity vs. TRPM5 |
| TRPM5 | Agonist | - |
| TRPA1 | Inactive | >100-fold |
| TRPV1 | Inactive | >100-fold |
| TRPV4 | Inactive | >100-fold |
| TRPM4 | Inactive | >100-fold |
| TRPM8 | Inactive | >100-fold |
Data synthesized from publicly available research.[1][4]
This high degree of selectivity for TRPM5 over other TRP family members is a promising characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects mediated by these related channels.
Broader Selectivity Profile: A Necessary Investigation
While the selectivity of Compound 39 within the TRP channel family is well-documented, a comprehensive understanding of its overall selectivity requires screening against a broader range of potential off-targets. The THIQ scaffold is known to interact with various GPCRs, including dopamine, serotonin, and adrenergic receptors. Currently, specific experimental data for Compound 39 against these GPCR families is not publicly available. For a thorough evaluation, it is imperative that such studies are conducted.
Experimental Protocols for Evaluating Selectivity
To ensure the scientific rigor of selectivity profiling, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the activity of compounds like Compound 39 at TRP channels and a general framework for GPCR off-target screening.
Assessing TRPM5 Agonist Activity and Selectivity
The following protocol outlines a typical workflow for determining the potency and selectivity of a compound at the TRPM5 channel using a cell-based fluorescence assay.
Experimental Workflow for TRPM5 Activity Assessment
Caption: Workflow for TRPM5 agonist activity assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing the human TRPM5 channel in appropriate culture medium.
-
Plate the cells in 384-well black-walled, clear-bottom assay plates and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cell plates and add the dye-loading buffer.
-
Incubate the plates at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of Compound 39 and control compounds in an appropriate assay buffer.
-
Utilize a robotic liquid handling system to add the compound dilutions to the cell plates.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a Fluorescence Imaging Plate Reader (FLIPR) or a similar instrument.
-
Record baseline fluorescence before compound addition and then monitor the change in fluorescence over time after compound addition.
-
-
Data Analysis:
-
Normalize the fluorescence response to the baseline and express it as a percentage of the maximum response to a reference agonist.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Selectivity assays against other TRP channels (TRPA1, TRPV1, etc.) would follow a similar protocol, using cell lines stably expressing each respective channel.
General Protocol for GPCR Off-Target Screening: Radioligand Binding Assay
To assess the potential for a compound to interact with GPCRs, radioligand binding assays are a standard and robust method. The following provides a general protocol for determining the binding affinity (Ki) of a test compound for a specific GPCR.
Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target GPCR in a cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound (e.g., Compound 39).
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the assay plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to minimize non-specific binding.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile derivative, Compound 39, demonstrates a highly selective agonist profile for the TRPM5 ion channel over other tested TRP family members. This inherent selectivity is a critical attribute for its potential development as a therapeutic agent.
However, this guide also underscores the necessity of a broader perspective on selectivity. The known pharmacological promiscuity of the general THIQ scaffold necessitates a thorough investigation of Compound 39's activity at other major target families, particularly GPCRs. The experimental protocols detailed herein provide a robust framework for conducting such essential evaluations. Future studies should aim to generate a comprehensive selectivity profile for this and related derivatives to fully elucidate their therapeutic potential and potential liabilities. This will enable a more informed progression of these promising compounds in the drug discovery pipeline.
References
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Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]
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Evotec. (2022). The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13264-13293. [Link]
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Kumar, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
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ResearchGate. (2022). The Discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a Potent and Selective Agonist of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 (TRPM5) and Evaluation of as a Potential Gastrointestinal Prokinetic Agent. [Link]
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Barilli, A., et al. (2021). From High-Throughput Screening to Target Validation: Benzo[ d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 64(9), 5931-5955. [Link]
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Actelion Pharmaceuticals. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]
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Muth, M., et al. (1993). Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 36(6), 671-682. [Link]
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National Center for Biotechnology Information. (n.d.). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. PubMed Central. [Link]
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The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. (2020). Molecules, 25(21), 5035. [Link]
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Rowland, N. E., et al. (1987). Peripheral conversion of L-5-hydroxytryptophan to serotonin induces drinking in rats. Pharmacology Biochemistry and Behavior, 28(3), 333-337. [Link]
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Nojima, H., et al. (2021). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Journal of Medicinal Chemistry, 64(7), 3843-3869. [Link]
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Nozawa, K., et al. (2009). TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells. Proceedings of the National Academy of Sciences, 106(9), 3408-3413. [Link]
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Zorn, N., et al. (2013). Metabolism of a serotonin-4 receptor partial agonist 4-{4-[4-tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT): identification of an unusual pharmacologically active cyclized oxazolidine metabolite in human. Journal of Pharmaceutical Sciences, 102(9), 3277-3293. [Link]
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- 2. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. (2022) | Michal Sabat | 3 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the disposal of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how."
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is critical. This compound is a complex organic molecule with two key functional groups that dictate its hazard profile: the nitrile group (-CN) and the hydrochloride salt .
-
Toxicity (Nitrile Group): The carbonitrile group is the primary concern. Nitriles can be toxic and, under certain conditions (e.g., exposure to strong acids), have the potential to release highly toxic hydrogen cyanide gas.[1] Therefore, this compound must be handled as a toxic chemical waste .
-
Corrosivity (Hydrochloride Salt): As a hydrochloride salt of an amine, this compound will form a mildly acidic solution in water. This imparts corrosive properties, requiring careful selection of containers and segregation from incompatible materials like bases.[2]
The ultimate authority for hazard information is the manufacturer-provided Safety Data Sheet (SDS) . This document must be reviewed before working with or disposing of this chemical.
| Hazard Profile: this compound | |
| Primary Hazard Class | Toxic |
| Secondary Hazard Class | Corrosive (in aqueous solution) |
| Physical Form | Solid[3] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Bases, Strong Acids |
| Potential Byproducts of Improper Handling | Hydrogen Cyanide Gas |
The Core Directive: Segregation and Containment
The foundational principle of chemical waste management is that hazardous waste is regulated from the moment of its generation to its final disposal.[4] Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[5][6] The risks of environmental contamination and unforeseen chemical reactions in the drainage system are too great.
The proper disposal pathway begins with immediate and correct segregation at the point of generation.[3]
Step-by-Step Disposal Protocol
This protocol ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) and aligns with best practices for academic and commercial laboratories.[5]
Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Safety Goggles: Protect against potential splashes.
-
Lab Coat: Protects skin and clothing.
-
Chemically Resistant Gloves: Nitrile gloves are standard, but consult your institution's guidelines for specific glove recommendations for handling nitrile compounds.
The container must be robust and chemically compatible to prevent leaks or reactions.[5]
-
Material: Use a high-density polyethylene (HDPE) or other plastic container designated for solid chemical waste.[4] Glass is acceptable but is more prone to breakage.
-
Lid: The container must have a secure, screw-top cap to prevent spills and the escape of vapors.[7]
-
Condition: Ensure the container is clean, dry, and free from damage or deterioration.[5]
Proper labeling is a critical safety and compliance step.[4] An unlabeled container is a serious safety violation. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (Do not use abbreviations or formulas).
-
Hazard Identification: Clearly list the associated hazards (e.g., "Toxic," "Corrosive").
Hazardous waste must be stored at or near the point of generation in a designated SAA.[7]
-
Location: The SAA must be a secondary containment unit (like a spill tray) in a well-ventilated area, such as a fume hood, away from general lab traffic.
-
Segregation: Store the container with other compatible solid organic wastes. Crucially, ensure it is physically separated from acids, bases, and oxidizers to prevent accidental mixing.[5][7]
-
Container Status: Keep the waste container closed at all times except when adding waste.[4]
Regulatory bodies place strict limits on the amount of waste that can be stored in an SAA.
-
Volume Limit: A maximum of 55 gallons of hazardous waste is typically allowed in an SAA. However, for acutely toxic wastes (often designated as "P-listed"), the limit is much lower: one quart for liquids or one kilogram for solids .[4] Given the nitrile functionality, it is prudent to treat this compound with high caution and adhere to the lower limit.
-
Time Limit: Once the container is full or has been in the SAA for up to 12 months (whichever comes first), it must be removed for disposal.[4] Some regulations for academic labs may have shorter timeframes.[5]
Hazardous chemical waste must be disposed of through your institution's EH&S department or a licensed hazardous waste management company.[8]
-
Request Pickup: Follow your facility's specific procedures to request a waste pickup. This is often done through an online portal.
-
Do Not Treat: Do not attempt to neutralize this chemical in the lab. While neutralization is a common procedure for simple acids and bases, the presence of the nitrile group creates a risk of hazardous side reactions, including the potential liberation of hydrogen cyanide gas.[2][9] This process should be left to trained professionals at a dedicated treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of hazardous chemical waste.
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to this structured and well-documented protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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- 2. laballey.com [laballey.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
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- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. youtube.com [youtube.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Operational Guide to the Safe Handling of 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
This guide provides essential safety and logistical protocols for the handling of this compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment & Core Principles
The parent compound, 1,2,3,4-Tetrahydroisoquinoline, is classified as hazardous, with acute toxicity if swallowed or in contact with skin, and causes severe skin burns and eye damage. The presence of a nitrile group (-C≡N) introduces potential toxicity, and the hydrochloride salt indicates the compound is acidic and likely a finely powdered solid, which increases the risk of aerosolization and inhalation during handling.[1]
Inferred Hazard Profile:
| Hazard Category | Associated Moiety | Rationale & Potential Impact |
| Acute Toxicity (Oral, Dermal) | Tetrahydroisoquinoline Core | The parent molecule is known to be toxic. Skin contact or ingestion could lead to systemic effects. |
| Corrosivity | Tetrahydroisoquinoline & HCl Salt | The parent molecule is a skin corrosive. The hydrochloride salt will form an acidic solution upon contact with moisture (e.g., skin, mucous membranes), potentially causing chemical burns. |
| Respiratory Irritation | Fine Powdered Solid | Fine powders can easily become airborne, posing an inhalation hazard.[1][2] This can lead to irritation of the respiratory tract. |
| High Potency/Unknown Biology | Novel Compound Structure | As a substance likely used in drug development, the full biological and toxicological profile is unknown. It should be handled as a potent compound by default. |
The core principle for handling this compound is ALARA (As Low As Reasonably Achievable). Minimize all chemical exposures by assuming high toxicity and employing a combination of engineering controls, rigorous personal protective equipment, and meticulous work practices.[3]
Engineering Controls & Work Environment
The primary line of defense is to engineer potential exposure out of the process.
-
Ventilation : All handling of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood.[2][3] This prevents inhalation of airborne particles. The sash should be kept as low as possible.
-
Designated Area : Establish a designated area within the lab specifically for working with this compound.[1] This area should be clearly labeled. Cover the work surface with absorbent, disposable bench paper to contain spills and simplify cleanup.[1]
-
Weighing Enclosure : If possible, use a balance located inside the fume hood or a dedicated ventilated balance enclosure. This significantly reduces the risk of powder dispersal during weighing operations.[1]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly. Thin, disposable nitrile gloves, while common, provide only limited splash protection and must be discarded immediately upon contamination.[4]
Mandatory PPE Specifications:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against splashes and airborne powder from all angles. Standard safety glasses are insufficient. |
| Hand Protection | Double-Gloving: Inner and outer pair of nitrile gloves | Nitrile offers excellent resistance to a wide range of chemicals and solvents.[5][6] Double-gloving increases breakthrough time and allows for the safe removal of a contaminated outer glove without exposing the skin.[4] |
| Body Protection | 100% cotton lab coat with full-length sleeves and snap closures | Provides a removable barrier to protect skin and personal clothing from spills. |
| Foot Protection | Closed-toe, non-perforated shoes | Protects feet from spills and falling objects.[7] |
PPE Donning and Doffing Workflow
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [7]* Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]* Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill :
-
Small Spill (in fume hood) : Absorb the spill with an inert material (e.g., sand, vermiculite). [8]Scoop the material into a hazardous waste container. Clean the area with an appropriate solvent.
-
Large Spill : Evacuate the laboratory and notify your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.
-
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source: Google Cloud)
- What is Nitrile and Why Does It Make a Gre
- Proper disposal of chemicals. (Source: Sciencemadness Wiki)
- Weighing Hazardous Powders in the Laboratory. (Source: Environment, Health & Safety - University of California, Berkeley)
- WORKING SAFELY WITH TOXIC POWDERS. (Source: Duke University Safety Office)
- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Source: PennEHRS - University of Pennsylvania)
- Nitrile Gloves for Chemical Handling. (Source: GlovesnStuff)
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- How to dispose of hydrochloric acid. (Source: Lab Alley)
- Part D: Chemical Safety Procedures for Laboratories. (Source: University of Wisconsin-La Crosse)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (Source: University of California, Santa Cruz)
- Working with Chemicals - Prudent Practices in the Laboratory.
- How to Store and Dispose of Extremely Hazardous Chemical Waste. (Source: UC San Diego)
- SAFETY DATA SHEET for 1,2,3,4-Tetrahydroisoquinoline. (Source: Thermo Fisher Scientific)
- Chemical Waste Disposal Guidelines. (Source: Princeton University)
- How Should Hydrochloric Acid Be Disposed Of Safely? (Source: Chemistry For Everyone - YouTube)
- 1,2,3,4-Tetrahydroisoquinoline 95% Product Page. (Source: Sigma-Aldrich)
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 5. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
